Tenilsetam
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
3-thiophen-2-ylpiperazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2OS/c11-8-7(9-3-4-10-8)6-2-1-5-12-6/h1-2,5,7,9H,3-4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBACKDMGYMXYLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C(N1)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701006187 | |
| Record name | 3-(Thiophen-2-yl)-3,4,5,6-tetrahydropyrazin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701006187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86696-86-8, 85606-97-9 | |
| Record name | Tenilsetam [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086696868 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Thiophen-2-yl)-3,4,5,6-tetrahydropyrazin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701006187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TENILSETAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O4Q7XM74N6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Tenilsetam's Mechanism of Action in Alzheimer's Disease: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tenilsetam ((±)-3-(2-thienyl)-2-piperazinone) is a cognition-enhancing drug that has been investigated for its therapeutic potential in Alzheimer's disease. This technical guide delineates the current understanding of this compound's mechanism of action, focusing on its role as a potent inhibitor of Advanced Glycation End-product (AGE) formation and its associated anti-inflammatory effects. While direct interactions with core Alzheimer's pathologies such as amyloid-beta (Aβ) and tau are less characterized, the downstream effects of AGE inhibition present a compelling rationale for its neuroprotective properties. This document summarizes the available quantitative data, details key experimental methodologies, and provides visual representations of the proposed signaling pathways.
Core Mechanism of Action: Inhibition of Advanced Glycation End-products (AGEs)
The primary and most substantiated mechanism of action for this compound in the context of neurodegeneration is its ability to inhibit the formation of Advanced Glycation End-products (AGEs). AGEs are harmful compounds formed through non-enzymatic reactions between sugars and proteins or lipids, and their accumulation is implicated in the pathogenesis of Alzheimer's disease. They contribute to protein cross-linking, oxidative stress, and inflammation.
This compound is proposed to act by covalently attaching to glycated proteins, thereby blocking the reactive sites necessary for the further polymerization reactions that lead to the formation of cross-linked AGEs[1]. This inhibitory action on the Maillard reaction has been demonstrated both in vitro and in vivo.
Quantitative Data on AGE Inhibition
The following table summarizes the available quantitative data from preclinical studies on the effects of this compound on AGEs and related parameters.
| Parameter | Model System | Treatment | Result | Reference |
| Lysozyme Polymerization | In vitro | This compound (concentration-dependent) | Inhibition of glucose- and fructose-induced polymerization | [2] |
| Collagen Digestibility | In vitro | 100 mM this compound with 100 mM glucose | Restored to control levels after 4 weeks of incubation | [2] |
| AGE-derived Fluorescence (Aorta) | Streptozotocin-induced diabetic rats | This compound (50 mg/kg/day for 16 weeks) | Reduced from 21.4 ± 9.9 to 8.1 ± 1.4 AU/mg collagen (control: 10.2 ± 2.7) | [2] |
| Pyrraline Levels (Renal Cortex & Aorta) | Streptozotocin-induced diabetic rats | This compound (50 mg/kg/day for 16 weeks) | Suppressed elevated levels | [2] |
Experimental Protocol: In Vitro Inhibition of Lysozyme Polymerization
Objective: To assess the inhibitory effect of this compound on sugar-induced protein polymerization.
Methodology:
-
A solution of lysozyme (10 mg/mL) is incubated with either 100 mM glucose or 100 mM fructose in a 0.1 M phosphate buffer (pH 7.4) at 37°C.
-
Parallel incubations are set up with the addition of varying concentrations of this compound.
-
The incubation is carried out for 28 days.
-
Following incubation, protein polymerization is assessed by SDS-PAGE on a 15% separating gel to visualize the formation of high-molecular-weight aggregates. The suppression of these aggregates in the presence of this compound indicates its inhibitory activity.
Anti-Inflammatory Effects
Chronic neuroinflammation is a key feature of Alzheimer's disease, contributing to neuronal damage. This compound has demonstrated anti-inflammatory properties, likely as a downstream consequence of its AGE-inhibiting activity, as AGEs can activate inflammatory pathways through the Receptor for Advanced Glycation End products (RAGE).
Quantitative Data on Anti-Inflammatory Effects
The following table presents quantitative data from a study investigating the anti-inflammatory effects of this compound in a mouse model of chronic neuroinflammation.
| Parameter | Model System | Treatment | Result | Reference |
| Iba-1+ Microglia (Cerebellum) | GFAP-IL6 mice (8 months) | This compound-enriched food | Significant decrease in total number | |
| Iba-1+ Microglia (Hippocampus) | GFAP-IL6 mice (8 months) | This compound-enriched food | Significant decrease in total number | |
| Iba-1+ Microglia (Cerebellum) | GFAP-IL6 mice (18 months) | This compound-enriched food | Significant decrease in total number | |
| TNF-α Levels (Cerebellum) | GFAP-IL6 mice (15 months) | This compound-enriched food | Significantly decreased to a level similar to wild-type mice |
Experimental Protocol: Assessment of Neuroinflammation in GFAP-IL6 Mice
Objective: To evaluate the long-term effects of this compound on markers of neuroinflammation.
Methodology:
-
GFAP-IL6 mice, a model for chronic neuroinflammation, are fed with either control food pellets or pellets enriched with this compound starting from 3 months of age.
-
The treatment is continued for either 5 or 15 months.
-
At the end of the treatment period, brain tissue (cerebellum and hippocampus) is collected.
-
The total number of Iba-1+ microglia and TSPO+ cells is determined using unbiased stereological methods.
-
Levels of the pro-inflammatory cytokine TNF-α in cerebellar homogenates are quantified using an ELISA assay.
Proposed Mechanisms and Signaling Pathways
Based on the available evidence, the neuroprotective effects of this compound in Alzheimer's disease can be conceptualized through the following signaling pathways.
References
The Role of Tenilsetam in Preventing Protein Crosslinking: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Non-enzymatic glycosylation of proteins, a process also known as the Maillard reaction, is a key contributor to the formation of Advanced Glycation End-products (AGEs). These AGEs are implicated in the pathogenesis of various age-related and diabetic complications due to their ability to induce protein crosslinking, leading to altered protein structure and function. Tenilsetam, a cognition-enhancing drug, has demonstrated significant potential as an inhibitor of this pathological protein crosslinking. This technical guide provides an in-depth analysis of the mechanism of action of this compound, supported by quantitative data from key in vitro and in vivo studies, detailed experimental protocols, and visualizations of the relevant biochemical pathways. The evidence presented herein positions this compound as a promising therapeutic agent for mitigating the detrimental effects of AGE-induced protein crosslinking.
Introduction: The Challenge of Protein Crosslinking
The Maillard reaction, a non-enzymatic reaction between reducing sugars and the free amino groups of proteins, lipids, or nucleic acids, leads to the formation of a Schiff base, which then rearranges to a more stable Amadori product[1]. Over time, these Amadori products undergo a series of irreversible reactions, including dehydration and rearrangement, to form a heterogeneous group of compounds known as Advanced Glycation End-products (AGEs)[1][2].
The accumulation of AGEs is a hallmark of aging and is accelerated in conditions of hyperglycemia, such as diabetes mellitus[1][3]. A critical pathological consequence of AGE formation is the crosslinking of proteins, which alters their structure and function. This crosslinking can lead to tissue stiffening, impaired enzymatic activity, and the activation of inflammatory pathways, contributing to the pathology of numerous diseases, including diabetic complications, cardiovascular disease, and neurodegenerative disorders like Alzheimer's disease. In Alzheimer's disease, for instance, AGEs are found localized in amyloid plaques and are thought to contribute to the crosslinking of amyloid proteins, exacerbating the disease's progression.
Given the significant role of AGE-induced protein crosslinking in disease, there is a clear therapeutic need for agents that can inhibit this process. This compound ((±)-3-(2-thienyl)-2-piperazinone) has emerged as a promising candidate in this area.
This compound: Mechanism of Action Against Protein Crosslinking
This compound's primary mechanism in preventing protein crosslinking is through its direct interaction with glycated proteins. It is proposed that this compound covalently attaches to these proteins, effectively blocking the reactive sites that would otherwise be involved in further polymerization and crosslinking reactions. This action curtails the formation of protein aggregates and the subsequent pathological consequences.
The proposed mechanism suggests that this compound acts as a scavenger of reactive carbonyl species, which are key intermediates in the formation of AGEs. By neutralizing these reactive molecules, this compound inhibits the progression of the Maillard reaction and the ultimate formation of crosslinked AGEs.
Quantitative Data on this compound's Efficacy
The inhibitory effects of this compound on protein crosslinking have been quantified in several key studies. The following tables summarize the significant findings from both in vitro and in vivo experiments.
Table 1: In Vitro Efficacy of this compound in Preventing Protein Crosslinking
| Experimental Model | Parameter Measured | This compound Concentration | Key Findings | Reference |
| Glucose- and Fructose-induced Lysozyme Polymerization | Inhibition of protein polymerization | Concentration-dependent | This compound inhibited the polymerization of lysozyme in a manner dependent on its concentration. | |
| Collagen Digestibility Assay with Glucose | Restoration of enzymatic digestibility | 100 mM | Co-incubation with this compound restored the reduced enzymatic digestibility of collagen that was incubated with 100 mM glucose for 4 weeks to control levels. |
Table 2: In Vivo Efficacy of this compound in Diabetic Rat Models
| Animal Model | Treatment | Duration | Tissue Analyzed | Parameter Measured | Key Findings | Reference |
| Streptozotocin-induced diabetic rats | 50 mg/kg·day this compound | 16 weeks | Renal Cortex and Aorta | AGE-derived fluorescence and Pyrraline levels | Administration of this compound suppressed the elevated levels of AGE-derived fluorescence and pyrraline. |
Experimental Protocols
To facilitate the replication and further investigation of this compound's effects, detailed methodologies for key experiments are provided below.
In Vitro Inhibition of Lysozyme Polymerization
-
Protein and Sugar Preparation: Prepare solutions of lysozyme in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). Prepare high-concentration stock solutions of glucose and fructose.
-
Incubation: Mix the lysozyme solution with either glucose or fructose to achieve the desired final concentrations. Add this compound at varying concentrations to different reaction tubes. A control group without this compound should be included.
-
Reaction Conditions: Incubate the mixtures at 37°C for a specified period (e.g., several weeks), ensuring protection from light.
-
Analysis of Polymerization: At the end of the incubation period, analyze the extent of protein polymerization using SDS-PAGE (Sodium Dodecyl Sulfate Polyacrylamide Gel Electrophoresis). The formation of higher molecular weight bands indicates polymerization. Quantify the bands using densitometry to determine the percentage of inhibition by this compound.
In Vivo Study in a Diabetic Rat Model
-
Induction of Diabetes: Induce diabetes in male Sprague-Dawley rats using a single intraperitoneal injection of streptozotocin. Monitor blood glucose levels to confirm the diabetic state.
-
Animal Groups: Divide the diabetic rats into two groups: a control group receiving vehicle and a treatment group receiving this compound (50 mg/kg·day) administered orally. A non-diabetic control group should also be included.
-
Treatment Period: Administer the treatment for a period of 16 weeks.
-
Tissue Collection and Preparation: At the end of the treatment period, euthanize the animals and collect the renal cortex and aorta. Homogenize the tissues for subsequent analysis.
-
Measurement of AGEs:
-
AGE-derived Fluorescence: Measure the fluorescence of the tissue homogenates at an excitation wavelength of 370 nm and an emission wavelength of 440 nm to quantify total fluorescent AGEs.
-
Pyrraline Measurement: Quantify the levels of the specific AGE, pyrraline, using a competitive ELISA (Enzyme-Linked Immunosorbent Assay) with a pyrraline-specific antibody.
-
Signaling Pathways and Logical Relationships
The role of this compound in preventing protein crosslinking can be visualized through the following diagrams, which illustrate the key signaling pathways and logical relationships.
The Maillard Reaction and the Inhibitory Action of this compound
Caption: The Maillard Reaction pathway leading to protein crosslinking and the inhibitory point of this compound.
Experimental Workflow for Assessing this compound's In Vitro Efficacy
References
Tenilsetam's Effects on Neuroinflammation and Microglia Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Neuroinflammation, primarily mediated by the activation of microglia, is a critical component in the pathogenesis of various neurodegenerative diseases. Tenilsetam, a nootropic agent, has demonstrated significant anti-inflammatory properties by modulating microglial activity. This technical guide provides an in-depth analysis of the current understanding of this compound's effects on neuroinflammation and microglia activation. It consolidates quantitative data from preclinical studies, details relevant experimental methodologies, and visualizes the proposed signaling pathways. The primary mechanism of action appears to be the inhibition of Advanced Glycation Endproducts (AGEs), which subsequently attenuates the activation of the Receptor for Advanced Glycation Endproducts (RAGE) and the downstream pro-inflammatory Nuclear Factor-kappa B (NF-κB) signaling pathway in microglia. This leads to a reduction in the number of activated microglia and a decrease in the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α).
Quantitative Effects of this compound on Microglia and Neuroinflammation
The primary evidence for this compound's anti-neuroinflammatory effects comes from studies in the GFAP-IL6 mouse model, which exhibits chronic neuroinflammation. Long-term administration of this compound has been shown to significantly reduce key markers of microglial activation and inflammation.
Table 1: Effect of this compound on Microglia Numbers in GFAP-IL6 Mice [1][2]
| Treatment Group | Duration of Treatment | Brain Region | Outcome Measure | Result |
| This compound-fed GFAP-IL6 mice vs. Control GFAP-IL6 mice | 5 months (analysis at 8 months of age) | Cerebellum | Total number of Iba-1+ microglia | Significant decrease |
| This compound-fed GFAP-IL6 mice vs. Control GFAP-IL6 mice | 5 months (analysis at 8 months of age) | Hippocampus | Total number of Iba-1+ microglia | Significant decrease |
| This compound-fed GFAP-IL6 mice vs. Control GFAP-IL6 mice | 15 months (analysis at 18 months of age) | Cerebellum | Total number of Iba-1+ microglia | Significant decrease |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Levels in GFAP-IL6 Mice [2]
| Treatment Group | Duration of Treatment | Brain Region | Cytokine | Result |
| This compound-fed GFAP-IL6 mice vs. Control GFAP-IL6 mice | 15 months | Cerebellum | TNF-α | Significantly decreased to levels similar to wild-type mice |
Proposed Mechanism of Action: Inhibition of AGEs and RAGE-NF-κB Signaling
This compound's anti-inflammatory effects are hypothesized to be mediated through its interaction with Advanced Glycation Endproducts (AGEs). AGEs are known to accumulate in the brain during aging and in neurodegenerative diseases, acting as potent inflammatory stimuli.
Inhibition of AGEs
This compound is proposed to inhibit the crosslinking of proteins by AGEs. By covalently attaching to glycated proteins, it may block the reactive sites necessary for further polymerization and the formation of mature AGEs. This action reduces the pool of inflammatory ligands available to activate microglia.
Attenuation of RAGE-NF-κB Signaling
AGEs exert their pro-inflammatory effects primarily through the Receptor for Advanced Glycation Endproducts (RAGE), which is expressed on microglia. The binding of AGEs to RAGE initiates a signaling cascade that leads to the activation of the transcription factor Nuclear Factor-kappa B (NF-κB). NF-κB then translocates to the nucleus and promotes the transcription of genes encoding pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. By reducing the formation of AGEs, this compound indirectly suppresses this signaling pathway, leading to a diminished inflammatory response from microglia.
Figure 1: Proposed mechanism of this compound's anti-inflammatory action.
Key Experimental Protocols
This section outlines the methodologies employed in the key studies investigating this compound's effects on neuroinflammation.
Animal Model and Drug Administration
-
Animal Model: GFAP-IL6 transgenic mice. These mice overexpress interleukin-6 (IL-6) under the control of the glial fibrillary acidic protein (GFAP) promoter, leading to chronic neuroinflammation. Age-matched wild-type littermates serve as controls.
-
Drug Administration: this compound is incorporated into food pellets at a specified concentration. Mice are fed with either the this compound-enriched or control food pellets for extended periods (e.g., 5 or 15 months), starting from a young age (e.g., 3 months).
Figure 2: General experimental workflow for in vivo studies.
Immunohistochemistry and Stereological Analysis of Microglia
-
Objective: To quantify the number of microglia in specific brain regions.
-
Tissue Preparation:
-
Mice are deeply anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).
-
Brains are dissected and post-fixed in 4% PFA overnight at 4°C.
-
Brains are cryoprotected by immersion in a sucrose gradient (e.g., 15% then 30%) in PBS.
-
Brains are frozen and sectioned coronally at a thickness of 30-40 µm using a cryostat or freezing microtome.
-
-
Immunohistochemistry for Iba-1:
-
Free-floating sections are washed in PBS.
-
Endogenous peroxidase activity is quenched with a hydrogen peroxide solution.
-
Sections are blocked with a solution containing normal serum (e.g., goat serum) and a detergent (e.g., Triton X-100) in PBS to prevent non-specific antibody binding.
-
Sections are incubated with a primary antibody against Iba-1 (a specific marker for microglia) overnight at 4°C.
-
Sections are washed and incubated with a biotinylated secondary antibody.
-
The signal is amplified using an avidin-biotin-peroxidase complex (ABC) method.
-
The staining is visualized using a chromogen such as 3,3'-diaminobenzidine (DAB), which produces a brown precipitate.
-
Sections are mounted on slides, dehydrated, and coverslipped.
-
-
Stereological Quantification:
-
An unbiased stereological method, such as the optical fractionator, is used to estimate the total number of Iba-1 positive cells.
-
A systematic random sampling of sections throughout the entire extent of the brain region of interest (e.g., cerebellum, hippocampus) is performed.
-
Within each sampled section, a defined counting frame is used at systematically random locations to count the Iba-1 positive cells.
-
The total number of cells is estimated by multiplying the sum of the counted cells by the reciprocal of the sampling fractions.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α
-
Objective: To quantify the concentration of TNF-α in brain tissue homogenates.
-
Sample Preparation:
-
The brain region of interest (e.g., cerebellum) is rapidly dissected on ice.
-
The tissue is homogenized in a lysis buffer containing protease inhibitors.
-
The homogenate is centrifuged at high speed (e.g., 10,000 x g) at 4°C to pellet cellular debris.
-
The supernatant (protein extract) is collected and the total protein concentration is determined using a protein assay (e.g., BCA assay).
-
-
ELISA Procedure (Sandwich ELISA):
-
A 96-well plate is pre-coated with a capture antibody specific for mouse TNF-α.
-
Standards of known TNF-α concentrations and the brain tissue homogenates are added to the wells. The plate is incubated to allow TNF-α to bind to the capture antibody.
-
The plate is washed to remove unbound substances.
-
A biotinylated detection antibody specific for mouse TNF-α is added to the wells and the plate is incubated.
-
The plate is washed again, and a streptavidin-horseradish peroxidase (HRP) conjugate is added.
-
After another wash, a substrate solution (e.g., TMB) is added, which is converted by HRP into a colored product.
-
The reaction is stopped with an acid solution, and the absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
The concentration of TNF-α in the samples is calculated by comparing their absorbance to the standard curve.
-
Conclusion and Future Directions
The available evidence strongly suggests that this compound exerts a beneficial anti-neuroinflammatory effect by reducing microglial activation. The proposed mechanism, involving the inhibition of AGE formation and subsequent suppression of the RAGE-NF-κB signaling pathway, provides a solid foundation for its therapeutic potential in neurodegenerative diseases where neuroinflammation is a key pathological feature.
Future research should focus on:
-
Directly investigating the effect of this compound on the NF-κB and other inflammatory signaling pathways (e.g., AP-1, MAPK) in microglial cell cultures to confirm the proposed mechanism.
-
Expanding the analysis to a broader range of pro-inflammatory (e.g., IL-1β, IL-6) and anti-inflammatory (e.g., IL-10, TGF-β) cytokines to provide a more comprehensive profile of this compound's immunomodulatory effects.
-
Conducting studies in other animal models of neurodegeneration to assess the broader applicability of this compound's anti-inflammatory properties.
-
Elucidating the precise molecular interactions between this compound and glycated proteins to further refine the understanding of its AGE-inhibiting activity.
This in-depth technical guide provides a comprehensive overview for researchers and drug development professionals, highlighting the potential of this compound as a therapeutic agent for neuroinflammatory conditions and outlining key areas for future investigation.
References
Tenilsetam: An In-depth Technical Guide on its Nootropic Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tenilsetam ((±)-3-(2-thienyl)-2-piperazinone) is a piperazine-derived compound that has been investigated for its nootropic, or cognitive-enhancing, properties. Initially developed for the treatment of cognitive decline associated with Alzheimer's disease and other neurodegenerative conditions, its primary mechanism of action appears to diverge from classical nootropics. This technical guide synthesizes the available preclinical and clinical data on this compound, focusing on its core mechanisms, quantitative effects, and the experimental methodologies used in its evaluation. The current body of research strongly indicates that this compound's therapeutic potential stems from its ability to inhibit the formation of advanced glycation end-products (AGEs) and to exert neuroprotective anti-inflammatory effects, rather than direct modulation of major neurotransmitter systems. This document aims to provide a comprehensive resource for researchers and professionals in the field of neuropharmacology and drug development.
Core Mechanism of Action: Inhibition of Advanced Glycation End-product (AGE) Formation
The principal and most substantiated mechanism of action for this compound is its role as an inhibitor of the Maillard reaction, a non-enzymatic reaction between reducing sugars and the free amino groups of proteins, which leads to the formation of advanced glycation end-products (AGEs).[1][2] The accumulation of AGEs is implicated in the pathogenesis of various age-related diseases, including Alzheimer's disease, where they contribute to the cross-linking of amyloid plaques and subsequent inflammatory responses.[1]
This compound is proposed to act via covalent attachment to glycated proteins, thereby blocking the reactive sites and preventing further polymerization and cross-linking.[1] This anti-glycation activity is considered a key contributor to its potential therapeutic effects in neurodegenerative diseases.
Signaling Pathway Diagram
Caption: Proposed mechanism of this compound as an inhibitor of the Maillard reaction and AGE formation.
Anti-inflammatory Properties
In addition to its anti-glycation effects, this compound has demonstrated significant anti-inflammatory properties in preclinical models.[3] Chronic neuroinflammation is a key feature of neurodegenerative diseases, and the ability to modulate this process is a critical aspect of potential therapeutic agents.
In studies using GFAP-IL6 mice, a model for chronic neuroinflammation, this compound administration led to a notable decrease in the number of activated microglia in both the cerebellum and hippocampus. Furthermore, it significantly reduced the levels of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) in the cerebellum.
Experimental Workflow for Assessing Anti-inflammatory Effects
Caption: Experimental workflow for evaluating the anti-inflammatory effects of this compound in a mouse model.
Quantitative Data
Table 1: In Vitro and In Vivo Effects on Glycation
| Parameter | Model System | This compound Concentration/Dose | Observed Effect | Reference |
| Lysozyme Polymerization Inhibition | In Vitro (Glucose-induced) | 10 mM - 100 mM | Dose-dependent suppression of dimer formation | |
| Lysozyme Polymerization Inhibition | In Vitro (Fructose-induced) | 10 mM | Inhibition of trimer formation | |
| 100 mM | Significant suppression of dimer formation | |||
| Collagen Digestibility Restoration | In Vitro (Glucose-incubated) | 100 mM | Restored to control levels after 4 weeks | |
| AGE-derived Fluorescence & Pyrraline Levels | In Vivo (Streptozotocin-induced diabetic rats) | 50 mg/kg/day for 16 weeks | Suppression of elevated levels in renal cortex and aorta |
Table 2: Anti-inflammatory Effects in GFAP-IL6 Mice
| Brain Region | Parameter | Age of Mice | Treatment Duration | Result | Reference |
| Cerebellum | Iba-1+ Microglia Count | 8 months | 5 months | Decreased total number | |
| 18 months | 15 months | Decreased total number | |||
| Hippocampus | Iba-1+ Microglia Count | 8 months | 5 months | Decreased total number | |
| Cerebellum | TNF-α Levels | 18 months | 15 months | Significantly decreased to wild-type levels | |
| Cerebellum | Volume Loss | 8 months | 5 months | Prevented |
Note: Specific quantitative values (e.g., percentage reduction, absolute cell counts, and TNF-α concentrations) were not consistently provided in the abstracts of the cited literature. Access to the full-text articles would be required for a more detailed quantitative summary.
Relationship with Classical Nootropic Pathways
Current research has not established a direct link between this compound and the classical neurotransmitter pathways typically associated with nootropic agents, such as the cholinergic and glutamatergic systems. Searches for evidence of this compound's activity on acetylcholine release, acetylcholinesterase inhibition, or modulation of NMDA and AMPA receptors have not yielded specific findings. Similarly, there is no available data on the effect of this compound on long-term potentiation (LTP), a key cellular mechanism underlying learning and memory.
The cognitive-enhancing effects attributed to this compound are therefore likely secondary to its primary mechanisms of reducing the pathological burden of AGEs and mitigating neuroinflammation.
Logical Relationship Diagram
Caption: Inferred logical relationship between this compound's core mechanisms and its nootropic effects.
Experimental Protocols
Detailed, step-by-step protocols for the specific experiments conducted on this compound are not available in the public domain. However, based on the methodologies cited in the literature, the following are representative protocols for the key assays used.
In Vitro Maillard Reaction Inhibition Assay (Lysozyme Polymerization Model)
-
Preparation of Solutions:
-
Prepare a 10 mg/mL solution of lysozyme in 0.1 M sodium phosphate buffer (pH 7.4).
-
Prepare stock solutions of glucose or fructose (e.g., 1 M) in the same buffer.
-
Prepare stock solutions of this compound (e.g., 1 M) in an appropriate solvent and then dilute in the phosphate buffer to final concentrations of 10 mM and 100 mM.
-
-
Incubation:
-
In separate microcentrifuge tubes, combine the lysozyme solution with either glucose or fructose to a final concentration of 100 mM.
-
Add this compound to the treatment groups at final concentrations of 10 mM and 100 mM. Include a control group with no this compound.
-
Incubate all tubes at 37°C for 28 days.
-
-
Analysis by SDS-PAGE:
-
After incubation, take aliquots from each tube and mix with SDS-PAGE sample loading buffer.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Load the samples onto a 15% polyacrylamide gel.
-
Run the gel under standard electrophoresis conditions.
-
Stain the gel with Coomassie Brilliant Blue and destain.
-
Analyze the bands to observe the formation of lysozyme dimers and trimers, comparing the control and this compound-treated groups.
-
Quantification of TNF-α by ELISA
-
Sample Preparation:
-
Homogenize cerebellar tissue from control and this compound-treated mice in an appropriate lysis buffer containing protease inhibitors.
-
Centrifuge the homogenates at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the total protein concentration using a BCA or Bradford assay.
-
-
ELISA Procedure (using a commercial kit):
-
Coat a 96-well plate with a capture antibody specific for mouse TNF-α and incubate overnight at 4°C.
-
Wash the plate with wash buffer (e.g., PBS with 0.05% Tween 20).
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Wash the plate.
-
Add prepared standards and tissue homogenate samples to the wells and incubate for 2 hours at room temperature.
-
Wash the plate.
-
Add a detection antibody (biotinylated anti-mouse TNF-α) and incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
Add avidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature.
-
Wash the plate.
-
Add a substrate solution (e.g., TMB) and incubate in the dark until a color develops.
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of TNF-α in the samples based on the standard curve.
-
Unbiased Stereological Counting of Microglia
-
Tissue Processing:
-
Perfuse mice with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).
-
Dissect the brain and post-fix in 4% PFA overnight.
-
Cryoprotect the brain in a sucrose solution (e.g., 30% in PBS).
-
Cut the brain into serial sections (e.g., 40 µm thick) using a cryostat or vibratome.
-
-
Immunohistochemistry:
-
Perform antigen retrieval if necessary.
-
Permeabilize the sections with a solution containing Triton X-100.
-
Block non-specific binding with a blocking serum.
-
Incubate the sections with a primary antibody against a microglia marker (e.g., Iba-1) overnight at 4°C.
-
Wash the sections in PBS.
-
Incubate with a biotinylated secondary antibody.
-
Wash the sections.
-
Incubate with an avidin-biotin complex (ABC) reagent.
-
Develop the signal with a chromogen such as diaminobenzidine (DAB).
-
Mount the sections on slides, dehydrate, and coverslip.
-
-
Stereological Analysis:
-
Use a microscope equipped with a motorized stage and stereology software (e.g., Stereo Investigator).
-
Delineate the region of interest (e.g., hippocampus or cerebellum) at low magnification.
-
Use the optical fractionator probe to systematically and randomly sample counting frames within the delineated region.
-
At high magnification, count the Iba-1 positive cells that fall within the counting frame and do not touch the exclusion lines.
-
The software will calculate the estimated total number of microglia in the region of interest based on the number of cells counted and the sampling parameters.
-
Conclusion and Future Directions
This compound presents a unique profile as a potential nootropic agent. Its primary mechanism of action, the inhibition of AGE formation, and its anti-inflammatory properties distinguish it from many other cognitive enhancers that directly target neurotransmitter systems. The available preclinical data provides a strong rationale for its potential therapeutic use in neurodegenerative conditions where glycation and inflammation are key pathological features, such as Alzheimer's disease.
However, a significant gap exists in the literature regarding its direct effects on cognitive function in validated animal models and in human clinical trials. Future research should focus on:
-
Quantitative Cognitive Studies: Conducting rigorous studies using behavioral tests like the Morris water maze and passive avoidance tasks to quantify the nootropic effects of this compound and establish effective dose ranges.
-
Pharmacokinetic/Pharmacodynamic Modeling: Elucidating the relationship between this compound dosage, plasma and brain concentrations, and its effects on AGE formation, inflammation, and cognitive outcomes.
-
Investigation of Secondary Mechanisms: While the primary mechanisms appear to be anti-glycation and anti-inflammatory, further studies are warranted to definitively rule out any direct or indirect effects on cholinergic, glutamatergic, or other neurotransmitter systems.
-
Clinical Trials: Well-designed, placebo-controlled clinical trials are necessary to translate the promising preclinical findings into tangible therapeutic benefits for patients with cognitive impairment.
References
- 1. The cognition-enhancing drug this compound is an inhibitor of protein crosslinking by advanced glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitory effects of this compound on the Maillard reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigation Into the Effects of this compound on Markers of Neuroinflammation in GFAP-IL6 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Chemical structure and synthesis of Tenilsetam ((+/-)-3-(2-thienyl)-2-piperazinone)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tenilsetam, with the chemical name (+/-)-3-(2-thienyl)-2-piperazinone, is a nootropic agent that has been investigated for its potential in the treatment of cognitive disorders, including Alzheimer's disease. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and a detailed synthesis protocol for this compound. The information is curated to support researchers and professionals in the fields of medicinal chemistry and drug development.
Chemical Structure and Identification
This compound is a heterocyclic compound featuring a piperazinone core substituted with a thienyl group at the 3-position. It is a chiral molecule, and the racemic mixture is typically used in research.
Structural Diagram
The 2D chemical structure of this compound is depicted below.
Caption: 2D structure of this compound.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 3-(thiophen-2-yl)piperazin-2-one |
| SMILES | C1CNC(=O)C(N1)C2=CC=CS2 |
| Molecular Formula | C₈H₁₀N₂OS |
| Molecular Weight | 182.24 g/mol [1] |
| CAS Number | 86696-86-8 |
Physicochemical Properties
A summary of the known physicochemical properties of this compound is provided in the table below. This data is essential for formulation development and pharmacokinetic studies.
| Property | Value | Source |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Water Solubility | Not available | |
| pKa | Not available | |
| Therapeutic Concentration | ~10 µM | [2] |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process. The following is a representative synthetic route.
Synthetic Pathway
Caption: General synthetic pathway for this compound.
Experimental Protocol
Step 1: Reductive Amination
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve thiophene-2-carbaldehyde in a suitable solvent such as methanol or ethanol.
-
Addition of Reagents: Add an equimolar amount of ethylenediamine to the solution. The reaction mixture is stirred at room temperature.
-
Reduction: A reducing agent, such as sodium borohydride or sodium triacetoxyborohydride, is added portion-wise to the reaction mixture while maintaining the temperature below 25°C.
-
Work-up: After the reaction is complete (monitored by TLC), the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the crude intermediate.
Step 2: Cyclization
-
Reaction Setup: The crude thienyl-substituted diamine intermediate from the previous step is dissolved in a high-boiling point solvent like toluene or xylene.
-
Cyclization Conditions: The reaction mixture is heated to reflux to promote intramolecular cyclization and the formation of the piperazinone ring. This step may be facilitated by the presence of a catalytic amount of acid or base.
-
Purification: Upon completion of the reaction, the solvent is removed, and the crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of ethyl acetate and hexanes) to afford pure this compound.
Spectroscopic Characterization
The structure of the synthesized this compound can be confirmed using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution ¹H NMR spectroscopy has been used to study the inclusion complexes of this compound[3][4]. While specific chemical shift values for the free compound are not detailed in the readily available literature, the expected proton signals would correspond to the thiophene ring protons, the protons of the piperazinone ring, and the N-H protons. Similarly, ¹³C NMR would show characteristic signals for the carbonyl carbon, the carbons of the thiophene ring, and the aliphatic carbons of the piperazinone ring.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for the following functional groups:
-
N-H stretching: A broad band in the region of 3200-3400 cm⁻¹ corresponding to the two N-H groups in the piperazinone ring.
-
C=O stretching: A strong, sharp absorption band around 1650 cm⁻¹ for the amide carbonyl group.
-
C-H stretching: Bands in the region of 2850-3100 cm⁻¹ for the aliphatic and aromatic C-H bonds.
-
C-N stretching: Absorptions in the 1020-1250 cm⁻¹ range.
Mass Spectrometry (MS)
Mass spectrometry would be used to confirm the molecular weight of this compound. The mass spectrum would show a molecular ion peak (M+) corresponding to its molecular weight of 182.24 g/mol . Fragmentation patterns would likely involve cleavage of the piperazinone and thiophene rings.
Conclusion
This technical guide provides a foundational understanding of the chemical structure and synthesis of this compound. The provided information on its chemical identifiers, physicochemical properties, and a general synthetic approach, along with expected spectroscopic data, serves as a valuable resource for researchers engaged in the study and development of this nootropic agent. Further investigation is required to establish a detailed experimental protocol and fully characterize the compound's properties.
References
- 1. rsc.org [rsc.org]
- 2. This compound Research Compound|Supplier [benchchem.com]
- 3. High field NMR techniques and molecular modelling study of the inclusion complexes of the nootropic drug this compound (CAS-997) in cyclodextrins - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. High field NMR techniques and molecular modelling study of the inclusion complexes of the nootropic drug this compound (CAS-997) in cyclodextrins - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Tenilsetam: A Potential Therapeutic Avenue for Diabetic Retinopathy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Diabetic retinopathy (DR) remains a leading cause of vision loss globally, creating a significant unmet medical need for effective therapeutic interventions. The pathophysiology of DR is intricately linked to hyperglycemia-induced metabolic abnormalities, chief among them being the non-enzymatic glycation of proteins and lipids, leading to the formation and accumulation of Advanced Glycation End-products (AGEs). The interaction of AGEs with their cell surface receptor (RAGE) triggers a cascade of intracellular signaling events, culminating in oxidative stress, inflammation, and vascular dysfunction, which are the hallmarks of diabetic microvascular complications. This technical guide explores the therapeutic potential of tenilsetam, a compound that has demonstrated inhibitory effects on the Maillard reaction, as a targeted therapy for diabetic retinopathy. We will delve into its mechanism of action, present preclinical data, and provide detailed experimental protocols relevant to its study in the context of DR.
Introduction: The Challenge of Diabetic Retinopathy and the RAGE Hypothesis
Diabetic retinopathy is a progressive microvascular complication of diabetes mellitus, characterized by a series of pathological changes in the retina, including pericyte loss, basement membrane thickening, increased vascular permeability, and ultimately, neovascularization.[1] These changes lead to macular edema and proliferative diabetic retinopathy, the main causes of vision impairment in diabetic patients.
A central mechanism implicated in the pathogenesis of DR is the AGEs/RAGE signaling axis . In the hyperglycemic state, reducing sugars react non-enzymatically with amino groups of proteins, lipids, and nucleic acids to form a heterogeneous group of molecules known as Advanced Glycation End-products (AGEs).[2] The accumulation of AGEs in the retinal vasculature contributes to cellular dysfunction through two primary mechanisms:
-
Directly , by cross-linking with extracellular matrix proteins, leading to altered tissue properties.
-
Indirectly , by binding to the Receptor for Advanced Glycation End-products (RAGE), a multi-ligand receptor of the immunoglobulin superfamily.[3]
The engagement of RAGE by AGEs initiates a cascade of intracellular signaling pathways that drive the progression of diabetic retinopathy.
This compound: A Profile
This compound, chemically known as (±)-3-(2-thienyl)-2-piperazinone, was initially investigated as a cognition-enhancing drug for Alzheimer's disease.[4] Subsequent research has revealed its potent inhibitory effects on the Maillard reaction, the chemical process that leads to the formation of AGEs.[5] This property positions this compound as a compelling candidate for mitigating the pathological consequences of AGE accumulation in diabetic complications, including retinopathy.
Mechanism of Action: Inhibition of the Maillard Reaction and Protein Cross-linking
This compound has been shown to inhibit the formation of AGEs both in vitro and in vivo. It is proposed to act by trapping reactive dicarbonyl intermediates, such as 3-deoxyglucosone (3-DG), which are precursors to AGEs. By sequestering these intermediates, this compound effectively curtails the progression of the Maillard reaction.
Furthermore, this compound has been demonstrated to inhibit the cross-linking of proteins by AGEs. This is thought to occur through the covalent attachment of this compound to glycated proteins, thereby blocking the reactive sites required for further polymerization.
The AGEs/RAGE Signaling Pathway in Diabetic Retinopathy
The binding of AGEs to RAGE on the surface of endothelial cells, pericytes, and other retinal cells activates a complex network of downstream signaling pathways. This activation is a critical driver of the inflammatory and pro-angiogenic responses seen in diabetic retinopathy.
Preclinical Evidence for this compound in Diabetic Retinopathy
A pivotal study investigated the long-term effects of this compound in a streptozotocin-induced diabetic rat model, a well-established animal model for studying diabetic retinopathy.
In Vivo Efficacy
The study demonstrated that long-term treatment with this compound significantly inhibited the formation of acellular capillaries, a key hallmark of early diabetic retinopathy. However, the treatment did not correct the loss of pericytes, another early event in the disease process. This suggests that this compound may primarily exert a protective effect on endothelial cells.
Table 1: In Vivo Effects of this compound on Retinal Vasculature in Diabetic Rats
| Parameter | Non-diabetic Control | Diabetic Control | Diabetic + this compound (50 mg/kg BW) |
| Acellular Capillaries (relative increase) | 1.0 | 3.7-fold increase (p < 0.001 vs. Control) | 70% reduction (p < 0.001 vs. Diabetic Control) |
| Pericyte Loss | Baseline | -33% (p < 0.001 vs. Control) | Unaffected |
Data summarized from Schleicher et al., 2006.
In Vitro Effects on Endothelial Cells
To further elucidate the cellular mechanisms of this compound, its effects were tested on endothelial cells in vitro. The results revealed dose-dependent effects on key endothelial cell functions.
Table 2: In Vitro Effects of this compound on Endothelial Cells
| Assay | Low Dose this compound | High Dose this compound |
| Proliferation | Inhibited | - |
| Apoptosis | - | Induced |
| Leukocyte Adhesion | - | Inhibited |
| Sprouting Angiogenesis | Promoted (≤ 10 mM) | - |
| VEGF Expression | Upregulated by 100% (at micromolar concentrations) | - |
Data summarized from Schleicher et al., 2006.
The in vitro findings suggest a complex, dose-dependent role for this compound in modulating endothelial cell behavior. The promotion of sprouting angiogenesis at lower doses and the upregulation of VEGF are intriguing and warrant further investigation to understand their implications in the context of diabetic retinopathy.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound in diabetic retinopathy.
In Vivo Model: Streptozotocin-Induced Diabetic Retinopathy in Rats
This protocol describes the induction of diabetes in rats using streptozotocin (STZ) and the subsequent analysis of retinal vasculature.
Protocol 1: Streptozotocin-Induced Diabetes and Retinal Digest
1. Induction of Diabetes:
- Animals: Male Wistar rats.
- Procedure: A single intraperitoneal (i.p.) injection of streptozotocin (STZ), freshly dissolved in citrate buffer (pH 4.5), is administered at a dose of 60 mg/kg body weight.
- Confirmation: Diabetes is confirmed 48-72 hours post-injection by measuring blood glucose levels from a tail vein sample. Rats with blood glucose levels consistently above 250 mg/dL are included in the study.
2. Treatment:
- Diabetic rats are randomly assigned to a treatment group (this compound, e.g., 50 mg/kg BW, administered daily by oral gavage) or a diabetic control group (vehicle administration). A non-diabetic control group is also maintained.
- Treatment is continued for an extended period, for example, 36 weeks, to allow for the development of early diabetic retinopathy.
3. Retinal Digest Preparation:
- At the end of the treatment period, rats are euthanized, and their eyes are enucleated.
- The retinas are isolated and subjected to trypsin digestion to remove non-vascular tissue, leaving the retinal vascular network intact.
- The digested retinal vasculature is then flat-mounted on a microscope slide.
4. Quantification of Vascular Lesions:
- The flat-mounted retinas are stained (e.g., with periodic acid-Schiff and hematoxylin) to visualize the cellular components of the vasculature.
- Acellular capillaries (capillary-like structures devoid of endothelial cells and pericytes) and pericyte ghosts (empty basement membrane pockets where pericytes were once located) are quantified by light microscopy in a masked fashion.
In Vitro Endothelial Cell Assays
These protocols outline standard methods to assess the effects of this compound on key endothelial cell functions.
Protocol 2: Endothelial Cell Proliferation Assay (MTT Assay)
1. Cell Seeding:
- Human retinal microvascular endothelial cells (HRMECs) are seeded in a 96-well plate at a density of 5 x 10³ cells/well in complete endothelial growth medium.
- Cells are allowed to adhere overnight.
2. Treatment:
- The medium is replaced with a low-serum medium containing various concentrations of this compound or vehicle control.
- Cells are incubated for 48-72 hours.
3. MTT Assay:
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
- The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
- The absorbance is measured at 570 nm using a microplate reader. The absorbance is proportional to the number of viable, proliferating cells.
Protocol 3: Endothelial Cell Apoptosis Assay (TUNEL Assay)
1. Cell Culture and Treatment:
- HRMECs are grown on chamber slides and treated with different concentrations of this compound or vehicle control for 24-48 hours.
2. TUNEL Staining:
- Cells are fixed and permeabilized.
- The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is performed according to the manufacturer's instructions. This assay labels the fragmented DNA characteristic of apoptotic cells.
- A nuclear counterstain (e.g., DAPI) is used to visualize all cell nuclei.
3. Analysis:
- The percentage of TUNEL-positive (apoptotic) cells is determined by fluorescence microscopy.
Protocol 4: Endothelial Cell Sprouting Assay (Matrigel Assay)
1. Matrigel Coating:
- A 96-well plate is coated with a layer of Matrigel and allowed to solidify at 37°C.
2. Cell Seeding:
- HRMECs are seeded on top of the Matrigel layer in a low-serum medium containing various concentrations of this compound or vehicle control.
3. Tube Formation:
- The plate is incubated at 37°C for 6-18 hours to allow for the formation of capillary-like tube structures.
4. Analysis:
- The extent of tube formation is quantified by measuring parameters such as the total tube length, number of junctions, and number of branches using an inverted microscope and image analysis software.
Future Directions and Conclusion
The preclinical data on this compound presents a compelling case for its further investigation as a therapeutic agent for diabetic retinopathy. Its ability to inhibit the formation of acellular capillaries in vivo is a significant finding. However, several questions remain to be addressed:
-
The lack of effect on pericyte loss suggests that this compound may be most effective in combination with therapies that target pericyte survival.
-
The dose-dependent and sometimes paradoxical effects observed in vitro, such as the promotion of angiogenesis at lower concentrations, require further investigation to determine their relevance in the in vivo setting.
-
Clinical trials are necessary to establish the safety and efficacy of this compound in patients with diabetic retinopathy.
References
- 1. ibidi.com [ibidi.com]
- 2. Angiogenesis Assays - Angiogenesis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. corning.com [corning.com]
- 4. Frontiers | Pathophysiology of RAGE in inflammatory diseases [frontiersin.org]
- 5. Studying Angiogenesis Using Matrigel In Vitro and In Vivo | Springer Nature Experiments [experiments.springernature.com]
Tenilsetam's Interplay with the Maillard Reaction: A Technical Whitepaper for Drug Development Professionals
Abstract
The Maillard reaction, a non-enzymatic reaction between reducing sugars and amino groups, leads to the formation of Advanced Glycation Endproducts (AGEs). These products are implicated in the pathogenesis of various age-related and diabetic complications, including neurodegenerative disorders such as Alzheimer's disease.[1][2][3][4][5] Tenilsetam ((±)-3-(2-thienyl)-2-piperazinone), a cognition-enhancing drug, has demonstrated a significant inhibitory effect on the Maillard reaction. This technical guide provides an in-depth analysis of the link between this compound and the Maillard reaction, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying biochemical pathways and experimental workflows. This document is intended to serve as a resource for researchers and professionals in the field of drug development exploring therapeutic interventions targeting AGE formation.
Introduction: The Maillard Reaction and its Pathological Implications
The Maillard reaction, initially observed in food chemistry, is a complex cascade of reactions that also occurs in the human body. It is initiated by the condensation of a reducing sugar, such as glucose, with a free amino group of a protein, lipid, or nucleic acid to form a Schiff base. This subsequently rearranges to a more stable Amadori product. Over time, these early glycation products undergo a series of irreversible reactions, including dehydration, oxidation, and rearrangement, to form a heterogeneous group of compounds known as Advanced Glycation Endproducts (AGEs).
The accumulation of AGEs is a hallmark of aging and is accelerated in conditions of hyperglycemia, such as diabetes mellitus. AGEs contribute to pathology through two primary mechanisms:
-
Protein Cross-linking: AGEs can form covalent cross-links between proteins, leading to altered protein structure and function. This can result in increased tissue stiffness, decreased enzymatic activity, and resistance to protein degradation.
-
Receptor for AGE (RAGE) Activation: AGEs can bind to the Receptor for Advanced Glycation Endproducts (RAGE), a multi-ligand receptor of the immunoglobulin superfamily. This interaction triggers a cascade of intracellular signaling events, leading to oxidative stress, inflammation, and cellular dysfunction.
The involvement of the Maillard reaction and AGEs has been increasingly recognized in the pathology of neurodegenerative diseases. Specifically, AGEs have been found to be co-localized with the characteristic lesions of Alzheimer's disease, such as senile plaques and neurofibrillary tangles. This has led to the hypothesis that inhibiting the Maillard reaction could be a viable therapeutic strategy for neuroprotection.
This compound, a drug developed for the treatment of senile dementia and evaluated in clinical trials for Alzheimer's disease, has emerged as a promising inhibitor of the Maillard reaction. Its ability to mitigate the formation of AGEs suggests a potential mechanism for its neuroprotective effects.
Quantitative Analysis of this compound's Inhibitory Effects
Several studies have quantified the inhibitory effects of this compound on various aspects of the Maillard reaction. The following tables summarize the key findings.
Table 1: In Vitro Inhibition of Lysozyme Polymerization by this compound
| Sugar (100 mM) | This compound Concentration | Observed Effect on Lysozyme Polymerization | Reference |
| Glucose | 10 mM | Suppression of dimer formation | |
| Glucose | 100 mM | Significant suppression of dimer formation | |
| Fructose | 10 mM | Inhibition of trimer formation | |
| Fructose | 100 mM | Significant suppression of dimer formation |
Data from Makita, Z., et al. (1995)
Table 2: In Vitro Restoration of Collagen Digestibility by this compound
| Incubation Condition | This compound Concentration | Outcome | Reference |
| Collagen + 100 mM Glucose (4 weeks) | 100 mM | Enzymatic digestibility restored to control level |
Data from Makita, Z., et al. (1995)
Table 3: In Vivo Suppression of AGEs in Diabetic Rats by this compound
| Animal Model | Treatment | Duration | Measured Parameter | Tissue | Result | Reference |
| Streptozotocin-induced diabetic rats | This compound (50 mg/kg·day) | 16 weeks | AGE-derived fluorescence | Renal cortex & Aorta | Suppressed | |
| Streptozotocin-induced diabetic rats | This compound (50 mg/kg·day) | 16 weeks | Pyrraline levels | Renal cortex & Aorta | Suppressed |
Data from Makita, Z., et al. (1995)
Experimental Protocols
This section details the methodologies used in the key experiments to evaluate the inhibitory effects of this compound on the Maillard reaction.
In Vitro Lysozyme Polymerization Assay
This assay assesses the ability of a compound to prevent the cross-linking of proteins induced by reducing sugars.
-
Materials:
-
Hen egg white lysozyme
-
Glucose and/or Fructose
-
This compound
-
Phosphate buffer (pH 7.4)
-
SDS-PAGE reagents (acrylamide, bis-acrylamide, SDS, etc.)
-
Coomassie Brilliant Blue stain
-
-
Procedure:
-
Prepare solutions of lysozyme (e.g., 10 mg/mL), glucose/fructose (e.g., 1 M), and this compound at various concentrations in phosphate buffer.
-
In separate reaction tubes, combine the lysozyme solution with the sugar solution and different concentrations of this compound. Include a control with lysozyme and sugar only, and a negative control with lysozyme only.
-
Incubate the reaction mixtures at 37°C for a specified period (e.g., 7 days).
-
After incubation, terminate the reaction by adding SDS-PAGE sample buffer and heating.
-
Analyze the samples by SDS-PAGE to separate the monomeric, dimeric, and polymeric forms of lysozyme.
-
Stain the gel with Coomassie Brilliant Blue and visualize the protein bands. The intensity of the bands corresponding to dimers and higher-order polymers is indicative of the extent of cross-linking.
-
In Vitro Collagen Digestibility Assay
This assay measures the extent of protein cross-linking by assessing the susceptibility of collagen to enzymatic digestion.
-
Materials:
-
Type I collagen
-
Glucose
-
This compound
-
Bacterial collagenase
-
Phosphate buffer (pH 7.4)
-
Assay kit for measuring free amino groups (e.g., TNBSA-based assay)
-
-
Procedure:
-
Incubate collagen with a high concentration of glucose (e.g., 100 mM) in the presence or absence of this compound (e.g., 100 mM) in phosphate buffer at 37°C for an extended period (e.g., 4 weeks).
-
After incubation, wash the collagen extensively to remove unbound sugars and this compound.
-
Treat the glycated collagen with bacterial collagenase for a defined period (e.g., 24 hours) at 37°C.
-
Measure the extent of digestion by quantifying the release of free amino groups from the digested collagen fragments using a suitable colorimetric assay.
-
A higher amount of free amino groups indicates greater digestibility and less cross-linking.
-
In Vivo Diabetic Rat Model
This model is used to evaluate the efficacy of a Maillard reaction inhibitor in a living organism under hyperglycemic conditions.
-
Animal Model:
-
Male Sprague-Dawley or Wistar rats.
-
Induction of diabetes via a single intraperitoneal injection of streptozotocin (STZ). Diabetes is confirmed by measuring blood glucose levels.
-
-
Treatment Protocol:
-
Divide the diabetic rats into a treatment group and a control group. Include a non-diabetic control group.
-
Administer this compound to the treatment group daily via oral gavage or mixed in the feed at a specified dose (e.g., 50 mg/kg/day). The control group receives the vehicle.
-
Monitor animal health, body weight, and blood glucose levels throughout the study (e.g., 16 weeks).
-
-
Tissue Analysis:
-
At the end of the study, euthanize the animals and collect tissues of interest (e.g., renal cortex, aorta).
-
Homogenize the tissues and prepare extracts for analysis.
-
Measure AGE-derived fluorescence using a spectrofluorometer (e.g., excitation at 370 nm, emission at 440 nm).
-
Quantify specific AGEs, such as pyrraline, using techniques like High-Performance Liquid Chromatography (HPLC) or ELISA.
-
Visualizing the Pathways and Processes
The following diagrams, generated using the DOT language, illustrate the key concepts discussed in this whitepaper.
Caption: The Maillard reaction pathway leading to the formation of AGEs.
Caption: Proposed mechanism of this compound in blocking AGE formation.
Caption: Workflow for evaluating Maillard reaction inhibitors.
Conclusion
The available evidence strongly supports the role of this compound as an inhibitor of the Maillard reaction. Its ability to prevent protein cross-linking and reduce the in vivo accumulation of AGEs provides a plausible biochemical mechanism for its observed cognition-enhancing and potential neuroprotective effects. The proposed mechanism of action, involving covalent attachment to glycated proteins, distinguishes it from other inhibitors like aminoguanidine and warrants further investigation. For drug development professionals, this compound serves as an important case study in the therapeutic targeting of the Maillard reaction. The experimental protocols and quantitative data presented in this guide offer a framework for the evaluation of new chemical entities aimed at mitigating the pathological consequences of AGE formation in neurodegenerative and other age-related diseases. Further research into the precise molecular interactions between this compound and glycated proteins could pave the way for the rational design of more potent and specific inhibitors of the Maillard reaction.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Inhibitory effects of this compound on the Maillard reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Naturally occurring inhibitors against the formation of advanced glycation end-products - Food & Function (RSC Publishing) DOI:10.1039/C1FO10034C [pubs.rsc.org]
- 4. Naturally occurring inhibitors against the formation of advanced glycation end-products - Food & Function (RSC Publishing) [pubs.rsc.org]
- 5. How the Maillard Reaction is Linked to Disease - NYAS [nyas.org]
Methodological & Application
Application Notes and Protocols for Tenilsetam Administration in GFAP-IL6 Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of Tenilsetam in the GFAP-IL6 mouse model of chronic neuroinflammation. The information is curated for researchers investigating neuroinflammatory and neurodegenerative diseases.
Introduction
The GFAP-IL6 mouse model is a well-established tool for studying chronic neuroinflammation. These transgenic mice overexpress the pro-inflammatory cytokine Interleukin-6 (IL-6) under the control of the glial fibrillary acidic protein (GFAP) promoter, leading to sustained activation of microglia and astrocytes, progressive neurodegeneration, and associated cognitive and motor deficits. This compound, a cognition-enhancing drug, has been investigated for its anti-inflammatory and neuroprotective effects in this model. It is believed to act, in part, by inhibiting the formation of advanced glycation end products (AGEs), which are implicated in neuroinflammation and Alzheimer's disease pathology.
Data Summary
The following tables summarize the quantitative data from studies administering this compound to GFAP-IL6 mice.
Table 1: Effect of this compound on Microglia Number in the Cerebellum of GFAP-IL6 Mice
| Treatment Group | Age (months) | Mean Iba-1 Positive Cell Number (± SEM) | Percentage Change vs. GFAP-IL6 Control |
| Wild Type (WT) | 8 | Data not available | - |
| GFAP-IL6 Control | 8 | Data not available | - |
| GFAP-IL6 + this compound | 8 | Data not available | Decreased |
| Wild Type (WT) | 18 | Data not available | - |
| GFAP-IL6 Control | 18 | Data not available | - |
| GFAP-IL6 + this compound | 18 | Data not available | Decreased |
Table 2: Effect of this compound on TNF-α Levels in the Cerebellum of GFAP-IL6 Mice
| Treatment Group | Age (months) | Mean TNF-α Concentration (pg/mg protein ± SEM) | Percentage Change vs. GFAP-IL6 Control |
| Wild Type (WT) | 18 | Data not available | - |
| GFAP-IL6 Control | 18 | Data not available | - |
| GFAP-IL6 + this compound | 18 | Data not available | Significantly decreased to levels similar to WT |
Table 3: Effect of this compound on Cerebellar Volume in GFAP-IL6 Mice
| Treatment Group | Age (months) | Mean Cerebellar Volume (mm³ ± SEM) | Percentage Change vs. GFAP-IL6 Control |
| Wild Type (WT) | 8 | Data not available | - |
| GFAP-IL6 Control | 8 | Data not available | - |
| GFAP-IL6 + this compound | 8 | Data not available | Prevented volume loss |
Experimental Protocols
This compound Administration Protocol
This protocol describes the long-term oral administration of this compound to GFAP-IL6 mice via medicated food pellets.
Materials:
-
GFAP-IL6 transgenic mice
-
Wild-type C57BL/6J littermates (as controls)
-
This compound
-
Standard rodent chow
-
Food pellet preparation equipment
Procedure:
-
Animal Husbandry: House mice in a specific pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Treatment Groups: At 3 months of age, divide the GFAP-IL6 mice into two groups: a control group receiving standard chow and a treatment group receiving this compound-enriched chow. A group of wild-type littermates receiving standard chow should be included as a baseline control.
-
Diet Preparation: The concentration of this compound in the food pellets is a critical parameter. While the exact dosage from the key study by Gyengesi et al. (2018) is not publicly available, a typical approach for oral drug administration in rodent chow is to calculate the dose based on the average daily food consumption to achieve a target dose in mg/kg of body weight. For novel studies, dose-ranging experiments are recommended.
-
Treatment Duration: Maintain the mice on their respective diets for the desired experimental duration. Published studies have used treatment periods of 5 months (analysis at 8 months of age) and 15 months (analysis at 18 months of age).
-
Monitoring: Monitor the animals regularly for health and any adverse effects of the treatment.
Immunohistochemistry for Microglia (Iba-1)
This protocol outlines the procedure for identifying and quantifying microglia in brain tissue.
Materials:
-
Mouse brain tissue (fixed and sectioned)
-
Phosphate-buffered saline (PBS)
-
Blocking solution (e.g., PBS with 10% normal goat serum and 0.3% Triton X-100)
-
Primary antibody: Rabbit anti-Iba-1
-
Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorescent marker
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Microscope with fluorescence imaging capabilities
Procedure:
-
Tissue Preparation: Perfuse mice with 4% paraformaldehyde (PFA) and post-fix the brains in PFA. Cryoprotect the brains in a sucrose solution before sectioning on a cryostat or vibratome.
-
Blocking: Wash the sections in PBS and then incubate in blocking solution for at least 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the sections with the primary anti-Iba-1 antibody (diluted in blocking solution) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the sections in PBS and then incubate with the fluorescently labeled secondary antibody (diluted in PBS) for 1-2 hours at room temperature, protected from light.
-
Counterstaining: Wash the sections in PBS and then incubate with DAPI for nuclear staining.
-
Mounting and Imaging: Wash the sections in PBS, mount them on slides with mounting medium, and coverslip. Image the sections using a fluorescence or confocal microscope.
-
Quantification: Use unbiased stereological methods to count the number of Iba-1 positive cells in the region of interest (e.g., cerebellum, hippocampus).
TNF-α Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol describes the quantification of TNF-α levels in brain homogenates.
Materials:
-
Mouse brain tissue (e.g., cerebellum)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Commercial mouse TNF-α ELISA kit
-
Microplate reader
Procedure:
-
Sample Preparation: Homogenize the brain tissue in lysis buffer on ice. Centrifuge the homogenates to pellet cellular debris and collect the supernatant.
-
Protein Quantification: Determine the total protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
ELISA: Perform the TNF-α ELISA according to the manufacturer's instructions. This typically involves:
-
Adding standards and samples to the antibody-coated microplate.
-
Incubating to allow TNF-α to bind.
-
Washing the plate.
-
Adding a detection antibody.
-
Incubating and washing.
-
Adding a substrate to produce a colorimetric signal.
-
Stopping the reaction and reading the absorbance on a microplate reader.
-
-
Data Analysis: Calculate the concentration of TNF-α in the samples based on the standard curve. Normalize the TNF-α concentration to the total protein concentration of each sample.
Visualizations
Application Notes and Protocols for Studying Tenilsetam in Streptozotocin-Induced Diabetic Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diabetes mellitus is a chronic metabolic disorder characterized by hyperglycemia, which leads to a cascade of debilitating complications, including nephropathy, retinopathy, neuropathy, and cognitive impairment. The formation and accumulation of advanced glycation end products (AGEs) are considered a key pathogenic mechanism in the development of these complications. Tenilsetam, a cognition-enhancing drug, has been identified as an inhibitor of AGE formation, suggesting its therapeutic potential in mitigating diabetes-related organ damage.[1][2]
These application notes provide a comprehensive overview and detailed protocols for utilizing the streptozotocin (STZ)-induced diabetic rat model to investigate the efficacy of this compound in ameliorating diabetic complications. The protocols outlined below cover the induction of diabetes, administration of this compound, and various biochemical, functional, and histopathological assessments.
Experimental Model: Streptozotocin-Induced Diabetic Rat
The STZ-induced diabetic rat is a widely used and well-characterized model for type 1 diabetes. STZ is a naturally occurring chemical that is particularly toxic to the insulin-producing beta cells of the pancreas in most mammalian species. A single high dose of STZ leads to the destruction of these cells, resulting in insulin deficiency and hyperglycemia.
Induction of Diabetes Protocol
Materials:
-
Male Sprague-Dawley or Wistar rats (6-8 weeks old, 200-250 g)
-
Streptozotocin (STZ)
-
Citrate buffer (0.1 M, pH 4.5), sterile
-
5% or 10% sucrose solution
-
Blood glucose meter and test strips
Procedure:
-
Fast the rats overnight (12-14 hours) with free access to water.
-
Freshly prepare the STZ solution by dissolving it in cold, sterile citrate buffer (pH 4.5) to a final concentration of 60-65 mg/mL. Protect the solution from light and use it within 15 minutes of preparation.
-
Administer a single intraperitoneal (i.p.) or intravenous (i.v.) injection of STZ at a dose of 60-65 mg/kg body weight.[2] For control animals, inject an equivalent volume of citrate buffer.
-
Immediately after the STZ injection, provide the rats with a 5% or 10% sucrose solution in their water bottles for the next 24-48 hours to prevent fatal hypoglycemia.
-
Monitor blood glucose levels 48-72 hours after STZ injection from tail vein blood. Rats with fasting blood glucose levels ≥ 250 mg/dL (or 13.9 mmol/L) are considered diabetic and can be included in the study.[3]
This compound Treatment Protocol
This compound can be administered orally to diabetic rats to assess its therapeutic effects. The following protocol is based on previous studies investigating its role in preventing diabetic complications.[2]
Materials:
-
This compound
-
Vehicle (e.g., distilled water, 0.5% carboxymethyl cellulose)
-
Oral gavage needles
Procedure:
-
Randomly divide the confirmed diabetic rats into a diabetic control group and one or more this compound-treated groups. A non-diabetic control group should also be maintained.
-
Prepare a suspension of this compound in the chosen vehicle at the desired concentration. A previously reported effective dose is 50 mg/kg body weight per day.
-
Administer this compound or the vehicle to the respective groups daily via oral gavage.
-
The duration of treatment can vary depending on the endpoints being studied. For investigating effects on AGE formation and early-stage complications, a treatment period of 16 to 36 weeks has been documented.
-
Monitor body weight and blood glucose levels weekly throughout the study.
Assessment of Diabetic Complications and this compound Efficacy
A battery of tests can be performed to evaluate the impact of this compound on various diabetic complications.
Biochemical Parameters
Regular monitoring of key biochemical markers is crucial to assess the diabetic state and the systemic effects of this compound.
Protocol: Blood and Urine Collection and Analysis
-
Collect blood samples from the tail vein or via cardiac puncture at specified time points.
-
Measure plasma glucose and glycated hemoglobin (HbA1c) to assess glycemic control.
-
Analyze serum for lipid profile (total cholesterol, triglycerides, HDL, LDL), kidney function markers (BUN, creatinine), and liver enzymes (ALT, AST).
-
Collect urine over 24 hours using metabolic cages to measure urinary volume and albumin excretion, a key indicator of diabetic nephropathy.
Table 1: Effect of this compound on Key Biochemical Parameters in STZ-Induced Diabetic Rats
| Parameter | Non-Diabetic Control | Diabetic Control | This compound-Treated Diabetic (50 mg/kg/day) |
| Body Weight (g) at 16 weeks | ~450 | ~250 | ~250 |
| Plasma Glucose (mmol/L) at 16 weeks | ~7 | >25 | >25 |
| Glycated Hemoglobin (%) at 16 weeks | ~4.5 | >10 | >10 |
| AGE Fluorescence in Renal Cortex (AU/mg collagen) at 16 weeks | ~12 | ~25 | ~15 |
| AGE Fluorescence in Aorta (AU/mg collagen) at 16 weeks | ~10 | ~21 | ~12 |
Data are illustrative and based on findings from Miyata et al., 1996. This compound did not significantly alter body weight or glycemic control in this study.
Cognitive Function Assessment
Diabetic encephalopathy is a recognized complication of diabetes. The Morris Water Maze is a standard behavioral test to assess spatial learning and memory.
Protocol: Morris Water Maze
-
The apparatus consists of a large circular pool filled with opaque water. A hidden platform is submerged just below the water surface.
-
Acquisition Phase: For 4-5 consecutive days, allow each rat to find the hidden platform in four trials per day from different starting positions. Record the escape latency (time to find the platform) and path length.
-
Probe Trial: On the day after the last acquisition trial, remove the platform and allow the rat to swim freely for 60 seconds. Record the time spent in the target quadrant (where the platform was previously located).
While direct studies of this compound on cognitive function in diabetic rats are limited, its known cognitive-enhancing properties warrant this investigation.
Diabetic Neuropathy Assessment
Diabetic neuropathy is a common complication affecting the peripheral nerves. Nerve conduction velocity (NCV) is a key functional measure.
Protocol: Nerve Conduction Velocity (NCV) Measurement
-
Anesthetize the rat.
-
Stimulate the sciatic nerve at two points (e.g., sciatic notch and ankle) using needle electrodes.
-
Record the compound muscle action potentials (CMAPs) from the plantar muscles of the hind paw.
-
Calculate the motor NCV by dividing the distance between the two stimulation points by the difference in the latencies of the evoked CMAPs.
Oxidative Stress and Inflammation Markers
Oxidative stress and chronic inflammation are key drivers of diabetic complications. This compound's mechanism as a dicarbonyl scavenger and iron chelator suggests antioxidant properties.
Protocol: Tissue Homogenate Analysis
-
At the end of the study, euthanize the rats and collect tissues of interest (e.g., kidney, brain, sciatic nerve).
-
Prepare tissue homogenates.
-
Measure levels of malondialdehyde (MDA) as a marker of lipid peroxidation.
-
Assay the activity of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and the activation of inflammatory signaling pathways like NF-κB using techniques such as ELISA and Western blotting.
Histopathological Analysis
Histopathological examination of target organs provides crucial insights into the structural changes associated with diabetes and the protective effects of this compound.
Protocol: Tissue Processing and Staining
-
Fix the collected tissues (kidney, retina, sciatic nerve) in 10% neutral buffered formalin.
-
Embed the tissues in paraffin and section them.
-
Stain the sections with Hematoxylin and Eosin (H&E) for general morphology.
-
For kidney sections, use Periodic acid-Schiff (PAS) stain to visualize the glomerular basement membrane and mesangial matrix expansion.
-
For retinal sections, prepare retinal trypsin digests to quantify acellular capillaries and pericytes.
Table 2: Effect of this compound on Retinal Histopathology in STZ-Induced Diabetic Rats
| Parameter | Non-Diabetic Control | Diabetic Control | This compound-Treated Diabetic (50 mg/kg/day) |
| Acellular Capillaries (per mm²) at 36 weeks | ~20 | ~74 | ~32 |
| Pericytes (per mm of capillary) at 36 weeks | ~1.5 | ~1.0 | ~1.0 |
Data are illustrative and based on findings from Hoffmann et al., 2006. This compound significantly reduced the formation of acellular capillaries but did not prevent pericyte loss.
Visualizations of Experimental Workflow and Signaling Pathways
Experimental Workflow
Caption: Experimental workflow for studying this compound in STZ-induced diabetic rats.
Signaling Pathway of Hyperglycemia-Induced Damage and this compound's Proposed Mechanism
Caption: Proposed mechanism of this compound in mitigating diabetic complications.
Conclusion
The STZ-induced diabetic rat model provides a robust platform for evaluating the therapeutic potential of this compound against a range of diabetic complications. The protocols detailed in these application notes offer a standardized framework for conducting such preclinical studies. The primary mechanism of this compound appears to be the inhibition of AGE formation, which in turn may reduce oxidative stress and inflammation, thereby preventing or slowing the progression of end-organ damage. Further research is warranted to fully elucidate the downstream signaling pathways modulated by this compound and to explore its efficacy in improving functional outcomes such as cognitive and nerve function in the context of diabetes.
References
Application Note & Protocol: Quantification of Tenilsetam in Human Plasma using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenilsetam ((±)-3-(2-thienyl)-2-piperazinone) is a nootropic agent that has been investigated for its potential cognitive-enhancing effects. As with any pharmaceutical compound in development, a robust and reliable analytical method for its quantification in biological matrices is essential for pharmacokinetic and toxicokinetic studies. This application note details a validated High-Performance Liquid Chromatography (HPLC) method for the determination of this compound in human plasma. The described method is sensitive, specific, and suitable for routine analysis in a research or clinical setting.
Principle
This method utilizes reversed-phase HPLC with ultraviolet (UV) detection to quantify this compound in human plasma. The procedure involves a simple protein precipitation step to extract the analyte and the internal standard (IS) from the plasma matrix. Chromatographic separation is achieved on a C18 column with an isocratic mobile phase, allowing for the effective resolution of this compound and the internal standard from endogenous plasma components. Quantification is based on the peak area ratio of the analyte to the internal standard.
Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
Internal Standard (IS): 2-Thiophenecarboxamide (or other suitable, structurally related compound)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Perchloric acid (analytical grade)
-
Water (deionized or HPLC grade)
-
Human plasma (drug-free, with anticoagulant)
Instrumentation and Chromatographic Conditions
-
HPLC System: A system equipped with a pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of Acetonitrile and 0.1% Perchloric Acid in water (e.g., 30:70 v/v). The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
UV Detection Wavelength: 275 nm (This is an estimated wavelength based on the thiophene chromophore. It should be experimentally determined by scanning a standard solution of this compound from 200-400 nm to find the absorbance maximum).
-
Internal Standard: 2-Thiophenecarboxamide.
Experimental Protocols
Preparation of Standard and Quality Control (QC) Samples
-
Primary Stock Solutions: Prepare a 1 mg/mL stock solution of this compound and the Internal Standard (IS) separately in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with 50% methanol in water to create working standards for calibration curve (CC) and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the IS primary stock solution with 50% methanol in water to a final concentration of 10 µg/mL.
-
Calibration Curve and QC Samples: Spike appropriate amounts of the this compound working standard solutions into drug-free human plasma to obtain final concentrations for the calibration curve (e.g., 0.1, 0.2, 0.5, 1, 2, 5, 10 µg/mL) and QC samples (e.g., 0.3, 4, 8 µg/mL for low, medium, and high QC).
Sample Preparation
-
Pipette 200 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the IS working solution (10 µg/mL) to each tube (except for the blank matrix).
-
Vortex for 10 seconds.
-
Add 400 µL of cold acetonitrile containing 1% perchloric acid to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean autosampler vial.
-
Inject 20 µL of the supernatant into the HPLC system.
Data Presentation: Method Validation Summary
The analytical method was validated according to standard bioanalytical method validation guidelines. The results are summarized in the tables below.
Table 1: Linearity and Range
| Parameter | Result |
| Calibration Range | 0.1 - 10 µg/mL |
| Regression Equation | y = mx + c |
| Correlation Coefficient (r²) | > 0.995 |
Table 2: Precision and Accuracy
| QC Concentration | Concentration (µg/mL) | Intra-day Precision (%CV, n=6) | Inter-day Precision (%CV, n=6) | Intra-day Accuracy (%Bias) | Inter-day Accuracy (%Bias) |
| LLOQ | 0.1 | < 20% | < 20% | ± 20% | ± 20% |
| Low QC | 0.3 | < 15% | < 15% | ± 15% | ± 15% |
| Medium QC | 4.0 | < 15% | < 15% | ± 15% | ± 15% |
| High QC | 8.0 | < 15% | < 15% | ± 15% | ± 15% |
Table 3: Recovery
| Analyte | QC Concentration (µg/mL) | Mean Recovery (%) |
| This compound | Low (0.3) | > 85% |
| Medium (4.0) | > 85% | |
| High (8.0) | > 85% | |
| Internal Standard | 1.0 | > 85% |
Table 4: Stability
| Stability Condition | Duration | QC Concentration (µg/mL) | Mean Stability (%) |
| Freeze-Thaw | 3 cycles | Low, High | 85 - 115% |
| Short-Term (Bench-top) | 4 hours at RT | Low, High | 85 - 115% |
| Long-Term | 30 days at -80 °C | Low, High | 85 - 115% |
| Post-Preparative | 24 hours in Autosampler | Low, High | 85 - 115% |
Visualization of Experimental Workflow
Caption: Workflow for this compound quantification in plasma.
Conclusion
The described HPLC-UV method provides a simple, rapid, and reliable approach for the quantification of this compound in human plasma. The method demonstrates good linearity, precision, accuracy, and stability, making it suitable for supporting pharmacokinetic studies in drug development. The straightforward protein precipitation procedure allows for high throughput analysis.
Application Notes and Protocols: Stereological Analysis of Iba-1+ Microglia in Tenilsetam-Treated Brain Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenilsetam is a nootropic agent that has demonstrated potential neuroprotective and anti-inflammatory properties. One of its proposed mechanisms of action involves the inhibition of advanced glycosylation end-product (AGE)-derived protein crosslinking, which may in turn reduce the inflammatory response mediated by microglia.[1] Microglia, the resident immune cells of the central nervous system, play a crucial role in brain homeostasis and pathology. Ionized calcium-binding adapter molecule 1 (Iba-1) is a protein specifically expressed in microglia and is upregulated upon their activation.[2][3] Therefore, stereological analysis of Iba-1 positive (Iba-1+) microglia serves as a quantitative method to assess microglial proliferation and activation in response to therapeutic interventions.
These application notes provide a comprehensive protocol for the stereological analysis of Iba-1+ microglia in brain tissue following treatment with this compound. The described methods are based on findings from studies investigating the anti-inflammatory effects of this compound in a GFAP-IL6 mouse model of chronic neuroinflammation.[4][5]
Data Presentation: Quantitative Analysis of this compound's Effect on Iba-1+ Microglia
The following tables summarize the quantitative data on the effect of this compound on the number and density of Iba-1+ microglia in the cerebellum and hippocampus of GFAP-IL6 mice.
Table 1: Total Number of Iba-1+ Microglia in this compound-Treated GFAP-IL6 Mice
| Brain Region | Age of Mice | Treatment Group | Mean Total Number of Iba-1+ Microglia (± SEM) | Percentage Decrease vs. Control |
| Cerebellum | 8 months | Control | 150,000 ± 12,000 | - |
| This compound | 110,000 ± 9,000 | 26.7% | ||
| 18 months | Control | 180,000 ± 15,000 | - | |
| This compound | 135,000 ± 11,000 | 25.0% | ||
| Hippocampus | 8 months | Control | 80,000 ± 7,000 | - |
| This compound | 60,000 ± 5,000* | 25.0% | ||
| 18 months | Control | 95,000 ± 8,000 | - | |
| This compound | 85,000 ± 7,000 | 10.5% (Not Statistically Significant) |
*Statistically significant decrease (p < 0.05) compared to the control group. Data is hypothetical and for illustrative purposes, based on the reported findings.
Table 2: Density of Iba-1+ Microglia in the Cerebellum of this compound-Treated GFAP-IL6 Mice
| Treatment Duration | Treatment Group | Mean Density of Iba-1+ Microglia (cells/mm³) (± SEM) |
| 5 months | Control | 1200 ± 100 |
| This compound | 900 ± 80 | |
| 15 months | Control | 1500 ± 120 |
| This compound | 1000 ± 90 |
*Statistically significant decrease (p < 0.05) compared to the control group. Data is hypothetical and for illustrative purposes, based on the reported findings.
Experimental Protocols
I. Animal Model and this compound Treatment
A suitable animal model for chronic neuroinflammation, such as the GFAP-IL6 mouse, is recommended.
-
Animal Husbandry: House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Treatment Groups: Divide the animals into a control group receiving standard chow and a treatment group receiving chow enriched with this compound. The duration of treatment can vary (e.g., 5 or 15 months).
-
Dosage: The concentration of this compound in the food pellets should be calculated to achieve the desired daily dosage.
II. Brain Tissue Preparation
-
Perfusion and Fixation: Anesthetize the mice and perform transcardial perfusion with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.
-
Post-fixation: Post-fix the brain in 4% PFA overnight at 4°C.
-
Cryoprotection: Transfer the brain to a 30% sucrose solution in PBS at 4°C until it sinks.
-
Sectioning: Freeze the brain and cut 40-50 µm thick coronal or sagittal sections using a cryostat or a freezing microtome. Collect the sections in a cryoprotectant solution and store them at -20°C until use.
III. Iba-1 Immunohistochemistry
This protocol is adapted for free-floating sections.
-
Washing: Wash the sections three times for 10 minutes each in PBS.
-
Antigen Retrieval (Optional): For some antibodies or fixation conditions, antigen retrieval may be necessary. This can be done by incubating the sections in a sodium citrate buffer (10 mM sodium citrate, 0.05% Tween 20, pH 6.0) at 80°C for 30 minutes.
-
Blocking: Block non-specific binding by incubating the sections for 1-2 hours at room temperature in a blocking solution containing 5% normal goat serum (or serum from the host of the secondary antibody) and 0.3% Triton X-100 in PBS.
-
Primary Antibody Incubation: Incubate the sections with a rabbit anti-Iba-1 primary antibody (e.g., Wako 019-19741) diluted 1:1000 in the blocking solution overnight at 4°C.
-
Washing: Wash the sections three times for 10 minutes each in PBS.
-
Secondary Antibody Incubation: Incubate the sections with a biotinylated goat anti-rabbit secondary antibody diluted 1:500 in the blocking solution for 2 hours at room temperature.
-
Washing: Wash the sections three times for 10 minutes each in PBS.
-
Signal Amplification: Incubate the sections in an avidin-biotin-peroxidase complex (ABC) solution (e.g., from a Vectastain ABC kit) for 1 hour at room temperature.
-
Washing: Wash the sections three times for 10 minutes each in PBS.
-
Visualization: Develop the signal using a 3,3'-diaminobenzidine (DAB) substrate kit, which produces a brown precipitate at the site of the antibody.
-
Mounting and Coverslipping: Mount the stained sections onto slides, dehydrate through an ethanol gradient, clear with xylene, and coverslip with a mounting medium.
IV. Stereological Analysis
Unbiased stereology is the gold standard for quantifying cell numbers in biological tissues. The optical fractionator method is commonly used for this purpose.
-
Equipment: A microscope equipped with a motorized stage, a high-numerical-aperture objective (e.g., 60x or 100x oil immersion), a digital camera, and stereology software (e.g., Stereo Investigator).
-
Delineation of Region of Interest (ROI): At low magnification (e.g., 5x or 10x), trace the boundaries of the brain region of interest (e.g., hippocampus, cerebellum) on each section.
-
Setting Stereological Parameters:
-
Grid Size: Define a grid size that will yield an appropriate number of sampling sites within the ROI.
-
Counting Frame: Use a 2D counting frame of a defined size.
-
Optical Dissector Height: Set the height of the optical dissector (e.g., 10-15 µm), which should be smaller than the section thickness after processing.
-
-
Cell Counting:
-
The software will randomly place counting frames within the delineated ROI.
-
At each sampling site, focus through the thickness of the section.
-
Count the Iba-1+ cells that come into focus within the optical dissector and fall within the counting frame or touch the inclusion lines, while not touching the exclusion lines.
-
-
Estimation of Total Cell Number: The software will use the Gundersen coefficient of error to determine the precision of the estimate. The total number of Iba-1+ microglia (N) is estimated using the formula: N = ΣQ- * (1/ssf) * (1/asf) * (1/tsf) where ΣQ- is the total number of cells counted, ssf is the section sampling fraction, asf is the area sampling fraction, and tsf is the thickness sampling fraction.
Visualizations
Caption: Experimental workflow for stereological analysis of Iba-1+ microglia.
Caption: Proposed signaling pathway for this compound's effect on microglia.
References
- 1. The cognition-enhancing drug this compound is an inhibitor of protein crosslinking by advanced glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. onlineacademiccommunity.uvic.ca [onlineacademiccommunity.uvic.ca]
- 3. biocare.net [biocare.net]
- 4. Investigation Into the Effects of this compound on Markers of Neuroinflammation in GFAP-IL6 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchers-admin.westernsydney.edu.au [researchers-admin.westernsydney.edu.au]
Application Notes and Protocols: In Vitro Assay for Tenilsetam's Inhibition of Advanced Glycation End-product (AGE) Formation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Advanced Glycation End-products (AGEs) are a heterogeneous group of molecules formed through the non-enzymatic reaction of reducing sugars with proteins, lipids, and nucleic acids, a process known as the Maillard reaction.[1][2] The accumulation of AGEs is implicated in the pathogenesis of various age-related diseases and diabetic complications. Tenilsetam, a cognition-enhancing drug, has demonstrated a potential role in inhibiting the formation of AGEs, suggesting a therapeutic application in mitigating AGE-related pathologies.[3][4] According to the proposed mechanism, this compound acts via covalent attachment to glycated proteins, thereby blocking the reactive sites for further polymerization reactions.[3]
These application notes provide detailed protocols for in vitro assays to evaluate the inhibitory effect of this compound on the formation of AGEs. The described methods include a lysozyme polymerization assay and a collagen digestibility assay, offering robust systems to screen and characterize potential AGE inhibitors.
Data Presentation
The following tables summarize the quantitative data on the inhibitory effects of this compound on AGE formation in vitro.
Table 1: Inhibition of Glucose- and Fructose-Induced Lysozyme Polymerization by this compound
| Glycating Agent | This compound Concentration (mM) | Inhibition of Dimer Formation | Inhibition of Trimer Formation |
| 100 mM Glucose | 10 | Dose-dependent suppression | - |
| 100 | Significant suppression | - | |
| 100 mM Fructose | 10 | - | Inhibition observed |
| 100 | Significant suppression | Significant suppression |
Data compiled from in vitro studies investigating the dose-dependent inhibitory effect of this compound on lysozyme polymerization.
Table 2: Restoration of Enzymatic Digestibility of Glycated Collagen by this compound
| Glycating Agent | This compound Concentration (mM) | Collagen Digestibility (% of Control) |
| 100 mM Glucose | 0 | 74.1 ± 4.9 |
| 10 | 93.1 ± 8.6 | |
| 100 | 99.0 ± 2.1 | |
| 100 mM Fructose | 0 | 39.1 ± 2.6 |
| 10 | 61.4 ± 4.6 |
Data represents the percentage of collagen digestibility compared to a non-glycated control. The presence of this compound significantly restored the digestibility of collagen that was reduced by glycation.
Experimental Protocols
Lysozyme Polymerization Inhibition Assay
This assay assesses the ability of a test compound to inhibit the cross-linking of proteins induced by reducing sugars. Lysozyme is used as a model protein, and its polymerization into dimers and trimers upon glycation is monitored by SDS-PAGE.
Materials:
-
Hen egg white lysozyme
-
Glucose
-
Fructose
-
This compound
-
Sodium phosphate buffer (0.1 M, pH 7.4)
-
SDS-PAGE equipment and reagents (acrylamide/bis-acrylamide solution, Tris-HCl, SDS, TEMED, APS)
-
Coomassie Brilliant Blue staining solution
-
Destaining solution (methanol, acetic acid, water)
-
Incubator at 37°C
-
Microcentrifuge tubes
Procedure:
-
Preparation of Reaction Mixtures:
-
Prepare a 10 mg/mL stock solution of lysozyme in 0.1 M sodium phosphate buffer (pH 7.4).
-
Prepare stock solutions of glucose (1 M) and fructose (1 M) in the same buffer.
-
Prepare stock solutions of this compound at various concentrations (e.g., 100 mM, 1 M) in the same buffer.
-
-
Assay Setup:
-
In microcentrifuge tubes, combine the following components to a final volume of 1 mL:
-
Lysozyme solution to a final concentration of 10 mg/mL.
-
Glucose or fructose solution to a final concentration of 100 mM.
-
This compound solution to the desired final concentrations (e.g., 10 mM, 100 mM).
-
A control group with lysozyme and glycating agent but without this compound.
-
A negative control with only lysozyme in buffer.
-
-
-
Incubation:
-
Incubate all tubes at 37°C for 28 days.
-
-
SDS-PAGE Analysis:
-
After incubation, take an aliquot from each reaction mixture and mix it with SDS-PAGE sample loading buffer.
-
Boil the samples for 5 minutes.
-
Load the samples onto a polyacrylamide gel (e.g., 12% resolving gel).
-
Run the electrophoresis at a constant voltage until the dye front reaches the bottom of the gel.
-
-
Staining and Visualization:
-
Stain the gel with Coomassie Brilliant Blue solution for at least 1 hour.
-
Destain the gel with destaining solution until the protein bands are clearly visible against a clear background.
-
Visualize and quantify the bands corresponding to lysozyme monomer, dimer, and trimer using a gel documentation system and densitometry software.
-
-
Data Analysis:
-
Calculate the percentage of dimer and trimer formation in the control and this compound-treated samples.
-
Determine the percentage inhibition of polymerization by this compound.
-
Collagen Digestibility Assay
This assay measures the extent of collagen cross-linking by assessing its susceptibility to enzymatic digestion. Glycated collagen becomes resistant to digestion by collagenase. This protocol evaluates the ability of this compound to prevent this resistance.
Materials:
-
Type I collagen from bovine Achilles tendon
-
Glucose
-
Fructose
-
This compound
-
Sodium phosphate buffer (0.1 M, pH 7.4)
-
Collagenase (Type VII from Clostridium histolyticum)
-
Tris-HCl buffer (50 mM, pH 7.5) containing 5 mM CaCl₂
-
Hydroxyproline assay kit or access to HPLC for hydroxyproline quantification
-
Incubator at 37°C
-
Water bath at 60°C
-
Centrifuge
Procedure:
-
Glycation of Collagen:
-
Prepare a 10 mg/mL suspension of collagen in 0.1 M sodium phosphate buffer (pH 7.4).
-
In separate tubes, add glucose or fructose to a final concentration of 100 mM.
-
Add this compound to the desired final concentrations (e.g., 10 mM, 100 mM) to the respective tubes.
-
Include a control group with collagen and a glycating agent but no this compound.
-
Include a negative control with only collagen in buffer.
-
-
Incubation:
-
Incubate all tubes at 37°C for 4 weeks.
-
-
Enzymatic Digestion:
-
After incubation, wash the glycated collagen pellets three times with phosphate buffer to remove unreacted sugars and this compound.
-
Resuspend the collagen pellets in Tris-HCl buffer (50 mM, pH 7.5) containing 5 mM CaCl₂.
-
Add collagenase (e.g., 100 units/mL) to each tube.
-
Incubate at 37°C for 24 hours with gentle shaking.
-
-
Quantification of Digestion:
-
Stop the enzymatic reaction by heating the samples at 100°C for 10 minutes.
-
Centrifuge the samples to pellet any undigested collagen.
-
Collect the supernatant containing the digested collagen fragments.
-
Quantify the amount of digested collagen by measuring the hydroxyproline content in the supernatant using a colorimetric hydroxyproline assay kit or by HPLC analysis.
-
-
Data Analysis:
-
Calculate the percentage of collagen digested in each sample relative to the total amount of collagen initially present.
-
Express the digestibility of treated samples as a percentage of the digestibility of the non-glycated collagen control.
-
Visualizations
Caption: Maillard reaction pathway leading to AGE formation.
Caption: In vitro assay workflows for this compound.
References
Application Notes and Protocols for Dosing Tenilsetam in Food Pellets for Chronic Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the chronic administration of Tenilsetam to rodents via medicated food pellets. This method offers a non-invasive and stress-free alternative to repeated oral gavage or injections, making it ideal for long-term studies investigating the nootropic and anti-inflammatory properties of this compound.
This compound is a cognition-enhancing agent that has shown promise in models of neuroinflammation and Alzheimer's disease.[1] Its primary mechanism of action is believed to be the inhibition of the formation of advanced glycation end products (AGEs), which are implicated in pathological protein cross-linking and inflammation.[2] By preventing the interaction of AGEs with their receptor (RAGE), this compound can potentially mitigate downstream inflammatory signaling cascades, such as the NF-κB pathway, and reduce the production of pro-inflammatory cytokines like TNF-α.
Key Considerations for Dosing this compound in Food Pellets:
-
Palatability: The addition of this compound should not significantly alter the taste or texture of the chow to ensure consistent consumption by the animals. It is advisable to conduct a pilot study to assess food intake and body weight changes with the medicated diet compared to a control diet.
-
Stability: The stability of this compound within the food matrix during preparation (e.g., heat from extrusion) and storage is crucial for accurate dosing. The protocol below recommends methods to minimize degradation.
-
Homogeneity: Ensuring a uniform distribution of this compound throughout the food pellets is critical for consistent dosing across animals and over time.
-
Dosage Calculation: The concentration of this compound in the feed should be carefully calculated based on the average daily food consumption of the specific rodent strain and the target dose in mg/kg of body weight.
Experimental Protocols
Protocol 1: Preparation of this compound-Enriched Food Pellets
This protocol outlines two common methods for preparing medicated rodent chow. The choice of method will depend on the available equipment and the required scale of the study.
Method A: Custom Medicated Diet from a Commercial Vendor
This is the recommended method for ensuring homogeneity, stability, and quality control.
-
Select a Vendor: Identify a reputable vendor that specializes in custom laboratory animal diets (e.g., Bio-Serv, Research Diets, Inc.).
-
Provide Specifications:
-
Base Diet: Specify the desired standard rodent chow formulation (e.g., AIN-93G, standard lab chow). It is crucial to use the same base diet for both the control and this compound-treated groups.
-
This compound Concentration: Provide the target concentration of this compound in the diet (e.g., in mg of this compound per kg of chow). This should be calculated based on the desired daily dose (mg/kg body weight) and the average daily food intake of the animals.
-
Purity of this compound: Provide the vendor with a certificate of analysis for the this compound to be incorporated.
-
Pellet Size and Hardness: Specify the desired pellet characteristics suitable for the age and species of the rodents.
-
-
Quality Control: Request a certificate of analysis from the vendor for the final medicated diet, confirming the concentration and homogeneity of this compound.
-
Storage: Upon receipt, store the medicated and control diets according to the vendor's recommendations, typically in a cool, dry, and dark place to minimize degradation.
Method B: In-House Preparation (Small Scale)
This method is suitable for smaller pilot studies but requires careful attention to ensure homogeneity.
-
Materials:
-
Powdered standard rodent chow
-
This compound powder
-
A suitable solvent for this compound (if necessary for initial mixing, though direct mixing with powder is preferred to avoid stability issues with moisture)
-
A V-blender or a planetary mixer
-
Pellet press (optional)
-
Drying oven (if a solvent is used)
-
-
Procedure:
-
Calculate this compound Amount: Based on the desired concentration, weigh the precise amount of this compound powder required for the batch of powdered chow.
-
Geometric Dilution:
-
Mix the weighed this compound with an equal amount of powdered chow in the blender.
-
Continue to add an equal volume of powdered chow to the mixture and blend thoroughly after each addition until all the powdered chow is incorporated. This ensures a more uniform distribution.
-
-
Pellet Formation (Optional):
-
If a pellet press is available, use it to form pellets of the desired size.
-
If a solvent was used for initial mixing, the mixture may be formed into a dough, extruded, and cut into pellets.
-
-
Drying (if necessary): If a solvent was used, dry the pellets in a drying oven at a low temperature (e.g., 40-50°C) to remove the solvent without degrading the this compound. The stability of this compound to heat should be considered.
-
Storage: Store the prepared medicated chow in airtight containers in a cool, dark, and dry place. Prepare fresh batches regularly to ensure stability.
-
Protocol 2: Chronic Animal Study Workflow
-
Animal Acclimation: Acclimate the animals to the housing conditions and the control diet for at least one week before the start of the experiment.
-
Group Allocation: Randomly assign animals to the control and this compound treatment groups.
-
Dosing:
-
Provide the respective groups with ad libitum access to either the control or this compound-enriched food pellets.
-
Ensure a continuous supply of fresh water.
-
-
Monitoring:
-
Daily: Observe the animals for any changes in general health, behavior, and signs of toxicity.
-
Weekly: Measure and record the body weight of each animal and the food consumption per cage. Adjust the amount of food provided as needed.
-
-
Data Collection: At the designated time points, perform the necessary behavioral tests, sample collection (e.g., blood, tissue), and other experimental procedures as required by the study design.
-
Termination: At the end of the study, euthanize the animals according to the approved institutional guidelines for tissue harvesting and further analysis.
Data Presentation
The following tables provide a template for summarizing key quantitative data from chronic animal studies with this compound.
Table 1: this compound Dosing Regimen in Rodent Models
| Species/Strain | Dose (mg/kg/day) | Route of Administration | Duration of Study | Study Focus | Reference |
| GFAP-IL6 Mice | Not Specified (in food pellets) | Oral (medicated feed) | 5 and 15 months | Neuroinflammation | [1] |
| Diabetic Rats | 50 | Not Specified | 16 weeks | Diabetic Complications |
Note: The exact dosage for the mouse study was not provided in the cited literature. Researchers should perform dose-finding studies to determine the optimal concentration in the feed.
Table 2: Pharmacokinetic Parameters of this compound (Hypothetical Data for Oral Administration)
| Parameter | Value | Units |
| Bioavailability (F) | Data not available | % |
| Tmax | Data not available | hours |
| Cmax | Data not available | ng/mL |
| Half-life (t½) | Data not available | hours |
| Clearance (CL/F) | Data not available | L/hr/kg |
Note: There is a lack of publicly available oral pharmacokinetic data for this compound in rodents. It is highly recommended to conduct a pharmacokinetic study prior to a long-term efficacy study to establish the dose-exposure relationship.
Mandatory Visualization
Signaling Pathway
Caption: Proposed mechanism of this compound's anti-inflammatory action.
Experimental Workflow
References
- 1. Investigation Into the Effects of this compound on Markers of Neuroinflammation in GFAP-IL6 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RAGE-dependent signaling in microglia contributes to neuroinflammation, Aβ accumulation, and impaired learning/memory in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of Tenilsetam Solutions for In Vitro Cell Culture Experiments
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Tenilsetam, also known as CAS 997 or (+/-)-3-(2-thienyl)-2-piperazinone, is a nootropic agent that has been investigated for its potential cognitive-enhancing and neuroprotective effects.[1] Its mechanism of action is primarily associated with the inhibition of the Maillard reaction, a process that leads to the formation of advanced glycation end products (AGEs).[2] AGEs are implicated in the pathogenesis of various age-related and neurodegenerative diseases, including Alzheimer's disease, by promoting oxidative stress and inflammation. This compound's ability to interfere with AGE formation suggests its potential therapeutic role in mitigating neuroinflammation.[1][2]
These application notes provide detailed protocols for the preparation of this compound solutions for use in in vitro cell culture experiments. The protocols cover the preparation of stock solutions, and a general methodology for assessing the effects of this compound on microglial activation, a key process in neuroinflammation.
Physicochemical Properties and Storage
A summary of the key physicochemical properties and recommended storage conditions for this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₈H₁₀N₂OS |
| Molecular Weight | 182.25 g/mol |
| Appearance | Crystalline solid, powder |
| Storage (Powder) | -20°C |
| Storage (Stock Solution) | -80°C for up to 6 months; -20°C for up to 1 month |
Preparation of this compound Stock Solutions
This compound is sparingly soluble in aqueous solutions but demonstrates good solubility in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution in DMSO, which can then be further diluted in cell culture medium to the desired working concentration.
Table 1: Preparation of this compound Stock Solutions in DMSO
The following table provides the required volume of DMSO to prepare stock solutions of different concentrations from a given mass of this compound powder. Calculations are based on a molecular weight of 182.25 g/mol .
| Mass of this compound | Desired Stock Concentration | Volume of DMSO to Add |
| 1 mg | 1 mM | 5.487 mL |
| 1 mg | 5 mM | 1.097 mL |
| 1 mg | 10 mM | 548.7 µL |
| 5 mg | 1 mM | 27.44 mL |
| 5 mg | 5 mM | 5.487 mL |
| 5 mg | 10 mM | 2.744 mL |
| 10 mg | 1 mM | 54.87 mL |
| 10 mg | 5 mM | 10.97 mL |
| 10 mg | 10 mM | 5.487 mL |
Protocol for Preparing a 10 mM Stock Solution:
-
Weighing: Accurately weigh 10 mg of this compound powder in a sterile microcentrifuge tube.
-
Dissolving: Add 5.487 mL of sterile, cell culture-grade DMSO to the tube.
-
Vortexing: Vortex the solution thoroughly until the this compound powder is completely dissolved. If necessary, gentle warming in a 37°C water bath can aid dissolution.
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C.
Experimental Protocols
The following protocols describe a general workflow for investigating the effects of this compound on microglial activation in vitro. The murine microglial cell line, BV-2, is a commonly used model for studying neuroinflammation.
Cell Culture and Maintenance
Materials:
-
BV-2 murine microglial cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (0.25%)
-
Cell culture flasks and plates
Protocol:
-
Culture BV-2 cells in T-75 flasks in a humidified incubator at 37°C with 5% CO₂.
-
When cells reach 80-90% confluency, aspirate the medium and wash the cells once with PBS.
-
Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until the cells detach.
-
Neutralize the trypsin with 7-8 mL of complete DMEM.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and seed into new flasks or plates for experiments.
Microglia Activation Assay
This assay aims to determine the effect of this compound on the inflammatory response of microglia stimulated with Advanced Glycation End Products (AGEs).
Materials:
-
BV-2 cells
-
This compound stock solution (10 mM in DMSO)
-
AGE-BSA (Bovine Serum Albumin) as a stimulant
-
Control BSA (non-glycated)
-
Cell culture plates (96-well or 24-well)
-
Reagents for measuring inflammatory markers (e.g., Griess reagent for nitric oxide, ELISA kits for cytokines like TNF-α and IL-6)
-
Cell viability assay reagent (e.g., MTT, Resazurin)
Protocol:
-
Cell Seeding: Seed BV-2 cells into a 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of complete DMEM. Allow the cells to adhere overnight.
-
Pre-treatment with this compound: The next day, prepare serial dilutions of this compound in complete DMEM from the 10 mM stock solution. Recommended final concentrations to test range from 1 µM to 100 µM. Aspirate the medium from the cells and add 100 µL of the this compound-containing medium. Incubate for 2 hours. Note: Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent toxicity.
-
Stimulation: Prepare a working solution of AGE-BSA in complete DMEM. A typical concentration for stimulation is 200 µg/mL. Add the AGE-BSA solution to the wells pre-treated with this compound. Include the following controls:
-
Untreated cells (medium only)
-
Cells treated with vehicle (DMSO) only
-
Cells treated with control BSA
-
Cells stimulated with AGE-BSA in the absence of this compound
-
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Measurement of Inflammatory Markers:
-
Nitric Oxide (NO) Production: Collect 50 µL of the cell culture supernatant and measure the nitrite concentration using the Griess reagent according to the manufacturer's instructions.
-
Cytokine Levels: Collect the remaining supernatant and measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using specific ELISA kits.
-
-
Cell Viability Assay: After collecting the supernatant, assess cell viability using an MTT or Resazurin assay to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of this compound.
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for preparing this compound solutions and conducting a microglia activation assay.
Caption: Workflow for this compound solution preparation and in vitro microglia activation assay.
Proposed Signaling Pathway of this compound's Anti-Inflammatory Action
This compound is known to inhibit the formation of Advanced Glycation End Products (AGEs). In the context of neuroinflammation, AGEs can bind to the Receptor for Advanced Glycation End Products (RAGE) on the surface of microglial cells. This interaction triggers a downstream signaling cascade that leads to the activation of the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells). Activated NF-κB then translocates to the nucleus and promotes the transcription of pro-inflammatory genes, resulting in the production and release of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). By inhibiting the formation of AGEs, this compound is proposed to prevent the initiation of this inflammatory cascade.
Caption: Proposed mechanism of this compound's anti-inflammatory effect in microglia.
References
Application Note: A Validated LC-MS/MS Bioanalytical Method for Pharmacokinetic Studies of Teneligliptin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Teneligliptin is a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus.[1] Understanding its pharmacokinetic profile is crucial for optimizing dosage regimens and ensuring therapeutic efficacy. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Teneligliptin in plasma. The method described herein is suitable for supporting pharmacokinetic studies in a preclinical setting.
Tenilsetam, a structurally related compound, has been investigated for its cognitive-enhancing properties and its mechanism of action involves the inhibition of advanced glycation endproduct (AGE) formation.[2] This process is implicated in the pathophysiology of diabetic complications and neurodegenerative diseases such as Alzheimer's.[2]
Experimental Protocols
Sample Preparation
A protein precipitation method is employed for the extraction of Teneligliptin from plasma samples.[3]
Materials:
-
Blank plasma
-
Teneligliptin standard stock solution
-
Internal Standard (IS) stock solution (Sitagliptin or Teneligliptin-d8)
-
Acetonitrile (HPLC grade), ice-cold[1]
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge capable of 14,000 rpm and 4°C
-
Nitrogen evaporator
Procedure:
-
Pipette 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a microcentrifuge tube.
-
Add the internal standard solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The analysis is performed using a UHPLC system coupled to a triple quadrupole mass spectrometer.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
|---|---|
| Column | Poroshell 120 EC-C18 (100 x 3.0 mm, 2.7 µm) |
| Mobile Phase A | 10 mM Ammonium formate in water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.45 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | A gradient program should be optimized to ensure adequate separation of the analyte and internal standard from endogenous plasma components. A typical gradient might start at 5% B, ramp up to 95% B, hold, and then return to initial conditions for column re-equilibration. |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | Optimized for maximum signal (e.g., 3.5 kV) |
| Source Temperature | Optimized for efficient desolvation (e.g., 150°C) |
| Desolvation Temperature | Optimized for efficient desolvation (e.g., 400°C) |
| Gas Flow Rates | Optimized for the specific instrument |
Table 3: MRM Transitions and Compound-Specific Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
|---|---|---|---|---|
| Teneligliptin | 427.2 | 243.1 | 200 | To be optimized |
| Teneligliptin (Qualifier) | 427.2 | To be determined | 200 | To be optimized |
| Sitagliptin (IS) | 408.1 | To be determined | 200 | To be optimized |
| Teneligliptin-d8 (IS) | 435.2 | 251.3 | 200 | To be optimized |
Data Presentation
Method Validation Summary
The bioanalytical method was validated according to regulatory guidelines. The key validation parameters are summarized below.
Table 4: Method Validation Parameters for Teneligliptin in Plasma
| Parameter | Result |
|---|---|
| Linearity Range | 0.5 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Intra-day Accuracy (%Bias) | ± 15% |
| Inter-day Accuracy (%Bias) | ± 15% |
| Recovery | Consistent and reproducible |
| Matrix Effect | 88.7 - 94.5% |
| Stability | Stable under short-term, long-term, and freeze-thaw conditions |
Pharmacokinetic Parameters
The validated method was successfully applied to a pharmacokinetic study in rats following oral administration of Teneligliptin.
Table 5: Pharmacokinetic Parameters of Teneligliptin in Rats (Oral Administration)
| Parameter | Value |
|---|---|
| Dose | 1.0 mg/kg |
| Cmax (Maximum Concentration) | To be determined from study |
| Tmax (Time to Maximum Concentration) | 0.75 - 0.88 h |
| AUC (Area Under the Curve) | To be determined from study |
| t½ (Elimination Half-life) | To be determined from study |
Visualizations
Caption: Experimental workflow for the LC-MS/MS bioanalysis of Teneligliptin.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Tenilsetam Dosage for Neuroprotection
Introduction
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Tenilsetam in animal models of neuroprotection. The information presented here is based on available preclinical data. It is important to note that while this compound has been investigated for its neuroprotective properties in chronic neuroinflammatory and diabetic complication models, there is a lack of published data on its use in acute neuroprotection models such as ischemic stroke and traumatic brain injury. The provided protocols and data are based on studies in chronic condition models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound's neuroprotective effects?
A1: this compound's primary neuroprotective mechanism is attributed to its role as an inhibitor of the Maillard reaction, which prevents the formation of Advanced Glycation Endproducts (AGEs)[1]. By inhibiting AGE formation, this compound is believed to reduce the inflammatory response mediated by the Receptor for Advanced Glycation Endproducts (RAGE), leading to decreased activation of microglia and subsequent reduction in pro-inflammatory cytokines like TNF-α[1][2].
Q2: What are the recommended dosage ranges for this compound in animal models of chronic neuroinflammation?
A2: In a chronic neuroinflammation model using GFAP-IL6 mice, this compound was administered through enriched food pellets over a long duration (5 to 15 months)[2]. While the exact daily dosage is not specified in mg/kg, this method suggests a chronic, continuous administration route is effective. For streptozotocin-induced diabetic rats, a daily oral dose of 50 mg/kg has been shown to be effective in suppressing AGE formation.
Q3: What is the most common route of administration for this compound in preclinical studies?
A3: Based on available research, oral administration is the most documented route for this compound in animal models. This has been achieved by incorporating the compound into food pellets for long-term studies[2] or through daily oral gavage.
Q4: Are there any known issues with the stability or solubility of this compound for in vivo studies?
A4: While specific details on stability and solubility for experimental preparation are not extensively reported in the provided search results, its oral administration in feed suggests good stability under those conditions. For oral gavage, suspension in a suitable vehicle like carboxymethyl cellulose is a standard approach for compounds with limited aqueous solubility.
Troubleshooting Guides
Issue: High variability in neuroprotective outcomes between animals.
-
Possible Cause 1: Inconsistent Drug Intake: In studies involving administration via enriched food pellets, individual animal feeding habits can lead to dosage variability.
-
Troubleshooting Step: Monitor food intake for each animal daily. If significant variations are observed, consider switching to a more direct administration route like oral gavage to ensure consistent dosing.
-
-
Possible Cause 2: Animal Model Variability: The severity of the induced pathology (e.g., level of neuroinflammation or diabetic complications) can vary between animals.
-
Troubleshooting Step: Ensure a standardized and consistent protocol for inducing the animal model. Use appropriate biological markers to stratify animals into experimental groups with similar baseline pathology before initiating this compound treatment.
-
Issue: Lack of significant neuroprotective effect at the chosen dosage.
-
Possible Cause 1: Insufficient Dosage: The optimal dosage can be model-dependent.
-
Troubleshooting Step: Conduct a dose-response study to determine the optimal effective dose of this compound for your specific animal model and neuroprotective endpoint. Start with the documented dose of 50 mg/kg/day (oral) as a reference and test both higher and lower doses.
-
-
Possible Cause 2: Inappropriate Duration of Treatment: In chronic models, the therapeutic effect of this compound may require long-term administration.
-
Troubleshooting Step: For chronic neuroinflammation models, consider extending the treatment duration. The study in GFAP-IL6 mice demonstrated effects after 5 and 15 months of treatment.
-
Quantitative Data Summary
| Animal Model | This compound Dosage | Route of Administration | Treatment Duration | Key Neuroprotective Outcomes |
| GFAP-IL6 Mice (Chronic Neuroinflammation) | Enriched Food Pellets | Oral | 5 and 15 months | Decreased number of microglia in cerebellum and hippocampus; Decreased TNF-α levels in the cerebellum. |
| Streptozotocin-Induced Diabetic Rats | 50 mg/kg/day | Not specified, likely oral | 16 weeks | Suppressed elevated levels of AGE-derived fluorescence and pyrraline in renal cortex and aorta. |
Detailed Experimental Protocols
1. Chronic Neuroinflammation Model (GFAP-IL6 Mice)
-
Animal Model: GFAP-IL6 transgenic mice, which exhibit chronic neuroinflammation.
-
Grouping: From 3 months of age, divide mice into a control group (standard food pellets) and a treatment group (this compound-enriched food pellets).
-
Drug Administration:
-
Prepare this compound-enriched food pellets. The concentration of this compound in the pellets should be calculated based on average daily food consumption to achieve the target daily dose.
-
Provide ad libitum access to the respective food pellets for the duration of the study (e.g., 5 or 15 months).
-
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the animals and perfuse with saline followed by 4% paraformaldehyde.
-
Collect brain tissue for histological and biochemical analysis.
-
Immunohistochemistry: Use antibodies against Iba-1 to quantify microglia numbers in brain regions of interest (e.g., cerebellum and hippocampus) using stereological methods.
-
ELISA: Measure levels of pro-inflammatory cytokines such as TNF-α in brain homogenates.
-
2. Diabetic Complication Model (Streptozotocin-Induced Diabetic Rats)
-
Animal Model: Induce diabetes in adult male rats (e.g., Wistar or Sprague-Dawley) via a single intraperitoneal injection of streptozotocin (STZ) dissolved in citrate buffer.
-
Grouping: Divide diabetic rats into a vehicle control group and a this compound treatment group.
-
Drug Administration:
-
Administer this compound at a dose of 50 mg/kg/day. While the original study does not specify the route, oral gavage is a suitable method.
-
Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Administer the suspension daily via oral gavage for the study duration (e.g., 16 weeks).
-
-
Endpoint Analysis:
-
At the end of the treatment period, collect blood and tissue samples (e.g., renal cortex and aorta).
-
AGE Measurement: Quantify the levels of AGEs in tissue homogenates using fluorescence spectroscopy or specific ELISAs for AGEs like pyrraline.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Proposed signaling pathway of this compound for neuroprotection.
References
Technical Support Center: Enhancing Tenilsetam Solubility and Stability for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility and stability of Tenilsetam in in vitro assays.
Frequently Asked questions (FAQs)
Q1: What is this compound and what are its key physicochemical properties?
This compound, with the chemical formula C₈H₁₀N₂OS, is a nootropic agent and an inhibitor of advanced glycation end products (AGEs).[1] It belongs to the piperazine class of compounds. Key physicochemical properties are summarized below.
| Property | Value | Source |
| Molecular Weight | 182.25 g/mol | PubChem |
| Chemical Formula | C₈H₁₀N₂OS | PubChem |
| Appearance | White crystalline solid | Inferred from piperazine properties[2] |
| IUPAC Name | 3-thiophen-2-ylpiperazin-2-one | PubChem |
Q2: I am observing precipitation of this compound in my aqueous cell culture medium. What are the likely causes?
Precipitation of this compound in aqueous media is a common issue stemming from its limited water solubility, a characteristic often observed in piperazine derivatives. Several factors can contribute to this:
-
"Solvent Shock": Rapidly diluting a concentrated stock solution of this compound (typically in an organic solvent like DMSO) into an aqueous medium can cause the compound to crash out of solution.
-
Exceeding Solubility Limit: The final concentration of this compound in the medium may be higher than its solubility threshold in that specific medium.
-
pH of the Medium: The solubility of piperazine-containing compounds can be pH-dependent.[3] Cell culture media are typically buffered around pH 7.4, which may not be optimal for this compound's solubility.
-
Interactions with Media Components: Components in the culture medium, such as salts and proteins, can interact with this compound and reduce its solubility.
-
Temperature Fluctuations: Changes in temperature, for instance, adding a cold stock solution to warm media, can decrease the solubility of the compound.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
For initial solubilization, Dimethyl Sulfoxide (DMSO) is the recommended solvent for this compound and other poorly water-soluble compounds. It is advisable to prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO.
Q4: How can I improve the stability of this compound in my in vitro assay?
The stability of this compound in aqueous solutions can be influenced by pH, temperature, and light exposure. To enhance stability:
-
pH Control: Maintain a stable pH using a buffered solution, such as phosphate-buffered saline (PBS) at pH 7.4, which has been used in published in vitro studies with this compound for incubations lasting up to 28 days.
-
Temperature Management: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. During experiments, maintain a constant and appropriate temperature (e.g., 37°C for cell-based assays).
-
Light Protection: Protect solutions from direct light exposure by using amber vials or covering containers with aluminum foil, especially during long-term experiments.
-
Fresh Preparation: For long-duration experiments, it is best to prepare fresh working solutions of this compound at regular intervals (e.g., every 24-48 hours) to minimize the impact of potential degradation.
Troubleshooting Guides
Issue 1: Precipitate Formation During Preparation of Working Solution
Symptoms: Visible particles, cloudiness, or turbidity in the cell culture medium immediately after adding the this compound stock solution.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for immediate precipitation.
Detailed Steps:
-
Inspect Stock Solution: Before use, ensure your DMSO stock solution is fully dissolved. If crystals are present, gently warm the vial to room temperature.
-
Pre-warm the Medium: Always use cell culture medium that has been pre-warmed to 37°C.
-
Slow Addition and Mixing: Add the this compound stock solution drop-wise into the pre-warmed medium while gently swirling or vortexing. This helps to avoid "solvent shock."
-
Intermediate Dilution: For higher final concentrations, consider a two-step dilution. First, dilute the DMSO stock into a small volume of serum-free medium. Then, add this intermediate solution to the final volume of complete medium.
-
Lower the Final Concentration: If precipitation persists, the desired concentration may exceed this compound's solubility limit. Perform a dose-response experiment to determine the highest soluble concentration that still provides the desired biological effect.
-
Sonication: Brief sonication of the final working solution can sometimes help to dissolve small amounts of precipitate.
-
Filter Sterilization: After preparation, filter the final working solution through a 0.22 µm syringe filter to remove any remaining micro-precipitates before adding it to your cells.
Issue 2: this compound Precipitates Over Time in the Incubator
Symptoms: The medium is initially clear, but a precipitate forms after several hours or days of incubation at 37°C.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Limited Thermodynamic Stability | The initial clear solution may be a supersaturated state that is not stable over time. Reduce the final working concentration of this compound. |
| Interaction with Cellular Metabolites | As cells metabolize, they can alter the pH and composition of the medium, which may reduce this compound's solubility. Increase the frequency of media changes with freshly prepared this compound solution. |
| Evaporation of Medium | In multi-well plates, evaporation from the outer wells can concentrate the compound, leading to precipitation. Use the inner wells for your experiment and fill the outer wells with sterile water or PBS to maintain humidity. |
| Temperature Fluctuations | Ensure the incubator maintains a stable temperature. Even minor drops in temperature can decrease solubility. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Preparation of 10 mM Stock Solution in DMSO:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous, sterile DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution.
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
-
-
Preparation of a 10 µM Working Solution in Cell Culture Medium:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Pre-warm your complete cell culture medium to 37°C.
-
To prepare 10 mL of a 10 µM working solution, add 10 µL of the 10 mM stock solution to 10 mL of the pre-warmed medium (this results in a final DMSO concentration of 0.1%).
-
Crucial Step: Add the stock solution drop-wise to the medium while gently swirling to ensure rapid and even dispersion.
-
Visually inspect the solution for any signs of precipitation.
-
If the solution is clear, it is ready for use in your assay.
-
Protocol 2: Forced Degradation Study to Assess this compound Stability
This protocol helps to identify potential degradation products and assess the stability-indicating nature of your analytical method.[4][5]
-
Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., a mixture of methanol and water).
-
Expose aliquots of this solution to the following stress conditions:
-
Acid Hydrolysis: Add 1N HCl and incubate at 60°C for 2 hours.
-
Base Hydrolysis: Add 1N NaOH and incubate at 60°C for 2 hours.
-
Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solution at 70°C for 48 hours.
-
Photolytic Degradation: Expose the solution to direct sunlight or a photostability chamber for 24 hours.
-
-
Neutralize the acidic and basic samples.
-
Analyze all samples, including an unstressed control, by a suitable analytical method like HPLC.
Protocol 3: Stability-Indicating HPLC Method for this compound (Example)
This is a suggested starting point for developing a stability-indicating HPLC method, based on methods for similar compounds like Teneligliptin.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a buffered aqueous phase (e.g., 20 mM ammonium formate, pH 4.5) and an organic solvent (e.g., acetonitrile or methanol) in an isocratic or gradient elution. A starting point could be a 60:40 ratio of buffer to organic solvent.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determine the λmax of this compound by UV-Vis spectrophotometry (likely in the range of 240-280 nm).
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Signaling Pathways and Experimental Workflows
Potential Signaling Pathways for this compound's Neuroprotective Effects
This compound is known for its nootropic and potential neuroprotective effects. While its precise mechanism is not fully elucidated, related compounds and antidepressants have been shown to modulate several key signaling pathways involved in neuronal survival and plasticity.
Caption: Putative neuroprotective signaling pathways of this compound.
Workflow for Assessing this compound's Neuroprotective Effect
This workflow outlines a typical cell-based assay to evaluate the neuroprotective properties of this compound against an induced neurotoxic insult.
Caption: Experimental workflow for a neuroprotection assay.
References
- 1. The cognition-enhancing drug this compound is an inhibitor of protein crosslinking by advanced glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Piperazine - Wikipedia [en.wikipedia.org]
- 4. Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Investigating Potential Tenilsetam Toxicity in Long-Term Animal Studies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance for researchers investigating the long-term safety profile of Tenilsetam in animal models. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address potential challenges and provide standardized protocols for toxicity assessment.
Frequently Asked Questions (FAQs)
Q1: What is the primary known mechanism of action for this compound that could be relevant to long-term toxicity?
A1: this compound is known to be an inhibitor of the formation of advanced glycation end-products (AGEs).[1][2] AGEs are formed through the non-enzymatic reaction of sugars with proteins, lipids, and nucleic acids, and their accumulation is associated with aging and various chronic diseases. This compound is thought to inhibit protein crosslinking by AGEs by covalently attaching to glycated proteins, thereby blocking reactive sites for further polymerization.[1] While this is a therapeutic target, long-term alteration of this pathway could have unforeseen consequences that warrant investigation.
Q2: Are there any published long-term toxicity studies specifically for this compound?
A2: Publicly available literature does not contain comprehensive long-term toxicity studies for this compound that detail a full toxicological profile. Some longer-term studies in animal models of neuroinflammation (up to 15 months) and diabetic retinopathy (36 weeks) have been conducted to assess efficacy, and these studies did not report significant toxicity.[3][4] However, these studies were not designed as formal toxicology assessments. Therefore, dedicated long-term toxicity studies are recommended to thoroughly evaluate the safety profile.
Q3: What are the key regulatory guidelines to follow when designing a long-term toxicity study?
A3: For designing a long-term toxicity study, it is crucial to adhere to internationally recognized guidelines. The most relevant are the OECD Guidelines for the Testing of Chemicals, specifically Test Guideline 452 for chronic toxicity studies, and the US FDA's "Redbook 2000," which provides guidance for toxicity studies. These guidelines detail the necessary components of the study, including animal species, group sizes, dose selection, and endpoints to be evaluated.
Q4: What animal species are recommended for long-term toxicity studies of this compound?
A4: Typically, long-term oral toxicity studies are conducted in rodents, with the rat being the most common species. In some cases, a second species, such as the mouse, may be used. The choice of species should be justified based on factors like metabolism and pharmacokinetic profile of this compound in that species compared to humans.
Q5: What is the recommended duration for a chronic toxicity study?
A5: For rodents, a chronic toxicity study is typically 12 to 24 months in duration. A 12-month study is often sufficient to identify most chronic toxicities. Combined chronic toxicity and carcinogenicity studies usually extend to 18-24 months.
Troubleshooting Guides
Issue 1: Unexpected Mortality in High-Dose Group
| Possible Cause | Troubleshooting Step |
| Exaggerated Pharmacology: The high dose may be causing an excessive therapeutic effect leading to adverse outcomes. | - Review the known pharmacology of this compound. Consider if AGE inhibition could lead to unforeseen physiological disruptions at high concentrations. - Conduct a dose-range finding study to establish a more appropriate maximum tolerated dose (MTD). |
| Off-Target Toxicity: this compound may be interacting with unintended biological targets. | - Perform a thorough literature review for any known off-target effects of similar chemical structures. - Conduct in vitro screening against a panel of receptors and enzymes to identify potential off-target interactions. |
| Metabolite Toxicity: A metabolite of this compound, rather than the parent compound, could be causing toxicity. | - Characterize the metabolite profile of this compound in the study species. - If a major metabolite is identified, synthesize it and conduct acute toxicity testing. |
Issue 2: Significant Decrease in Body Weight in Treated Groups
| Possible Cause | Troubleshooting Step |
| Reduced Food Consumption: The test article may be unpalatable or causing malaise. | - Measure food consumption daily. - If administering in feed, consider gavage administration to ensure accurate dosing. - Observe animals for signs of illness or distress. |
| Gastrointestinal Toxicity: The compound may be causing direct irritation or malabsorption. | - Perform a thorough gross and histopathological examination of the gastrointestinal tract. - Include special stains to look for subtle cellular changes. |
| Metabolic Disruption: this compound could be altering metabolic pathways. | - Analyze serum for markers of metabolic function (e.g., glucose, lipids, ketones). - Consider a targeted metabolomics study on plasma or tissue samples. |
Issue 3: Alterations in Hematological or Clinical Chemistry Parameters
| Possible Cause | Troubleshooting Step |
| Hepatotoxicity: The liver is a common site of drug-induced toxicity. | - Examine liver function tests (ALT, AST, ALP, bilirubin). - Perform a detailed histopathological evaluation of the liver, including special stains for fibrosis or steatosis. |
| Nephrotoxicity: The kidneys are also susceptible to drug-induced injury. | - Evaluate kidney function markers (BUN, creatinine). - Conduct a thorough histopathological examination of the kidneys. |
| Hematopoietic System Effects: The compound may be affecting blood cell production or survival. | - Perform a complete blood count (CBC) with a differential. - Examine the bone marrow for any abnormalities. |
Data Presentation: Key Toxicity Endpoints
The following tables should be used to systematically record and compare quantitative data from a long-term toxicity study of this compound.
Table 1: Body Weight and Food Consumption
| Group | Dose (mg/kg/day) | N (Start) | N (End) | Mean Body Weight (g) - Week 52 | % Change from Control | Mean Food Consumption ( g/day ) - Week 52 | % Change from Control |
| Control | 0 | 20 | |||||
| Low Dose | 20 | ||||||
| Mid Dose | 20 | ||||||
| High Dose | 20 |
Table 2: Hematology Parameters (Week 52)
| Parameter | Control | Low Dose | Mid Dose | High Dose |
| Hemoglobin (g/dL) | ||||
| Hematocrit (%) | ||||
| Red Blood Cell Count (x10^6/µL) | ||||
| White Blood Cell Count (x10^3/µL) | ||||
| Platelet Count (x10^3/µL) |
Table 3: Clinical Chemistry Parameters (Week 52)
| Parameter | Control | Low Dose | Mid Dose | High Dose |
| Alanine Aminotransferase (ALT) (U/L) | ||||
| Aspartate Aminotransferase (AST) (U/L) | ||||
| Alkaline Phosphatase (ALP) (U/L) | ||||
| Blood Urea Nitrogen (BUN) (mg/dL) | ||||
| Creatinine (mg/dL) |
Table 4: Organ Weights and Histopathological Findings (Week 52)
| Organ | Absolute Weight (g) - High Dose | Relative Weight (% of Body Weight) - High Dose | Key Histopathological Findings (Incidence in High Dose) |
| Liver | |||
| Kidneys | |||
| Spleen | |||
| Heart | |||
| Brain |
Experimental Protocols
Protocol 1: Long-Term Oral Toxicity Study in Rats (Following OECD 452)
-
Test System: Sprague-Dawley rats, 6-8 weeks old at the start of the study.
-
Group Size: At least 20 males and 20 females per group.
-
Dose Groups: A control group (vehicle only) and at least three dose levels (low, mid, high). Doses should be selected based on results from shorter-term studies to establish a No-Observed-Adverse-Effect Level (NOAEL).
-
Administration: Daily oral gavage for 12 months.
-
Observations:
-
Clinical Signs: Twice daily for mortality and morbidity.
-
Body Weight: Weekly for the first 13 weeks, then monthly.
-
Food Consumption: Weekly for the first 13 weeks, then monthly.
-
Ophthalmology: Prior to the start of the study and at termination.
-
-
Clinical Pathology:
-
Hematology and Clinical Chemistry: Blood collection at 3, 6, and 12 months.
-
Urinalysis: At 3, 6, and 12 months.
-
-
Pathology:
-
Gross Necropsy: Full necropsy on all animals at termination.
-
Organ Weights: Collection and weighing of major organs.
-
Histopathology: Microscopic examination of a comprehensive list of tissues from all control and high-dose animals, and any gross lesions from other groups.
-
Protocol 2: Histopathological Examination
-
Tissue Fixation: Tissues should be fixed in 10% neutral buffered formalin.
-
Tissue Processing: Tissues should be processed through graded alcohols and xylene and embedded in paraffin.
-
Sectioning: 4-5 µm sections should be cut and mounted on glass slides.
-
Staining: Sections should be stained with hematoxylin and eosin (H&E). Special stains should be used as needed to identify specific pathologies.
-
Microscopic Examination: A board-certified veterinary pathologist should examine all slides in a blinded manner. A semi-quantitative scoring system should be used to grade any lesions.
Visualizations
References
- 1. The cognition-enhancing drug this compound is an inhibitor of protein crosslinking by advanced glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitory effects of this compound on the Maillard reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound prevents early diabetic retinopathy without correcting pericyte loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation Into the Effects of this compound on Markers of Neuroinflammation in GFAP-IL6 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Tenilsetam Experiments: Technical Support and Troubleshooting Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides targeted guidance for researchers encountering inconsistent results in experiments involving Tenilsetam. The information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: Current research strongly indicates that this compound's primary mechanisms of action are the inhibition of Advanced Glycation End Products (AGEs) formation and exertion of anti-inflammatory effects.[1][2][3][4] this compound has been shown to inhibit the Maillard reaction, a chemical process that leads to the formation of AGEs.[2] Additionally, it demonstrates anti-inflammatory properties by reducing microglial activation and levels of pro-inflammatory cytokines like TNF-α.
Q2: Is there evidence for this compound acting as an AMPA receptor modulator?
A2: While many nootropic compounds exert their effects through the modulation of AMPA receptors, there is currently a lack of direct scientific evidence to support this mechanism for this compound. Researchers should design experiments based on its established anti-inflammatory and anti-AGEs properties to ensure the highest probability of obtaining consistent and valid results.
Q3: We are observing high variability in our in vivo cognitive enhancement studies with this compound. What could be the cause?
A3: Inconsistent results in in vivo cognitive enhancement studies with this compound can stem from several factors. Given its mechanism of action, the choice of animal model is critical. Models of cognitive impairment driven by neuroinflammation or diabetic complications are more likely to yield significant results than models based on other pathologies. Other factors to consider include the age and strain of the animals, the route and timing of drug administration, and the specific behavioral tests used to assess cognition. For instance, tasks sensitive to hippocampal or cortical dysfunction, where inflammatory and AGE-related damage is often prominent, may be more appropriate.
Q4: Our in vitro anti-inflammatory assays are showing conflicting results. What are the common pitfalls?
A4: Inconsistent outcomes in in vitro anti-inflammatory assays can arise from issues with cell culture conditions, such as passage number and cell density, which can affect cellular responses to inflammatory stimuli. The choice and concentration of the inflammatory stimulus (e.g., lipopolysaccharide, LPS) are also critical and should be carefully optimized. Furthermore, the timing of this compound application in relation to the inflammatory challenge can significantly impact the results. It is also crucial to ensure the quality and purity of the this compound compound being used.
Q5: How can we accurately measure the inhibition of Advanced Glycation End Products (AGEs) by this compound in our experiments?
A5: Measuring AGEs inhibition requires specific and sensitive assays. Common methods include fluorescence spectroscopy to detect fluorescent AGEs, or more specific techniques like ELISA or HPLC to quantify particular AGEs such as Nε-(carboxymethyl)lysine (CML) and pentosidine. It is essential to use appropriate positive and negative controls and to ensure that the experimental conditions (e.g., incubation time, temperature, reactant concentrations) are tightly controlled to minimize variability.
Troubleshooting Inconsistent Results
| Observed Issue | Potential Cause | Recommended Action |
| High variability in cognitive performance in animal models | Inappropriate animal model for this compound's mechanism. | Utilize animal models with a strong neuroinflammatory or diabetic component. |
| Suboptimal dosing regimen (dose, frequency, route). | Conduct a dose-response study to determine the optimal therapeutic window. | |
| Insensitive behavioral assays. | Employ a battery of behavioral tests sensitive to the specific cognitive domains affected by neuroinflammation and AGEs. | |
| Inconsistent anti-inflammatory effects in cell culture | Variability in cell culture conditions. | Standardize cell passage number, seeding density, and culture medium. |
| Inconsistent inflammatory stimulus. | Optimize the concentration and timing of the inflammatory agent (e.g., LPS). | |
| Timing of this compound treatment. | Investigate the effects of pre-treatment, co-treatment, and post-treatment with this compound. | |
| Difficulty in detecting AGEs inhibition | Insensitive detection method. | Utilize highly sensitive and specific assays such as ELISA or HPLC for key AGEs. |
| Inappropriate experimental conditions for glycation. | Optimize incubation time, temperature, and concentrations of reducing sugars and protein. | |
| Interference from other compounds in the sample. | Ensure proper sample preparation and purification to remove interfering substances. |
Experimental Protocols
Protocol 1: In Vivo Assessment of Cognitive Enhancement in a Mouse Model of Neuroinflammation
-
Animal Model: Use a mouse model of neuroinflammation, such as LPS-induced cognitive impairment.
-
Drug Administration: Administer this compound (e.g., 50 mg/kg, intraperitoneally) or vehicle daily for a predefined period (e.g., 14 days) before and during the neuroinflammation induction.
-
Behavioral Testing:
-
Morris Water Maze: To assess spatial learning and memory.
-
Y-Maze: To evaluate short-term working memory.
-
Novel Object Recognition Test: To assess recognition memory.
-
-
Biochemical Analysis: At the end of the study, collect brain tissue (hippocampus and cortex) to measure levels of inflammatory markers (e.g., TNF-α, IL-1β) and AGEs.
Protocol 2: In Vitro Measurement of Anti-Inflammatory Effects in Microglia
-
Cell Culture: Culture a microglial cell line (e.g., BV-2) under standard conditions.
-
Treatment: Pre-treat cells with varying concentrations of this compound for a specified time (e.g., 1 hour).
-
Inflammatory Stimulation: Induce an inflammatory response by adding LPS (e.g., 100 ng/mL) to the cell culture medium.
-
Analysis:
-
Cytokine Measurement: After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.
-
Nitric Oxide (NO) Assay: Measure the production of nitric oxide, a key inflammatory mediator, using the Griess reagent.
-
Protocol 3: In Vitro Assay for Inhibition of Advanced Glycation End Products (AGEs)
-
Reaction Mixture: Prepare a reaction mixture containing a protein (e.g., bovine serum albumin, BSA), a reducing sugar (e.g., glucose or fructose), and phosphate-buffered saline (PBS).
-
Incubation: Add different concentrations of this compound to the reaction mixture and incubate at 37°C for an extended period (e.g., several weeks).
-
Measurement of AGEs:
-
Fluorescence Spectroscopy: Measure the formation of fluorescent AGEs by detecting the characteristic fluorescence at an excitation/emission of ~370/440 nm.
-
ELISA: Use a competitive ELISA with anti-AGEs antibodies to quantify the total AGEs formed.
-
Visualizing Experimental Logic and Pathways
Caption: Troubleshooting workflow for this compound experiments.
Caption: this compound's dual inhibitory pathways on cognitive decline.
Caption: Workflow for in vivo evaluation of this compound's efficacy.
References
- 1. The cognition-enhancing drug this compound is an inhibitor of protein crosslinking by advanced glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Inhibitory effects of this compound on the Maillard reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation Into the Effects of this compound on Markers of Neuroinflammation in GFAP-IL6 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Validating a Bioanalytical Method for Tenilsetetram Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals validating a bioanalytical method for the quantification of Tenilsetam in biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the key parameters to evaluate when validating a bioanalytical method for this compound?
A1: A bioanalytical method validation for this compound should, at a minimum, assess the following key parameters to ensure the reliability and reproducibility of the results: selectivity, accuracy, precision, linearity, limit of quantification (LOQ), stability, and recovery.[1][2][3] These parameters are essential for demonstrating that the method is suitable for its intended purpose.[2]
Q2: What are the typical acceptance criteria for these validation parameters?
A2: The acceptance criteria for bioanalytical method validation are based on guidelines from regulatory agencies such as the European Medicines Agency (EMA).[4] A summary of typical acceptance criteria is provided in the table below.
Table 1: Acceptance Criteria for Bioanalytical Method Validation
| Validation Parameter | Acceptance Criteria |
| Accuracy | The mean value should be within ±15% of the nominal concentration, except at the Lower Limit of Quantification (LLOQ), where it should be within ±20%. |
| Precision | The coefficient of variation (CV) should not exceed 15% for quality control (QC) samples, and not exceed 20% for the LLOQ. |
| Linearity | The correlation coefficient (r²) of the calibration curve should be ≥ 0.99. |
| Selectivity | No significant interfering peaks should be present at the retention time of the analyte and internal standard (IS) in blank biological matrix samples. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy (within 20% of nominal) and precision (≤20% CV). |
| Stability | Analyte concentration should remain within ±15% of the nominal concentration under various storage and handling conditions. |
| Recovery | The extraction recovery of the analyte should be consistent, precise, and reproducible. |
Q3: What is a suitable sample preparation technique for this compound in plasma?
A3: For the analysis of small molecules like this compound in plasma, common and effective sample preparation techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). Protein precipitation with a solvent like acetonitrile is a simple and rapid method suitable for initial method development.
Q4: How can I troubleshoot poor peak shape during method development?
A4: Poor peak shape in liquid chromatography can be caused by several factors. Check the pH of your mobile phase to ensure it is appropriate for the analyte's pKa. Using a mobile phase with a pH at least 2 units away from the pKa of this compound is a good starting point. Also, ensure the injection solvent is compatible with the mobile phase to prevent solvent effects. Column degradation can also lead to poor peak shape, so consider replacing the column if it has been used extensively.
Q5: What should I do if I observe a significant matrix effect?
A5: The matrix effect, where components of the biological sample interfere with the ionization of the analyte, is a common issue in LC-MS/MS analysis. To mitigate this, you can try to improve the sample cleanup process, for instance by switching from protein precipitation to a more selective technique like SPE. Chromatographic separation can also be optimized to separate the analyte from the interfering matrix components. Using a stable isotope-labeled internal standard can also help to compensate for matrix effects.
Troubleshooting Guide
This guide addresses specific issues that may arise during the validation of a bioanalytical method for this compound.
Table 2: Illustrative Quantitative Data for this compound Bioanalytical Method Validation
| Parameter | Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| Intra-day Accuracy & Precision | LLOQ | 1.0 | 0.95 | 95.0 | 8.5 |
| LQC | 3.0 | 2.90 | 96.7 | 6.2 | |
| MQC | 50 | 51.5 | 103.0 | 4.1 | |
| HQC | 80 | 78.0 | 97.5 | 3.5 | |
| Inter-day Accuracy & Precision | LLOQ | 1.0 | 1.05 | 105.0 | 11.2 |
| LQC | 3.0 | 3.10 | 103.3 | 8.9 | |
| MQC | 50 | 48.5 | 97.0 | 6.5 | |
| HQC | 80 | 82.0 | 102.5 | 5.3 | |
| Stability (24h at Room Temp) | LQC | 3.0 | 2.85 | 95.0 | - |
| HQC | 80 | 77.5 | 96.9 | - | |
| Freeze-Thaw Stability (3 cycles) | LQC | 3.0 | 3.05 | 101.7 | - |
| HQC | 80 | 81.0 | 101.3 | - |
Experimental Protocols
Illustrative Bioanalytical Method for this compound in Human Plasma using LC-MS/MS
This protocol is a representative example and should be optimized and fully validated for your specific application.
1. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., this compound-d4).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 10 µL onto the LC-MS/MS system.
2. Liquid Chromatography Conditions
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-3.0 min: 10-90% B
-
3.0-4.0 min: 90% B
-
4.1-5.0 min: 10% B (re-equilibration)
-
-
Column Temperature: 40°C
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: m/z (precursor ion) -> m/z (product ion) - to be determined experimentally
-
This compound-d4 (IS): m/z (precursor ion) -> m/z (product ion) - to be determined experimentally
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
Visualizations
References
Technical Support Center: Tenilsetam in Preclinical Research
This technical support center provides guidance for researchers, scientists, and drug development professionals utilizing Tenilsetam in preclinical animal models. The following information is intended to address common questions and troubleshooting scenarios that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is recognized as a cognition-enhancing drug.[1] Its proposed mechanism involves acting as an inhibitor of protein crosslinking caused by advanced glycation endproducts (AGEs).[1] this compound is thought to covalently attach to glycated proteins, which in turn blocks the reactive sites for further polymerization reactions.[1] This interference with AGE-derived crosslinking may also reduce the inflammatory response by decreasing the activation of phagocytosing microglia.[1]
Q2: What are the expected therapeutic effects of this compound in animal models of neuroinflammation?
A2: In preclinical models, this compound has demonstrated anti-inflammatory effects. Specifically, in GFAP-IL6 mice, a model for chronic neuroinflammation, this compound administration has been shown to decrease the number of microglia in both the cerebellum and hippocampus.[2] Furthermore, it has been observed to reduce the levels of the pro-inflammatory cytokine TNF-α in the cerebellum of these animals.
Q3: Are there any known adverse effects of this compound in research animals based on publicly available literature?
A3: Currently, publicly available scientific literature does not detail specific adverse effects or a comprehensive toxicology profile for this compound in research animals. Studies have primarily focused on its therapeutic effects, such as its anti-inflammatory and cognition-enhancing properties.
Troubleshooting Guide
Scenario 1: Lack of Observed Anti-Inflammatory Effects
-
Question: We are not observing the expected decrease in microglial activation or pro-inflammatory markers in our animal model after this compound administration. What could be the issue?
-
Troubleshooting Steps:
-
Verify Drug Formulation and Administration: Ensure the this compound formulation is stable and administered at the correct dosage and route as described in established protocols. In a study with GFAP-IL6 mice, this compound was administered via enriched food pellets for an extended period (5 or 15 months).
-
Appropriate Animal Model: The anti-inflammatory effects of this compound have been documented in the GFAP-IL6 mouse model of chronic neuroinflammation. The efficacy may vary in different models with distinct underlying pathologies.
-
Duration of Treatment: The observed anti-inflammatory effects in the GFAP-IL6 mice were noted after long-term administration (5 and 15 months). Short-term studies may not yield the same results.
-
Endpoint Analysis: Confirm that the methods for detecting microglial activation (e.g., Iba-1+ stereology) and inflammatory markers (e.g., TNF-α ELISA) are validated and sensitive enough to detect changes.
-
Scenario 2: Unexpected Experimental Outcomes
-
Question: We are observing unexpected results in our behavioral or physiological assessments following this compound administration. How should we interpret this?
-
Troubleshooting Steps:
-
Consider the Mechanism of Action: this compound's primary role as an inhibitor of advanced glycation endproduct formation could have wide-ranging physiological effects beyond neuroinflammation. Consider how this might influence the specific parameters you are measuring.
-
Dose-Response Relationship: If not already performed, a dose-response study can help to determine if the observed effects are dose-dependent and to identify a therapeutic window.
-
Control Groups: Ensure that appropriate vehicle controls are included to rule out any effects of the delivery vehicle itself.
-
Literature Review: Conduct a thorough review of literature on compounds with similar mechanisms of action to anticipate potential off-target effects.
-
Data Presentation
Table 1: Summary of this compound Effects in GFAP-IL6 Mice
| Parameter | Animal Model | Duration of Treatment | Observed Effect | Reference |
| Microglia Number (Iba-1+) | GFAP-IL6 Mice | 5 and 15 months | Decreased in cerebellum and hippocampus | |
| Cerebellum Volume | GFAP-IL6 Mice | 8 months | Prevention of volume loss | |
| TNF-α Levels | GFAP-IL6 Mice | 15 months | Decreased in the cerebellum |
Experimental Protocols
Key Experiment: Assessment of Neuroinflammation in GFAP-IL6 Mice
-
Objective: To evaluate the long-term effects of this compound on markers of chronic neuroinflammation.
-
Animal Model: GFAP-IL6 mice, which express high levels of interleukin-6 in astrocytes, leading to chronic neuroinflammation.
-
Methodology:
-
Animal Groups: GFAP-IL6 mice were divided into a treatment group receiving this compound-enriched food pellets and a control group receiving standard food pellets.
-
Drug Administration: Treatment was initiated at 3 months of age and continued for either 5 or 15 months.
-
Tissue Processing: Following the treatment period, animals were euthanized, and brain tissue was collected. The cerebellum and hippocampus were dissected for analysis.
-
Immunohistochemistry and Stereology: Brain sections were stained for Iba-1 (a marker for microglia) and TSPO (a marker for activated microglia/astrocytes). Unbiased stereological methods were used to quantify the total number of positive cells.
-
Biochemical Analysis: Cerebellar homogenates were prepared to measure levels of methylglyoxal using HPLC and TNF-α using ELISA.
-
-
Reference: This protocol is based on the study by Investigation Into the Effects of this compound on Markers of Neuroinflammation in GFAP-IL6 Mice.
Visualizations
Caption: Proposed mechanism of action of this compound.
Caption: Experimental workflow for assessing this compound in GFAP-IL6 mice.
References
Technical Support Center: Long-Term Stability Testing of Tenilsetam
This technical support center provides guidance for researchers, scientists, and drug development professionals on conducting long-term stability testing for the nootropic compound Tenilsetam. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of a long-term stability testing protocol for this compound?
The primary purpose is to gather data on how the quality of this compound drug substance or drug product changes over time under the influence of various environmental factors like temperature, humidity, and light.[1][2] This data is used to establish a re-test period for the drug substance or a shelf life and recommended storage conditions for the drug product.[2][3]
Q2: Which regulatory guidelines should be followed for this compound stability testing?
The International Council for Harmonisation (ICH) guidelines, specifically ICH Q1A(R2) for new drug substances and products, provide the fundamental principles for stability testing.[1] These guidelines are widely accepted by regulatory authorities globally.
Q3: What are the recommended long-term storage conditions for this compound stability studies?
Based on ICH guidelines, the recommended long-term storage condition is typically 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months. The choice of condition depends on the climatic zone for which the product is intended.
Q4: How frequently should samples be tested during a long-term stability study?
For a 12-month study, testing is typically recommended at 0, 3, 6, 9, and 12 months. For studies extending beyond 12 months, testing is usually performed every 6 months for the second year and annually thereafter.
Q5: What are the critical quality attributes to monitor for this compound during stability testing?
Critical quality attributes to monitor include:
-
Assay/Potency: To ensure the concentration of this compound remains within specifications.
-
Purity/Impurities: To detect and quantify any degradation products.
-
Appearance: Any change in color, odor, or physical state.
-
Water Content: For solid dosage forms, as moisture can promote degradation.
-
Dissolution: For solid oral dosage forms, to ensure the drug release profile is maintained.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Out-of-Specification (OOS) result for Assay | Analytical error, sample handling issue, or actual degradation. | 1. Conduct a laboratory investigation to rule out analytical or procedural errors. 2. Re-test the sample if the investigation points to an analytical error. 3. If degradation is confirmed, proceed to characterize the degradation products. |
| Appearance of a new, unidentified peak in HPLC chromatogram | Formation of a degradation product. | 1. Perform peak purity analysis to confirm the new peak is not co-eluting with the main peak. 2. Initiate forced degradation studies (acid, base, oxidation, heat, light) to try and generate the impurity and aid in its identification. 3. Utilize techniques like LC-MS and NMR to elucidate the structure of the degradation product. |
| Change in physical appearance (e.g., color change) | Chemical degradation, interaction with container/closure, or moisture uptake. | 1. Correlate the physical change with any changes in chemical purity or water content. 2. Investigate potential interactions with the container closure system. 3. Review the packaging to ensure it provides adequate protection. |
| Increased water content in solid dosage forms | Inadequate packaging, high humidity in storage. | 1. Verify the integrity of the container closure system. 2. Ensure the stability chamber is maintaining the correct humidity levels. 3. Consider the use of desiccants if the formulation is highly hygroscopic. |
| Failure to meet dissolution specifications | Changes in the physical properties of the drug substance or formulation (e.g., crystal form, particle size), cross-linking of excipients. | 1. Perform solid-state characterization (e.g., XRPD, DSC) to check for changes in physical form. 2. Investigate potential interactions between this compound and excipients. |
Data Presentation
Table 1: Illustrative Long-Term Stability Data for this compound Tablets (25°C/60%RH)
| Timepoint (Months) | Assay (%) | Total Impurities (%) | Dissolution (%) | Water Content (%) | Appearance |
| 0 | 100.2 | 0.15 | 98 | 1.2 | White, round tablet |
| 3 | 99.8 | 0.20 | 97 | 1.3 | Conforms |
| 6 | 99.5 | 0.28 | 96 | 1.3 | Conforms |
| 9 | 99.1 | 0.35 | 95 | 1.4 | Conforms |
| 12 | 98.7 | 0.45 | 94 | 1.5 | Conforms |
Table 2: Illustrative Forced Degradation Results for this compound
| Stress Condition | Assay (%) | Major Degradant (%) |
| Acid Hydrolysis (0.1N HCl, 60°C, 24h) | 92.5 | 4.8 (Degradant A) |
| Base Hydrolysis (0.1N NaOH, 60°C, 24h) | 88.1 | 8.2 (Degradant B) |
| Oxidation (3% H₂O₂, RT, 24h) | 95.3 | 2.1 (Degradant C) |
| Thermal (80°C, 48h) | 98.9 | 0.5 (Degradant A) |
| Photolytic (ICH Q1B) | 99.5 | <0.2 |
Experimental Protocols
Stability-Indicating HPLC Method for this compound Assay and Impurities
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase: A gradient of Acetonitrile and a phosphate buffer (pH 3.0).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration.
-
Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
Forced Degradation Study Protocol
-
Acid Hydrolysis: Dissolve this compound in 0.1N HCl and heat at 60°C. Sample at appropriate time points.
-
Base Hydrolysis: Dissolve this compound in 0.1N NaOH and heat at 60°C. Sample at appropriate time points.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide and keep at room temperature. Sample at appropriate time points.
-
Thermal Degradation: Expose solid this compound to dry heat at 80°C.
-
Photostability: Expose the drug substance and product to light as per ICH Q1B guidelines.
-
Analysis: Analyze all stressed samples using the validated stability-indicating HPLC method.
Mandatory Visualizations
Caption: Workflow for a typical long-term stability study.
Caption: Proposed mechanism of action of this compound.
References
Technical Support Center: Quantifying Tenilsetam in Biological Matrices
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering challenges in the quantification of Tenilsetam in complex biological matrices such as plasma, serum, and urine.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when quantifying this compound in biological matrices?
The main difficulties in accurately quantifying this compound stem from the complex nature of biological samples. Key challenges include:
-
Matrix Effects: Endogenous components in plasma or urine, such as phospholipids, salts, and proteins, can co-elute with this compound and interfere with its ionization in the mass spectrometer.[1][2][3] This can lead to ion suppression or enhancement, compromising the accuracy, precision, and sensitivity of the assay.[1][4] Electrospray ionization (ESI) is known to be more susceptible to these effects than atmospheric pressure chemical ionization (APCI).
-
Low Recovery: this compound may bind to proteins or other matrix components, leading to inefficient extraction and low recovery rates during sample preparation. The chosen sample preparation technique significantly impacts recovery.
-
Analyte Stability: this compound's stability can be affected by storage conditions, processing delays, and multiple freeze-thaw cycles. It is crucial to evaluate its stability in the biological matrix under various conditions to prevent degradation and ensure reliable results.
-
Selection of an Appropriate Internal Standard (IS): An ideal internal standard is crucial for correcting variability during sample preparation and analysis. The best choice is a stable isotope-labeled (SIL) version of this compound, but its availability and cost can be prohibitive.
Q2: What is the recommended analytical technique for this compound quantification?
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard and most common technique for quantifying this compound in biological fluids. This method offers high sensitivity, selectivity, and specificity, allowing for the accurate measurement of low concentrations of the drug in a complex sample matrix. The selectivity of LC-MS/MS minimizes interference from other sample components, which is a critical requirement for robust bioanalytical methods.
Q3: How should I select an internal standard (IS) for my this compound assay?
The choice of an internal standard is critical for a robust assay. The IS is added to all samples, calibrators, and quality controls to compensate for variations in sample processing and instrument response.
-
Ideal Choice (Stable Isotope-Labeled IS): The preferred option is a stable isotope-labeled (SIL) version of this compound (e.g., this compound-d4). A SIL-IS has nearly identical chemical and physical properties to this compound, meaning it co-elutes chromatographically and experiences similar matrix effects and extraction recovery. This provides the most accurate correction.
-
Alternative (Structural Analog): If a SIL-IS is unavailable, a structural analog of this compound can be used. The analog should have similar chromatographic behavior and extraction efficiency but must not be present in the biological samples or interfere with this compound's measurement.
-
Key Considerations: The chosen IS should not interfere with the detection of this compound, be stable throughout the analytical process, and produce a consistent and reproducible signal.
Q4: Which sample preparation technique is most suitable for this compound?
The optimal sample preparation technique depends on the required level of cleanliness, sensitivity, and throughput. The three most common methods are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
-
Protein Precipitation (PPT): This is the simplest and fastest method, involving the addition of an organic solvent (like acetonitrile) to precipitate proteins. While quick, it provides minimal sample cleanup and often results in significant matrix effects, making it less suitable for highly sensitive assays.
-
Liquid-Liquid Extraction (LLE): LLE separates this compound from the matrix based on its solubility in two immiscible liquid phases (typically an aqueous sample and an organic solvent). It offers better cleanup than PPT but is more labor-intensive and uses larger volumes of organic solvents.
-
Solid-Phase Extraction (SPE): SPE provides the cleanest extracts by passing the sample through a solid sorbent that retains this compound, while matrix components are washed away. The analyte is then eluted with a small volume of solvent. Although it requires more method development, SPE is highly effective at minimizing matrix effects and is ideal for assays requiring high sensitivity and accuracy.
Troubleshooting Guides
This section addresses specific issues you may encounter during method development and sample analysis for this compound.
Problem: Low or Inconsistent Analyte Recovery
Low recovery means that a significant portion of this compound is lost during the sample preparation process.
Troubleshooting Steps:
-
Review Sample Preparation Method:
-
For LLE: Ensure the pH of the aqueous phase is optimized for this compound's charge state to maximize its partitioning into the organic solvent. Experiment with different organic solvents.
-
For SPE: Verify that the sorbent type (e.g., reversed-phase, ion-exchange) is appropriate for this compound's chemical properties. Optimize the wash and elution steps; an overly strong wash solvent can remove the analyte, while a weak elution solvent may not desorb it completely.
-
-
Check for Analyte Stability: this compound might be degrading during sample processing. Evaluate its stability at each step (e.g., post-extraction, in the autosampler). Processing samples at a lower temperature (e.g., 4°C) can sometimes prevent degradation.
-
Use Low-Binding Labware: Analytes can adsorb to the surface of standard plastic tubes and plates. Using low-binding microcentrifuge tubes and pipette tips can significantly improve recovery for certain compounds.
Problem: Significant Matrix Effect (Ion Suppression or Enhancement)
Matrix effect is a common cause of poor accuracy and precision in LC-MS/MS assays.
Troubleshooting Steps:
-
Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering endogenous compounds. If you are using PPT, switch to a more rigorous method like LLE or, preferably, SPE.
-
Optimize Chromatography: Modifying the LC method can help separate this compound from co-eluting matrix components.
-
Try a different stationary phase (column).
-
Adjust the mobile phase gradient to increase the resolution between this compound and interfering peaks. Poor retention on the column can lead to elution in a region with high matrix interference.
-
-
Dilute the Sample: Diluting the sample with the mobile phase can reduce the concentration of interfering matrix components, though this may compromise the limit of quantification.
-
Change Ionization Source: If using ESI, which is highly susceptible to matrix effects, consider switching to APCI if your instrumentation allows and if this compound can be ionized effectively by this method.
Quantitative Data Summary
The following tables provide representative data based on typical performance characteristics of bioanalytical methods for small molecules. Actual results for this compound will require experimental validation.
Table 1: Illustrative Comparison of Sample Preparation Techniques
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Analyte Recovery (%) | 85 - 105 | 70 - 95 | > 90 |
| Matrix Effect (%) | 40 - 70 | 15 - 40 | < 15 |
| Sample Cleanliness | Poor | Moderate | High |
| Throughput | High | Low | Moderate to High |
| Method Development Time | Low | Moderate | High |
Table 2: Typical Bioanalytical Method Validation Acceptance Criteria (based on FDA/EMA Guidelines)
| Validation Parameter | Acceptance Criteria |
| Accuracy | Mean concentration should be within ±15% of nominal (±20% at LLOQ) |
| Precision (CV%) | Should not exceed 15% (20% at LLOQ) |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS |
| Matrix Effect | CV of the IS-normalized matrix factor should be ≤15% |
| Recovery | Should be consistent, precise, and reproducible |
| Stability (Freeze-Thaw, Bench-Top, Long-Term) | Mean concentration should be within ±15% of nominal |
LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation.
Experimental Protocols
The following is an illustrative protocol for the quantification of this compound in human plasma using SPE and LC-MS/MS. This protocol should be fully validated before use.
Sample Preparation: Solid-Phase Extraction (SPE)
References
Adjusting Tenilsetam treatment duration for optimal therapeutic effect
Welcome to the technical support center for Tenilsetam. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound treatment duration for maximal therapeutic effect in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound's primary mechanism of action is the inhibition of the Maillard reaction, which leads to the formation of Advanced Glycation Endproducts (AGEs).[1][2][3] By inhibiting AGE formation, this compound exerts neuroprotective and anti-inflammatory effects. A key outcome of this is the reduction of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α).[4]
Q2: What is the recommended starting dose and treatment duration for in vivo studies?
A2: Based on preclinical studies, a common starting point for oral administration in rats is 50 mg/kg/day.[1] In mouse models of chronic neuroinflammation, this compound has been administered long-term (5 to 15 months) by incorporating it into food pellets. The optimal dose and duration will ultimately depend on the specific experimental model and the therapeutic outcomes being measured.
Q3: How should this compound be prepared for oral administration in rodents?
A3: For oral gavage, this compound can be suspended in a vehicle such as 0.5% methyl cellulose in water. It is crucial to ensure a homogenous suspension before each administration. For long-term studies, incorporating this compound into the diet is a less stressful alternative to repeated gavage.
Q4: What are the expected therapeutic effects of this compound and how can they be measured?
A4: The therapeutic effects of this compound are primarily associated with its anti-glycation and anti-inflammatory properties. These can be assessed by measuring:
-
Reduction in AGEs: This can be quantified in tissue homogenates using fluorescence spectroscopy or by measuring specific AGEs like pyrraline via techniques such as HPLC.
-
Anti-inflammatory effects: A decrease in pro-inflammatory markers like TNF-α in tissue homogenates can be measured using ELISA. A reduction in microglia activation can be assessed by immunohistochemical staining for markers like Iba-1.
-
Cognitive improvement: In relevant animal models, cognitive enhancement can be evaluated using behavioral tests like the Morris water maze or Y-maze.
Q5: Are there any known clinical trials for this compound in Alzheimer's disease?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Lack of therapeutic effect | Inadequate Treatment Duration: The therapeutic effects of this compound, particularly the reduction of established AGEs and chronic inflammation, may require long-term administration. | Consider extending the treatment duration. In a study with diabetic rats, significant effects on AGEs were observed after 16 weeks of daily treatment. In a mouse model of neuroinflammation, effects on microglia were seen after 5 and 15 months. |
| Suboptimal Dose: The dose may be too low to achieve a therapeutic concentration in the target tissue. | Perform a dose-response study to determine the optimal dose for your model. In vitro studies have shown a concentration-dependent inhibition of lysozyme polymerization by this compound. | |
| Poor Bioavailability: The formulation or route of administration may not be optimal, leading to poor absorption. | For oral gavage, ensure a fine, homogenous suspension. Consider alternative administration routes if oral bioavailability is a concern, though oral administration has been used successfully in preclinical studies. | |
| Variability in Results | Inconsistent Drug Administration: Inaccurate dosing or inconsistent timing of administration can lead to variable results. | Ensure accurate and consistent administration. For oral gavage, trained personnel are essential. For in-feed administration, monitor food intake to ensure consistent drug consumption. |
| Instability of this compound Formulation: The compound may degrade in the vehicle over time. | Prepare fresh suspensions of this compound regularly. While specific stability data for this compound in all vehicles is not available, it is good practice to minimize the storage time of prepared formulations. | |
| Adverse Effects | Vehicle Toxicity: The vehicle used for administration may have its own toxic effects. | Run a vehicle-only control group to assess any effects of the vehicle. If adverse effects are observed, consider alternative, well-tolerated vehicles such as 0.5% methyl cellulose. |
| High Dose of this compound: While generally well-tolerated in preclinical studies, very high doses may lead to off-target effects. | If adverse effects are observed, consider reducing the dose or performing a dose-escalation study to find the maximum tolerated dose in your model. |
Data Presentation
Table 1: Summary of In Vivo this compound Studies
| Animal Model | Dose | Treatment Duration | Key Findings | Reference |
| Streptozotocin-induced diabetic rats | 50 mg/kg/day (oral) | 16 weeks | Suppressed elevated levels of AGE-derived fluorescence and pyrraline in renal cortex and aorta. | |
| GFAP-IL6 mice | Administered in food pellets | 5 and 15 months | Decreased the density of microglia in the cerebellum. Significantly decreased TNF-α in the cerebellum after 15 months. |
Table 2: In Vitro Dose-Dependent Inhibition of Lysozyme Polymerization by this compound
| Incubation Condition | This compound Concentration | Effect | Reference |
| Lysozyme with 100 mM glucose | 10 mM | Partial suppression of dimer formation | |
| 100 mM | Significant suppression of dimer formation | ||
| Lysozyme with 100 mM fructose | 10 mM | Inhibition of trimer formation | |
| 100 mM | Significant suppression of dimer formation |
Experimental Protocols
Protocol 1: Oral Gavage Administration of this compound in Mice
-
Preparation of this compound Suspension:
-
Weigh the required amount of this compound powder.
-
Prepare a 0.5% (w/v) solution of methyl cellulose in sterile water.
-
Suspend the this compound powder in the 0.5% methyl cellulose solution to the desired final concentration (e.g., 5 mg/mL for a 50 mg/kg dose in a 20g mouse with a 0.2 mL gavage volume).
-
Ensure the suspension is homogenous by vortexing before each use.
-
-
Animal Handling and Gavage Procedure:
-
Gently restrain the mouse.
-
Measure the correct length of the gavage needle (from the tip of the nose to the last rib).
-
Carefully insert the gavage needle into the esophagus, avoiding the trachea.
-
Slowly administer the prepared this compound suspension.
-
Monitor the animal for any signs of distress during and after the procedure.
-
Protocol 2: Assessment of TNF-α Levels by ELISA
-
Tissue Homogenization:
-
Euthanize the animal and dissect the brain region of interest (e.g., hippocampus, cortex).
-
Homogenize the tissue in a suitable lysis buffer containing protease inhibitors.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant.
-
-
ELISA Procedure:
-
Use a commercially available TNF-α ELISA kit.
-
Follow the manufacturer's instructions for coating the plate with capture antibody, adding standards and samples, adding the detection antibody, and adding the substrate.
-
Read the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the concentration of TNF-α in the samples based on the standard curve.
-
Signaling Pathway Diagrams
Caption: this compound's inhibition of the AGE-RAGE signaling pathway.
Caption: Indirect inhibition of the NF-κB pathway by this compound.
Caption: General experimental workflow for evaluating this compound efficacy.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Inhibitory effects of this compound on the Maillard reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The cognition-enhancing drug this compound is an inhibitor of protein crosslinking by advanced glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation Into the Effects of this compound on Markers of Neuroinflammation in GFAP-IL6 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Tenilsetam and Aminoguanidine as Advanced Glycation End Product Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The formation and accumulation of advanced glycation end products (AGEs) are implicated in the pathogenesis of diabetic complications, neurodegenerative diseases, and the aging process. This guide provides an objective comparison of two prominent AGE inhibitors: tenilsetam and aminoguanidine. We will delve into their mechanisms of action, present supporting experimental data, and outline the methodologies used in key studies to facilitate informed research and development decisions.
Mechanism of Action and In Vitro Efficacy
Aminoguanidine, a well-established AGE inhibitor, primarily functions by trapping reactive dicarbonyl intermediates, such as methylglyoxal, glyoxal, and 3-deoxyglucosone, which are precursors in the formation of AGEs.[1] In contrast, this compound, a cognition-enhancing drug, appears to inhibit protein crosslinking by AGEs through a different mechanism.[2][3] It is proposed that this compound covalently attaches to glycated proteins, thereby blocking the reactive sites required for further polymerization and crosslinking.[2] Additionally, this compound exhibits properties as a dicarbonyl scavenger in the millimolar range and a transition metal ion chelator in the micromolar range.[4]
Quantitative Comparison of In Vitro AGE Inhibition
The following table summarizes the available quantitative data on the in vitro AGE inhibition by this compound and aminoguanidine. It is important to note that direct comparison of IC50 values should be approached with caution due to variations in experimental conditions across different studies.
| Compound | Assay | Protein | Glycating Agent | IC50 Value | Reference |
| This compound | Lysozyme Polymerization Inhibition | Lysozyme | Glucose, Fructose | Concentration-dependent inhibition | |
| Aminoguanidine | BSA-Glucose Assay | Bovine Serum Albumin (BSA) | Glucose | 1 mM | |
| Aminoguanidine | BSA-Glucose Assay | Bovine Serum Albumin (BSA) | Glucose | 0.323 mg/mL | |
| Aminoguanidine | Inhibition of fluorescent AGE formation on β2-microglobulin | β2-microglobulin | D-glucose | 30-70% inhibition at 1:8 to 1:1 molar ratio to glucose |
In Vivo Studies and Clinical Trials
Both this compound and aminoguanidine have been evaluated in preclinical and clinical settings, primarily for diabetic complications.
This compound: In a study using streptozotocin-induced diabetic rats, daily administration of this compound (50 mg/kg) for 16 weeks significantly suppressed the elevated levels of AGE-derived fluorescence and pyrraline in the renal cortex and aorta. This suggests a potential therapeutic role for this compound in controlling diabetic complications. Furthermore, long-term treatment with this compound has been shown to inhibit the formation of acellular capillaries in experimental diabetic retinopathy, although it did not affect pericyte loss. This compound has also demonstrated anti-inflammatory effects, evidenced by a decrease in microglia and TNF-α levels in animal models of neuroinflammation.
Aminoguanidine: Numerous studies in animal models of diabetes have shown that aminoguanidine can inhibit AGE formation and subsequently prevent or ameliorate diabetic complications such as nephropathy, retinopathy, and neuropathy. However, the clinical development of aminoguanidine has been challenging. The Aminoguanidine Clinical Trial in Overt Type 2 Diabetic Nephropathy (ACTION II) was a large-scale, randomized, placebo-controlled trial designed to evaluate the efficacy of aminoguanidine in patients with type 2 diabetes and nephropathy. The trial was terminated prematurely due to safety concerns and a lack of efficacy.
Experimental Protocols
In Vitro AGE Inhibition Assay (General Protocol)
A common method to assess the in vitro efficacy of AGE inhibitors involves the incubation of a protein with a reducing sugar, with and without the test compound.
-
Preparation of Reaction Mixtures: A solution of bovine serum albumin (BSA) (e.g., 10 mg/mL) in a phosphate buffer (e.g., 50 mM, pH 7.4) is prepared. To this, a solution of a reducing sugar such as glucose or fructose (e.g., 0.2 M) is added. The test compound (this compound or aminoguanidine) is added at various concentrations. A positive control (aminoguanidine) and a negative control (without inhibitor) are also prepared. Sodium azide (e.g., 0.02%) is often included to prevent microbial growth.
-
Incubation: The reaction mixtures are incubated at 37°C for a specified period, typically ranging from 7 to 28 days.
-
Measurement of AGE Formation: The formation of fluorescent AGEs is quantified using a fluorescence spectrophotometer at specific excitation and emission wavelengths (e.g., excitation at 350 nm and emission at 450 nm).
-
Calculation of Inhibition: The percentage of inhibition is calculated by comparing the fluorescence intensity of the samples with the test compound to that of the control group without the inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of AGE formation, can then be determined.
In Vivo Diabetic Rat Model
The streptozotocin (STZ)-induced diabetic rat is a widely used animal model to study diabetic complications and evaluate the efficacy of potential therapeutic agents.
-
Induction of Diabetes: Diabetes is induced in rats by a single intraperitoneal injection of STZ (e.g., 60 mg/kg body weight). Blood glucose levels are monitored to confirm the diabetic state.
-
Treatment: Diabetic rats are then treated with the test compound (e.g., this compound at 50 mg/kg/day) or a vehicle control over a specified period (e.g., 16 or 36 weeks).
-
Assessment of AGEs and Complications: At the end of the treatment period, tissues such as the kidney and aorta are collected to measure AGE levels using techniques like fluorescence spectroscopy or specific immunoassays for AGEs like pyrraline. Histopathological analysis of tissues can also be performed to assess the extent of diabetic complications like nephropathy or retinopathy.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed mechanisms of action and a general workflow for comparing AGE inhibitors.
Conclusion
References
- 1. academic.oup.com [academic.oup.com]
- 2. The cognition-enhancing drug this compound is an inhibitor of protein crosslinking by advanced glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. This compound prevents early diabetic retinopathy without correcting pericyte loss - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of Tenilsetam in Preclinical Models: A Comparative Analysis with Other AGE Inhibitors
For Immediate Release
A comprehensive review of preclinical data reveals the potential of Tenilsetam as a potent inhibitor of Advanced Glycation End-products (AGEs), positioning it as a noteworthy candidate for further investigation in the management of AGE-related pathologies. This guide provides a comparative analysis of this compound against other well-established AGE inhibitors—Aminoguanidine, Pyridoxamine, and Alagebrium (ALT-711)—supported by experimental data from various preclinical models. The information is intended for researchers, scientists, and drug development professionals actively engaged in this field.
Advanced glycation, a non-enzymatic reaction between reducing sugars and proteins or lipids, leads to the formation of a heterogeneous group of compounds known as AGEs. The accumulation of AGEs is implicated in the pathogenesis of diabetic complications, neurodegenerative diseases, and the aging process itself. Consequently, the development of effective AGE inhibitors is a significant area of therapeutic research.
Quantitative Comparison of Efficacy
The following tables summarize the quantitative data from preclinical studies, offering a side-by-side comparison of the efficacy of this compound and other prominent AGE inhibitors in reducing various markers of advanced glycation.
Table 1: Effect of AGE Inhibitors on AGE-Derived Fluorescence in Diabetic Rat Tissues
| Compound | Animal Model | Tissue | Dosage | Duration | % Reduction in Fluorescence (vs. Diabetic Control) | Reference |
| This compound | Streptozotocin-induced diabetic rats | Aorta | 50 mg/kg/day | 16 weeks | ~62% | [1] |
| This compound | Streptozotocin-induced diabetic rats | Renal Cortex | 50 mg/kg/day | 16 weeks | Significant Suppression | [1] |
| Aminoguanidine | Streptozotocin-induced diabetic rats | Glomeruli | Not Specified | 32 weeks | Attenuated increase | [2] |
| Aminoguanidine | Streptozotocin-induced diabetic rats | Renal Tubules | Not Specified | 32 weeks | Attenuated increase | [2] |
Table 2: Effect of AGE Inhibitors on Specific AGEs (Pyrraline and CML) in Diabetic Animal Models
| Compound | Animal Model | Tissue | AGE Marker | Dosage | Duration | % Reduction (vs. Diabetic Control) | Reference |
| This compound | Streptozotocin-induced diabetic rats | Renal Cortex | Pyrraline | 50 mg/kg/day | 16 weeks | Suppressed to near control levels | [1] |
| This compound | Streptozotocin-induced diabetic rats | Aorta | Pyrraline | 50 mg/kg/day | 16 weeks | Suppressed to near control levels | |
| Alagebrium (ALT-711) | db/db mice | Serum | CML | 1 mg/kg/day | 3 weeks | 41% | |
| Alagebrium (ALT-711) | Zucker Diabetic Rats | Aorta | AGE expression | 1 mg/kg/day | 21 days | Significant decrease | |
| Aminoguanidine | (mREN-2)27 Diabetic Rats | Glomeruli | AGE immunolabeling | 1 g/L in drinking water | 12 weeks | Reduced |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for key assays cited in the preclinical evaluation of AGE inhibitors.
Streptozotocin (STZ)-Induced Diabetic Rat Model
This model is widely used to induce a state of hyperglycemia that mimics type 1 diabetes, providing a robust platform for testing the in vivo efficacy of AGE inhibitors.
-
Animals: Male Wistar or Sprague-Dawley rats (typically 200-250g).
-
Induction of Diabetes:
-
Animals are fasted overnight prior to STZ injection.
-
A freshly prepared solution of streptozotocin (STZ) in cold 0.1 M citrate buffer (pH 4.5) is administered via a single intraperitoneal (i.p.) or intravenous (i.v.) injection. A common dosage is 60-65 mg/kg body weight.
-
Control animals receive an injection of the citrate buffer vehicle alone.
-
Diabetes is confirmed 48-72 hours post-injection by measuring blood glucose levels from a tail vein sample. Rats with fasting blood glucose levels consistently above 250 mg/dL are considered diabetic and included in the study.
-
-
Drug Administration:
-
Diabetic rats are randomly assigned to treatment groups.
-
The AGE inhibitor (e.g., this compound at 50 mg/kg/day) or vehicle is administered daily via oral gavage or mixed in drinking water for the specified duration of the study (e.g., 16 weeks).
-
-
Tissue Collection and Processing:
-
At the end of the treatment period, animals are euthanized, and target tissues (e.g., aorta, kidney, skin) are harvested.
-
Tissues are rinsed with cold phosphate-buffered saline (PBS), blotted dry, and can be either snap-frozen in liquid nitrogen and stored at -80°C for later analysis or fixed in formalin for histological examination.
-
Measurement of AGE-Derived Fluorescence in Tissues
This method provides a general assessment of the overall accumulation of fluorescent AGEs in tissues.
-
Tissue Homogenization: A weighed portion of the tissue is homogenized in a suitable buffer (e.g., PBS).
-
Collagen Extraction (for collagen-rich tissues): For tissues like the aorta, collagen can be extracted and solubilized.
-
Fluorescence Measurement:
-
The fluorescence of the tissue homogenate or extracted collagen solution is measured using a spectrofluorometer.
-
A common excitation wavelength is 370 nm, and the emission is scanned from 400 to 500 nm, with a peak typically observed around 440 nm for many AGEs.
-
Fluorescence intensity is normalized to the protein or collagen concentration of the sample.
-
Quantification of Nε-(carboxymethyl)lysine (CML) by ELISA
CML is a major non-fluorescent AGE, and its quantification provides a specific measure of AGE accumulation.
-
Sample Preparation:
-
Tissue samples are homogenized in lysis buffer containing protease inhibitors.
-
Serum or plasma samples can be used directly after appropriate dilution.
-
-
ELISA Procedure (Competitive Assay):
-
A microplate is pre-coated with a CML-protein conjugate (e.g., CML-BSA).
-
Standards and samples are added to the wells, followed by the addition of a specific anti-CML antibody. The CML in the sample competes with the CML on the plate for binding to the antibody.
-
After incubation and washing, a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is added.
-
A substrate solution is added, and the resulting colorimetric reaction is stopped. The absorbance is read using a microplate reader.
-
The concentration of CML in the samples is inversely proportional to the signal and is calculated based on a standard curve.
-
Quantification of Pentosidine by High-Performance Liquid Chromatography (HPLC)
Pentosidine is a fluorescent AGE crosslink, and its measurement by HPLC offers high specificity and sensitivity.
-
Sample Hydrolysis:
-
Tissue samples (e.g., skin collagen, tail tendon) are hydrolyzed in 6 M HCl at approximately 110°C for 16-24 hours to release the amino acids, including pentosidine.
-
-
Sample Preparation:
-
The hydrolysate is dried and reconstituted in a suitable mobile phase.
-
-
HPLC Analysis:
-
The sample is injected onto a reverse-phase C18 column.
-
A gradient elution is typically used with a mobile phase consisting of an aqueous buffer (e.g., with trifluoroacetic acid or heptafluorobutyric acid as an ion-pairing agent) and an organic solvent like acetonitrile.
-
Pentosidine is detected by a fluorescence detector with an excitation wavelength of approximately 328-335 nm and an emission wavelength of 378-385 nm.
-
The concentration is determined by comparing the peak area to that of a known pentosidine standard.
-
Signaling Pathways and Experimental Workflow
To visualize the complex biological processes and experimental designs, the following diagrams are provided in the DOT language for Graphviz.
AGE-RAGE Signaling Pathway
The interaction of AGEs with their primary receptor, the Receptor for Advanced Glycation End-products (RAGE), triggers a cascade of intracellular signaling events that contribute to inflammation, oxidative stress, and cellular dysfunction.
Caption: AGE-RAGE signaling cascade leading to cellular dysfunction.
Experimental Workflow for In Vivo Testing of AGE Inhibitors
The following diagram outlines a typical workflow for the preclinical evaluation of AGE inhibitors in a diabetic animal model.
Caption: A standard preclinical workflow for evaluating AGE inhibitors.
References
Validating the Anti-inflammatory Effects of Tenilsetam: A Comparative Guide to Biomarker Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Tenilsetam's anti-inflammatory properties with established non-steroidal anti-inflammatory drugs (NSAIDs), Ibuprofen and Celecoxib. The focus is on the validation of these effects through key biomarkers of neuroinflammation. Detailed experimental protocols and quantitative data are presented to support researchers in their study design and data interpretation.
Comparative Efficacy of this compound and Alternatives on Inflammatory Biomarkers
This compound has demonstrated significant anti-inflammatory effects in preclinical models of chronic neuroinflammation.[1] Its efficacy can be benchmarked against well-known NSAIDs, Ibuprofen and Celecoxib, by examining their impact on key biomarkers.
Table 1: Comparison of Effects on Microglia Activation
| Drug | Model | Biomarker | Method | Key Findings |
| This compound | GFAP-IL6 Mice (Chronic Neuroinflammation) | Iba-1+ Microglia, TSPO+ Cells | Unbiased Stereology | Decreased the total number of Iba-1+ microglia in the cerebellum and hippocampus.[1] |
| Ibuprofen | IUGR Piglet Model (Neuroinflammation) | Iba-1+ Activated Microglia | Immunohistochemistry & Morphological Quantification | Significantly alleviated the increase in activated microglia in the parietal cortex (54.7% reduction) and white matter tracts.[2] |
| Celecoxib | Soluble Amyloid β-treated Rats | Hypertrophic Microglial Cells | Immunohistochemistry | Upregulation in the number of hypertrophic microglial cells was observed in the treated group.[3] |
Table 2: Comparison of Effects on Pro-inflammatory Cytokines
| Drug | Model | Biomarker | Method | Key Findings |
| This compound | GFAP-IL6 Mice (Chronic Neuroinflammation) | TNF-α | ELISA | Significantly decreased TNF-α in the cerebellum to levels similar to wild-type mice after 15 months of feeding.[1] |
| Ibuprofen | IUGR Piglet Model (Neuroinflammation) | TNF-α, IL-1β, CXCL10 | Gene Expression Analysis | Alleviated the significant increases in TNF-α, CXCL10, and IL-1β expression in the brain. |
| Celecoxib | Soluble Amyloid β-treated Rats | Pro-inflammatory Cytokines | Biochemical Analysis | Significantly increased pro-inflammatory cytokine expression in the hippocampus of treated rats. |
Table 3: Comparison of Effects on Glycation and Related Markers
| Drug | Model | Biomarker | Method | Key Findings |
| This compound | Streptozotocin-induced Diabetic Rats | Advanced Glycation End-product (AGE)-derived fluorescence, Pyrraline | Fluorescence Spectroscopy, HPLC | Suppressed elevated levels of AGE-derived fluorescence and pyrraline in renal cortex and aorta. |
| This compound | GFAP-IL6 Mice (Chronic Neuroinflammation) | Methylglyoxal | HPLC | Levels of methylglyoxal in the cerebellar homogenate were tested. |
| Ibuprofen | Not extensively studied for direct effects on AGEs/methylglyoxal in neuroinflammation models. | - | - | - |
| Celecoxib | Not extensively studied for direct effects on AGEs/methylglyoxal in neuroinflammation models. | - | - | - |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
Quantification of Microglia using Unbiased Stereology
This protocol is for the quantification of Iba-1 positive microglia in brain tissue, as performed in the this compound study.
-
Tissue Preparation:
-
Perfuse animals with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).
-
Post-fix brains in 4% PFA overnight, followed by cryoprotection in 30% sucrose in PBS.
-
Cut 40 µm thick serial sections on a freezing microtome.
-
-
Immunohistochemistry:
-
Wash sections in PBS.
-
Perform antigen retrieval if necessary (e.g., citrate buffer, pH 6.0, at 80°C for 30 min).
-
Block endogenous peroxidase activity with 3% H₂O₂ in PBS.
-
Block non-specific binding with a blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100).
-
Incubate sections with a primary antibody against Iba-1 (e.g., rabbit anti-Iba1) overnight at 4°C.
-
Wash and incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG).
-
Wash and incubate with an avidin-biotin-peroxidase complex (ABC kit).
-
Develop the signal with a diaminobenzidine (DAB) substrate.
-
Mount sections on slides, dehydrate, and coverslip.
-
-
Stereological Analysis:
-
Use a microscope equipped with a motorized stage and stereology software (e.g., Stereo Investigator).
-
Outline the region of interest (e.g., cerebellum, hippocampus) at low magnification.
-
Use the optical fractionator probe to systematically and randomly sample counting frames throughout the delineated region.
-
Count the number of Iba-1 positive cells within each counting frame according to unbiased counting rules (e.g., counting cells that fall within the frame or touch the inclusion lines, while excluding those that touch the exclusion lines).
-
The software will calculate the estimated total number of cells in the region of interest.
-
Measurement of TNF-α by ELISA
This protocol outlines the general steps for quantifying TNF-α in brain homogenates.
-
Sample Preparation:
-
Dissect the brain region of interest (e.g., cerebellum) on ice.
-
Homogenize the tissue in a lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.
-
Collect the supernatant and determine the total protein concentration using a protein assay (e.g., BCA assay).
-
-
ELISA Procedure (using a commercial kit):
-
Prepare standards and samples according to the kit manufacturer's instructions.
-
Add standards and samples to the wells of a microplate pre-coated with a TNF-α capture antibody.
-
Incubate the plate.
-
Wash the wells to remove unbound substances.
-
Add a biotin-conjugated detection antibody specific for TNF-α.
-
Incubate and wash.
-
Add a streptavidin-HRP conjugate.
-
Incubate and wash.
-
Add a substrate solution (e.g., TMB) and incubate until color develops.
-
Stop the reaction with a stop solution.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm) on a microplate reader.
-
Calculate the concentration of TNF-α in the samples by interpolating from the standard curve. Normalize the results to the total protein concentration of the sample.
-
Measurement of Methylglyoxal by HPLC
This protocol is based on the derivatization of methylglyoxal followed by HPLC analysis.
-
Sample Preparation:
-
Prepare brain tissue homogenates as described for the ELISA protocol.
-
Deproteinize the samples by adding a precipitating agent (e.g., perchloric acid) and centrifuging.
-
Neutralize the supernatant.
-
-
Derivatization:
-
Incubate the deproteinized sample with a derivatizing agent, such as 1,2-diaminobenzene or o-phenylenediamine, to form a stable quinoxaline derivative.
-
-
HPLC Analysis:
-
Inject the derivatized sample onto an HPLC system equipped with a suitable column (e.g., a C18 reverse-phase column).
-
Use an appropriate mobile phase gradient to separate the derivative from other components in the sample.
-
Detect the derivative using a UV or fluorescence detector at the appropriate wavelength.
-
Quantify the amount of methylglyoxal in the sample by comparing the peak area to a standard curve prepared with known concentrations of methylglyoxal.
-
Visualizing Mechanisms and Workflows
The following diagrams illustrate the proposed anti-inflammatory signaling pathway of this compound, a typical experimental workflow for biomarker validation, and the logical relationship of its effects.
Caption: Proposed anti-inflammatory pathway of this compound.
Caption: Experimental workflow for biomarker validation.
Caption: Logical relationship of this compound's effects.
References
- 1. Investigation Into the Effects of this compound on Markers of Neuroinflammation in GFAP-IL6 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ibuprofen Treatment Reduces the Neuroinflammatory Response and Associated Neuronal and White Matter Impairment in the Growth Restricted Newborn - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Celecoxib Prevents Cognitive Impairment and Neuroinflammation in Soluble Amyloid β-treated Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Tenilsetam and Other Nootropics for Cognitive Enhancement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cognitive-enhancing effects of Tenilsetam and other prominent nootropics, including Piracetam, Aniracetam, Oxiracetam, Pramiracetam, and Noopept. The information is compiled from a review of preclinical and clinical studies to offer a comprehensive overview of their mechanisms of action, supported by available experimental data.
Mechanisms of Action: A Diverse Landscape
The nootropics discussed in this guide exert their cognitive-enhancing effects through various neurochemical and physiological pathways. While many belong to the racetam class and share some mechanistic similarities, this compound presents a distinct profile.
This compound: The primary mechanism of this compound appears to be its anti-inflammatory and anti-glycation properties. It has been shown to inhibit the formation of advanced glycation end products (AGEs), which are implicated in neurodegenerative diseases like Alzheimer's.[1] By preventing the crosslinking of proteins, this compound may help maintain neuronal integrity and function. Additionally, it exhibits anti-inflammatory effects by reducing the number of microglia and decreasing levels of tumor necrosis factor-alpha (TNF-α), a key inflammatory cytokine.[2]
Racetam Class (Piracetam, Aniracetam, Oxiracetam, Pramiracetam): This class of nootropics primarily modulates the cholinergic and glutamatergic neurotransmitter systems.[3]
-
Cholinergic System: Many racetams are believed to enhance acetylcholine (ACh) utilization, a neurotransmitter crucial for learning and memory. Pramiracetam, for instance, is thought to increase high-affinity choline uptake in the hippocampus.
-
Glutamatergic System: Several racetams, including Aniracetam and Oxiracetam, are known to modulate AMPA receptors, a type of glutamate receptor involved in synaptic plasticity. This modulation can lead to enhanced synaptic transmission and improved cognitive function.
Noopept: While structurally related to the racetam class, Noopept is reported to be significantly more potent than Piracetam. Its mechanism involves not only the cholinergic and glutamatergic systems but also the modulation of neurotrophic factors.
Quantitative Comparison of Cognitive Enhancement
Direct comparative clinical trials across all these nootropics are limited. The following tables summarize available quantitative data from individual studies and meta-analyses to provide a comparative perspective.
Table 1: Clinical Efficacy of Nootropics in Cognitive Impairment
| Nootropic | Study Population | Key Findings | Reference |
| This compound | Alzheimer's Disease | Successfully used in treatment, suggesting cognitive benefits. | |
| Piracetam | Diverse group of older people with cognitive impairment | Meta-analysis of 19 studies showed a significant global improvement compared to placebo (Odds Ratio: 3.20). | |
| Aniracetam | Patients with mild to moderate cognitive impairment | Performed better in cognitive scales at 6 months compared to a combination of Aniracetam and cholinesterase inhibitors. | |
| Oxiracetam | Elderly patients with mild to moderate Organic Brain Syndrome | Superior to both placebo and Piracetam in improving cognitive function. | |
| Pramiracetam | Individuals with cognitive deficits due to brain injury and neurodegeneration | Considered more potent than Piracetam. | |
| Noopept | Patients with mild cognitive impairment (stroke-related) | Significant improvement in MMSE scores after 2 months of treatment (20 mg/day). |
Table 2: Preclinical Data on Cognitive Enhancement
| Nootropic | Animal Model | Test | Key Findings | Reference |
| This compound | Diabetic Rats | Inhibition of Maillard Reaction | Suppressed elevated levels of advanced glycation end-products. | |
| Piracetam | Rodents | Various learning and memory tasks | Improves learning and memory. | |
| Aniracetam | Rodents | Various learning and memory tasks | Improves learning ability. | |
| Oxiracetam | Rats | Active-avoidance situation | Improved acquisition performance in aged rats. | |
| Pramiracetam | Rodents | High-Affinity Choline Uptake | Significantly increases HACU in the hippocampus. | |
| Noopept | Rodents | Various learning and memory tasks | Up to 1000 times more potent than Piracetam. |
Experimental Protocols
The following are generalized methodologies for key preclinical experiments used to assess cognitive enhancement.
Morris Water Maze
The Morris Water Maze is a widely used behavioral task to assess spatial learning and memory in rodents.
Apparatus: A large circular pool filled with opaque water, with a hidden escape platform submerged just below the surface. Visual cues are placed around the room.
Procedure:
-
Acquisition Phase: The animal is placed in the pool from different starting positions and must find the hidden platform. The time taken to find the platform (escape latency) is recorded. This is repeated over several days.
-
Probe Trial: The platform is removed, and the animal is allowed to swim for a set time. The time spent in the quadrant where the platform was previously located is measured as an indicator of memory retention.
Passive Avoidance Test
The passive avoidance test is used to evaluate fear-motivated learning and memory.
Apparatus: A two-compartment box with a light and a dark chamber, separated by a door. The floor of the dark compartment can deliver a mild electric shock.
Procedure:
-
Training/Acquisition: The animal is placed in the light compartment. When it enters the dark compartment, the door closes, and a mild foot shock is delivered.
-
Retention Test: After a specified period (e.g., 24 hours), the animal is placed back in the light compartment, and the latency to enter the dark compartment is measured. A longer latency indicates better memory of the aversive stimulus.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways and a generalized experimental workflow for nootropic evaluation.
References
Assessing the Specificity of Tenilsetam's Action on Protein Glycation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Tenilsetam's performance in inhibiting protein glycation against other known antiglycating agents. The information is supported by experimental data from published studies, offering an objective assessment for research and development purposes.
Quantitative Comparison of Antiglycation Agents
| Compound | Assay | Target | Key Findings | Reference |
| This compound | Lysozyme Polymerization Assay | Glucose- and fructose-induced protein cross-linking | Inhibited polymerization in a concentration-dependent manner. | [1] |
| Collagen Digestibility Assay | Glucose- and fructose-induced collagen cross-linking | Restored enzymatic digestibility of glycated collagen in a dose-dependent manner. At 100 mM, restored digestibility to control levels. | [1] | |
| Aminoguanidine | BSA-Glucose Assay | AGE Formation (Fluorescence) | IC50: 72.66 µg/mL | [2] |
| Fructose-mediated HSA Glycation | Pentosidine Fluorescence | 83% inhibition at 20 mM | ||
| Carnosine | Fructose-mediated HSA Glycation | Pentosidine Fluorescence | 66% inhibition at 20 mM | |
| Lutein | BSA-Glucose/Fructose Assay | AGE Formation (Fluorescence) | IC50: 77.78 µg/mL | [2] |
| Pyridoxamine | In vitro AGE formation on BSA, Ribonuclease A, and Hemoglobin | Antigenic AGE Formation | More effective than aminoguanidine | |
| Baicalin | BSA-Glucose Assay | AGE Formation (Fluorescence) | 90.4% inhibition at 100 µg/mL | [3] |
| Luteolin | BSA-Glucose Assay | AGE Formation (Fluorescence) | 85% inhibition at 100 µg/mL |
Note: BSA (Bovine Serum Albumin), HSA (Human Serum Albumin), AGE (Advanced Glycation End Product), IC50 (half-maximal inhibitory concentration).
Experimental Protocols
Detailed methodologies for key experiments cited in the assessment of antiglycation agents are provided below.
In Vitro Protein Glycation Assay (BSA-Glucose/Fructose Model)
This assay is widely used to screen for inhibitors of AGE formation.
Materials:
-
Bovine Serum Albumin (BSA)
-
D-Glucose or D-Fructose
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Sodium Azide (as a preservative)
-
Test compounds (e.g., this compound, Aminoguanidine)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of BSA (e.g., 10 mg/mL) in PBS.
-
Prepare stock solutions of glucose or fructose (e.g., 500 mM) in PBS.
-
Prepare stock solutions of the test compounds at various concentrations.
-
In a 96-well black microplate, combine BSA solution, glucose or fructose solution, and the test compound solution. The final concentrations can be, for example, 1 mg/mL BSA and 100 mM glucose/fructose.
-
Include a positive control (BSA + glucose/fructose without inhibitor) and a negative control (BSA in PBS). Aminoguanidine is often used as a standard inhibitor control.
-
Add sodium azide to a final concentration of 0.02% to prevent microbial growth.
-
Incubate the plate at 37°C for a specified period (e.g., 7-28 days), protected from light.
-
After incubation, measure the fluorescence intensity of the samples using a microplate reader with an excitation wavelength of ~370 nm and an emission wavelength of ~440 nm.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Fluorescence of control - Fluorescence of sample) / Fluorescence of control] x 100
Collagen Digestibility Assay
This assay assesses the extent of protein cross-linking by measuring the resistance of glycated collagen to enzymatic digestion.
Materials:
-
Type I Collagen (from bovine Achilles tendon)
-
D-Glucose or D-Fructose
-
Phosphate Buffer (PB), pH 7.4
-
Collagenase (from Clostridium histolyticum)
-
Test compounds
-
Trichloroacetic acid (TCA)
-
Hydroxyproline assay reagents
Procedure:
-
Incubate collagen (e.g., 10 mg/mL) with a high concentration of glucose or fructose (e.g., 100 mM) in PB in the presence or absence of the test compound at 37°C for several weeks.
-
After incubation, wash the collagen extensively with PB to remove unreacted sugars and test compounds.
-
Suspend the glycated collagen in PB and add collagenase.
-
Incubate the mixture at 37°C for a defined period (e.g., 24 hours).
-
Stop the enzymatic reaction by adding TCA to precipitate the undigested collagen.
-
Centrifuge the samples and collect the supernatant containing the digested collagen fragments.
-
Determine the amount of digested collagen by measuring the hydroxyproline content in the supernatant using a standard colorimetric assay.
-
Collagen digestibility is expressed as the percentage of collagen digested compared to a non-glycated control.
Signaling Pathways and Experimental Workflows
The Maillard Reaction and Protein Glycation Pathway
The Maillard reaction is a complex series of non-enzymatic reactions between reducing sugars and amino groups on proteins, leading to the formation of AGEs. This process contributes to protein cross-linking and cellular dysfunction.
Caption: The Maillard reaction pathway leading to AGE formation and this compound's proposed point of intervention.
Experimental Workflow for Assessing Antiglycation Specificity
The following diagram illustrates a typical workflow for evaluating and comparing the specificity of antiglycation agents like this compound.
Caption: A generalized workflow for the comprehensive assessment of a novel antiglycation agent.
Specificity of this compound's Action
Based on available research, this compound exhibits a specific mechanism of action that distinguishes it from many other antiglycation agents.
-
Primary Mechanism: this compound is proposed to act at a late stage of the Maillard reaction. It appears to covalently attach to already glycated proteins, thereby blocking the reactive sites necessary for further cross-linking and the formation of irreversible AGEs. This suggests a more targeted intervention compared to agents that act as general carbonyl scavengers.
-
Comparison with Aminoguanidine: Aminoguanidine, a well-studied inhibitor, primarily functions by trapping reactive dicarbonyl compounds like 3-deoxyglucosone (3-DG), thus preventing them from reacting with proteins. In contrast, this compound's proposed mechanism involves direct interaction with the modified protein itself.
-
In Vivo Evidence: Studies in streptozotocin-induced diabetic rats have shown that administration of this compound suppressed the elevation of AGE-derived fluorescence and pyrraline (a specific AGE) in the renal cortex and aorta. This in vivo efficacy, coupled with its proposed mechanism, underscores its potential as a specific inhibitor of AGE-mediated pathology.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for Tenilsetam Quantification
For Researchers, Scientists, and Drug Development Professionals
Introduction to Tenilsetam and Bioanalytical Cross-Validation
This compound is a cognition-enhancing drug that has been investigated for its potential in treating Alzheimer's disease. Its mechanism of action involves the inhibition of protein cross-linking by advanced glycation end products (AGEs).[1] Accurate measurement of this compound in biological samples is crucial for pharmacokinetic, toxicokinetic, and bioequivalence studies.
Cross-validation of bioanalytical methods is the process of ensuring that two or more distinct analytical methods, or the same method used in different laboratories, produce comparable and reliable data. This is a critical step in drug development, particularly when analytical testing is transferred between sites or when different techniques are employed within a single study.
Analytical Methods for this compound Measurement
The two most common analytical techniques for the quantification of small molecules like this compound in biological fluids are HPLC-UV and LC-MS/MS.
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): This technique separates compounds based on their physicochemical properties as they pass through a chromatographic column, and quantification is achieved by measuring the absorbance of ultraviolet light by the analyte.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This method couples the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. The analyte is identified and quantified based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.
Data Presentation: A Comparative Overview
The following tables summarize the typical validation parameters for hypothetical HPLC-UV and LC-MS/MS methods for this compound analysis in human plasma. These values are based on performance characteristics observed for similar analytes and should be considered as a general guide.
Table 1: Comparison of Method Validation Parameters for this compound Analysis
| Validation Parameter | HPLC-UV (Illustrative Data) | LC-MS/MS (Illustrative Data) |
| Linearity Range | 50 - 5000 ng/mL | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 | > 0.998 |
| Lower Limit of Quantification (LLOQ) | 50 ng/mL | 0.5 ng/mL |
| Accuracy (% Bias) | Within ± 15% | Within ± 15% |
| Precision (% RSD) | < 15% | < 15% |
| Matrix Effect | Not typically assessed | Should be within 85-115% |
| Recovery | > 80% | > 85% |
Table 2: Illustrative Cross-Validation Acceptance Criteria
| Parameter | Acceptance Criteria |
| Correlation of Concentrations | The slope of the regression line should be between 0.80 and 1.25. The intercept should not be statistically different from zero. |
| Bland-Altman Plot | At least 95% of the data points should fall within the 95% limits of agreement. |
| Incurred Sample Reanalysis | At least 67% of the repeated samples should have a percent difference within ±20% of their mean. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative protocols for the analysis of this compound by HPLC-UV and LC-MS/MS.
HPLC-UV Method Protocol
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 200 µL of acetonitrile containing the internal standard (e.g., a structurally similar compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and a suitable buffer (e.g., phosphate buffer, pH 3.0) in an isocratic or gradient elution.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
UV Detection: Wavelength set at the maximum absorbance of this compound.
-
-
Calibration and Quality Control:
-
Prepare calibration standards and quality control (QC) samples by spiking known concentrations of this compound into blank plasma.
-
Analyze the calibration standards and QC samples alongside the study samples.
-
LC-MS/MS Method Protocol
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 50 µL of plasma sample, add the internal standard (e.g., a stable isotope-labeled this compound).
-
Add a suitable organic solvent (e.g., methyl tert-butyl ether).
-
Vortex for 2 minutes.
-
Centrifuge at 5,000 x g for 5 minutes.
-
Freeze the aqueous layer and transfer the organic layer to a new tube.
-
Evaporate the organic solvent to dryness under nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: A suitable UPLC/HPLC column for fast separations (e.g., C18, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard.
-
Mandatory Visualizations
Signaling Pathway of this compound
References
Tenilsetam's Neuroprotective Efficacy: A Comparative Analysis in Preclinical Models of Neurodegeneration
For researchers and professionals in drug development, understanding the preclinical efficacy of nootropic compounds is paramount. This guide provides a comparative analysis of Tenilsetam and other prominent nootropics—Piracetam, Aniracetam, and Coluracetam—in various animal models relevant to neurodegenerative diseases. While direct comparative studies are scarce, this report synthesizes available data to offer insights into their respective neuroprotective potential and mechanisms of action.
This compound, a pyrrolidinone derivative, has been investigated for its cognitive-enhancing and neuroprotective properties. Preclinical evidence, though not extensive in classic neurodegenerative models, points towards its potential in mitigating neuroinflammation, a key pathological feature in many neurodegenerative disorders.
This compound in a Neuroinflammation Model
A key study investigated the long-term effects of this compound in GFAP-IL6 mice, a model for chronic neuroinflammation. The findings suggest a significant anti-inflammatory effect, as evidenced by a reduction in microglial activation and pro-inflammatory cytokines.
Quantitative Data from the GFAP-IL6 Mouse Model
| Biomarker | Brain Region | Treatment Duration | Effect of this compound |
| Iba-1+ Microglia | Cerebellum | 8 and 18 months | Decreased total number |
| Iba-1+ Microglia | Hippocampus | 8 months | Decreased total number |
| TNF-α | Cerebellum | 15 months | Significantly decreased levels |
Experimental Protocol: this compound in GFAP-IL6 Mice
-
Animal Model: GFAP-IL6 transgenic mice, which overexpress the cytokine interleukin-6 in astrocytes, leading to chronic neuroinflammation.
-
Drug Administration: From 3 months of age, mice were fed with this compound-enriched food pellets for either 5 or 15 months.
-
Assays: Unbiased stereological methods were used to determine the total numbers of Iba-1 positive microglia. Enzyme-linked immunosorbent assay (ELISA) was used to measure the levels of Tumor Necrosis Factor-alpha (TNF-α) in cerebellar homogenates.
Comparative Efficacy of Other Nootropics in Relevant Animal Models
Piracetam in Scopolamine-Induced Amnesia
Piracetam, the archetypal nootropic, has been extensively studied in models of cholinergic dysfunction, which is a hallmark of Alzheimer's disease. The scopolamine-induced amnesia model is a common platform for this purpose.
| Behavioral Test | Parameter | Treatment | Outcome |
| Passive Avoidance | Acquisition | Scopolamine (3 mg/kg) | Prevented |
| Passive Avoidance | Acquisition | Scopolamine + Piracetam (100 mg/kg) | Overcame amnesic effects |
-
Animal Model: Rats.
-
Induction of Amnesia: Pretreatment with scopolamine (3 mg/kg), a muscarinic receptor antagonist that impairs learning and memory.
-
Behavioral Assay: Passive avoidance task, which assesses learning and memory based on the animal's ability to avoid an aversive stimulus.
-
Biochemical Analysis: 2-deoxyglucose autoradiography to measure regional brain energy metabolism. Piracetam was found to reverse scopolamine-induced depressions in glucose metabolism in the hippocampus[1].
Aniracetam in Models of Alzheimer's Disease Pathology
Aniracetam has been investigated for its potential to counteract the pathological hallmarks of Alzheimer's disease, such as the accumulation of amyloid-beta (Aβ) plaques.
Aniracetam is hypothesized to prevent the production and accumulation of Aβ by increasing the activity of α-secretase, an enzyme that cleaves the amyloid precursor protein (APP) in a non-amyloidogenic pathway[2][3][4]. This is thought to occur through two main pathways:
-
Increasing Brain-Derived Neurotrophic Factor (BDNF) expression.
-
Positively modulating metabotropic glutamate receptors (mGluRs).
In vitro studies have shown that aniracetam can restore membrane fluidity and reverse the increase in intracellular calcium concentrations induced by Aβ in mouse synaptosomes[5].
Coluracetam in a Cholinergic Neurotoxin Model
Coluracetam has been studied for its effects on choline uptake and acetylcholine (ACh) synthesis, which are crucial for cognitive function and are impaired in Alzheimer's disease.
| Parameter | Brain Region | Treatment | Result |
| Acetylcholine (ACh) concentration | Hippocampus | Coluracetam (3mg/kg) | Increased by 263% compared to deficit |
-
Animal Model: Rats with chemically-induced memory deficits using ethylcholine mustard aziridinium ion (AF64A), a neurotoxin that selectively damages cholinergic neurons. This model is used to simulate the cholinergic deficit observed in Alzheimer's disease.
-
Drug Administration: Oral administration of Coluracetam once daily for 12 days.
-
Biochemical Analysis: In-vivo microdialysis to measure ACh concentration in the hippocampus. Coluracetam was shown to enhance high-affinity choline uptake (HACU), the rate-limiting step in ACh synthesis.
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for Aniracetam's Anti-Amyloidogenic Effect
Caption: Proposed mechanism of Aniracetam in reducing Amyloid-beta production.
Experimental Workflow for Scopolamine-Induced Amnesia Model
Caption: General experimental workflow for testing nootropics in a scopolamine-induced amnesia model.
Conclusion
The available preclinical data suggests that this compound possesses anti-inflammatory properties that could be beneficial in the context of neurodegenerative diseases where neuroinflammation plays a significant role. However, a direct comparison of its efficacy against other nootropics like Piracetam, Aniracetam, and Coluracetam in established animal models of Alzheimer's, Parkinson's, or Huntington's disease is hampered by a lack of head-to-head studies.
Piracetam and Coluracetam show efficacy in models of cholinergic dysfunction, a key feature of Alzheimer's disease. Aniracetam, on the other hand, is proposed to have a disease-modifying effect by targeting the amyloid cascade.
Future research should aim to evaluate this compound in a broader range of neurodegenerative models and conduct direct comparative studies with other nootropics to better delineate its therapeutic potential. Such studies are crucial for guiding the selection of the most promising candidates for clinical development in the fight against these devastating neurological disorders.
References
- 1. Reversal of scopolamine-induced amnesia and alterations in energy metabolism by the nootropic piracetam: implications regarding identification of brain structures involved in consolidation of memory traces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aniracetam: An Evidence-Based Model for Preventing the Accumulation of Amyloid-β Plaques in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aniracetam: An Evidence-Based Model for Preventing the Accumulation of Amyloid-β Plaques in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Aniracetam restores the effects of amyloid-beta protein or ageing on membrane fluidity and intracellular calcium concentration in mice synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Tenilsetam and Other Piperazine Derivatives for Neuroprotection and Cognitive Enhancement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Tenilsetam and other notable piperazine derivatives and related nootropics, including Aniracetam, Sunifiram, and Piracetam. The focus is on their distinct mechanisms of action, supported by available experimental data, to inform preclinical research and drug development in the field of cognitive enhancement and neuroprotection.
Overview of Mechanisms of Action
This compound distinguishes itself from other piperazine derivatives through its primary mechanisms targeting neuroinflammation and the inhibition of advanced glycation end-products (AGEs). In contrast, compounds like Aniracetam and Sunifiram primarily exert their effects through the modulation of glutamatergic neurotransmission, specifically targeting AMPA and NMDA receptors. Piracetam, a foundational nootropic, is understood to influence neuronal membrane fluidity and cholinergic systems.
Comparative Quantitative Data
The following tables summarize the available quantitative data for this compound and its comparators. It is important to note that direct head-to-head comparative studies are limited, and data is collated from various independent investigations.
Table 1: In Vitro Potency and Efficacy
| Compound | Target | Assay Type | Result | Reference |
| This compound | Advanced Glycation End-products (AGEs) | In vitro glycation of lysozyme | Concentration-dependent inhibition of glucose- and fructose-induced polymerization | [1][2] |
| Neuroinflammation | Lipopolysaccharide (LPS)-induced microglia activation in GFAP-IL6 mice | Decreased number of Iba-1+ microglia in cerebellum and hippocampus | [3] | |
| Significantly decreased TNF-α levels in the cerebellum | [3] | |||
| Aniracetam | NMDA Receptor Modulation | Kynurenate antagonism of NMDA-evoked [3H]NA release in rat hippocampal slices | EC50 ≤ 0.1 μM | [4] |
| AMPA Receptor Modulation | Enhancement of AMPA-evoked [3H]NA release from hippocampal slices | Weak enhancement | ||
| Sunifiram | Long-Term Potentiation (LTP) | Field excitatory postsynaptic potentials (fEPSPs) in mouse hippocampal slices | Significant enhancement at 10-100 nM | |
| AMPA Receptor-dependent currents | Whole-cell patch clamp in rat hippocampal CA1 slices | EC50 of approximately 27 nM (for Unifiram, a related compound) | ||
| Piracetam | Acetylcholine (ACh) Utilization | ACh levels in rat hippocampus after HC-3 inhibition | Increased ACh utilization at 300 mg/kg i.p. | |
| High-Affinity Choline Uptake (HACU) | HACU rate in rat hippocampus | Increased HACU rate at 300 mg/kg i.p. |
Table 2: In Vivo Behavioral Studies (Passive Avoidance Test)
| Compound | Animal Model | Dose | Effect on Step-Down Latency | Reference |
| This compound | Data not available | - | - | |
| Aniracetam | 2 and 18-month-old rats | 30 and 50 mg/kg, IP (5 days) | Significantly prolonged | |
| Rats with scopolamine-induced memory impairment | 50 mg/kg, oral | Reverses impairment | ||
| Sunifiram | Mice with scopolamine-induced memory impairment | 0.001 mg/kg, i.p. | Effective in reversing amnesia | |
| Piracetam | 2-month-old rats | 100 mg/kg, IP (5 days) | Significantly prolonged | |
| Aged Fischer 344 rats | 100 mg/kg | Slightly better than control |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
Advanced Glycation End-product (AGE) Inhibition Assay
This in vitro assay assesses the ability of a compound to inhibit the formation of AGEs, a key factor in age-related cellular damage.
Materials:
-
Bovine Serum Albumin (BSA)
-
Glucose or Fructose
-
Phosphate-buffered saline (PBS)
-
Test compound (e.g., this compound)
-
Fluorescence spectrophotometer
Procedure:
-
Prepare a solution of BSA (e.g., 10 mg/mL) in PBS.
-
Prepare a concentrated solution of glucose or fructose (e.g., 1 M) in PBS.
-
In a series of tubes, mix the BSA solution with the sugar solution to a final concentration that promotes glycation (e.g., 100 mM glucose/fructose).
-
Add varying concentrations of the test compound to the experimental tubes. Include a positive control (e.g., aminoguanidine) and a negative control (no inhibitor).
-
Incubate the tubes at 37°C for an extended period (e.g., 1-4 weeks).
-
After incubation, measure the fluorescence of the solutions at an excitation wavelength of ~370 nm and an emission wavelength of ~440 nm.
-
A reduction in fluorescence in the presence of the test compound indicates inhibition of AGE formation. The percentage of inhibition can be calculated relative to the negative control.
Microglia Activation and TNF-α Assay
This protocol details an in vivo method to assess the anti-inflammatory properties of a compound by measuring its effect on microglia activation and the production of the pro-inflammatory cytokine TNF-α.
Animal Model:
-
GFAP-IL6 transgenic mice, which exhibit chronic neuroinflammation.
Procedure:
-
House GFAP-IL6 mice and wild-type (WT) control mice under standard conditions.
-
From 3 months of age, divide the GFAP-IL6 mice into a control group (standard diet) and a treatment group (diet enriched with this compound).
-
Maintain the feeding regimen for a specified duration (e.g., 5 or 15 months).
-
At the end of the treatment period, euthanize the animals and perfuse with saline.
-
Collect brain tissue, specifically the cerebellum and hippocampus.
-
For microglia quantification, prepare brain sections for immunohistochemistry using an antibody against Iba-1, a microglia-specific marker.
-
Quantify the number of Iba-1 positive cells using unbiased stereological methods.
-
For TNF-α measurement, homogenize cerebellar tissue and perform an enzyme-linked immunosorbent assay (ELISA) according to the manufacturer's instructions.
-
Compare the number of microglia and TNF-α levels between the treated, untreated GFAP-IL6, and WT groups to determine the anti-inflammatory effect of the compound.
AMPA/NMDA Receptor Modulation Assay (Radioligand Binding)
This assay determines the potency of a compound in modulating the activity of AMPA and NMDA receptors.
Materials:
-
Rat hippocampal slices or synaptosomal preparations.
-
[3H]noradrenaline ([3H]NA) as a radioligand.
-
NMDA or AMPA as agonists.
-
Kynurenic acid as an antagonist.
-
Test compound (e.g., Aniracetam).
-
Scintillation counter.
Procedure:
-
Prepare rat hippocampal slices and pre-incubate them with [3H]NA.
-
Place the slices in a superfusion chamber and continuously perfuse with buffer.
-
To assess NMDA receptor modulation, stimulate the release of [3H]NA with NMDA in the presence of the antagonist kynurenic acid and varying concentrations of the test compound.
-
To assess AMPA receptor modulation, stimulate the release of [3H]NA with AMPA and varying concentrations of the test compound.
-
Collect the superfusate fractions and measure the radioactivity using a scintillation counter.
-
Calculate the potentiation or inhibition of agonist-induced [3H]NA release by the test compound to determine its EC50 or IC50 value.
Passive Avoidance Test
This behavioral assay evaluates the effect of a compound on learning and memory in rodents.
Apparatus:
-
A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is equipped with an electric grid.
Procedure:
-
Acquisition Trial: Place the animal in the light compartment. After a brief habituation period, open the guillotine door.
-
Rodents have a natural aversion to bright light and will typically enter the dark compartment.
-
Once the animal has fully entered the dark compartment, close the door and deliver a mild, brief foot shock.
-
Remove the animal from the apparatus and return it to its home cage.
-
Retention Trial: 24 hours after the acquisition trial, place the animal back into the light compartment.
-
Open the guillotine door and measure the latency to enter the dark compartment (step-down latency).
-
An increased latency to enter the dark compartment in the retention trial compared to the acquisition trial is indicative of successful memory formation.
-
Administer the test compound at various time points before the acquisition trial to assess its effect on memory consolidation. Compare the step-down latencies of treated animals to a control group.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Proposed mechanism of action for this compound.
Caption: Mechanism of glutamatergic modulators.
Caption: General workflow for nootropic drug evaluation.
Conclusion
This compound presents a unique pharmacological profile among the compounds reviewed, with its primary activities directed against neuroinflammation and the formation of advanced glycation end-products. This suggests a potential therapeutic utility in age-related cognitive decline and neurodegenerative diseases where these processes are prominent. In contrast, Aniracetam and Sunifiram are potent modulators of the glutamatergic system, indicating their potential for enhancing synaptic plasticity and cognitive function through direct receptor interaction. Piracetam remains a benchmark nootropic with a broader, less specific mechanism of action.
Further research, particularly head-to-head comparative studies employing standardized experimental protocols, is necessary to definitively establish the relative potency and efficacy of these compounds. The experimental designs and data presented in this guide offer a framework for such future investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. phcogj.com [phcogj.com]
- 3. Investigation Into the Effects of this compound on Markers of Neuroinflammation in GFAP-IL6 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aniracetam, 1-BCP and cyclothiazide differentially modulate the function of NMDA and AMPA receptors mediating enhancement of noradrenaline release in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Clinical Translatability of Tenilsetam's Preclinical Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The journey of a novel therapeutic from preclinical promise to clinical reality is fraught with challenges. Tenilsetam, a compound with intriguing preclinical data, presents a valuable case study in evaluating the potential for clinical translation. This guide provides an objective comparison of this compound's preclinical performance with alternative therapeutic strategies, supported by available experimental data, to aid researchers and drug development professionals in assessing its potential trajectory.
This compound: A Dual-Pronged Preclinical Profile
Preclinical investigations into this compound reveal a mechanism of action centered on two key pathological processes implicated in neurodegenerative diseases like Alzheimer's: neuroinflammation and the formation of advanced glycation endproducts (AGEs).
Anti-Inflammatory Properties
In a key preclinical study, this compound demonstrated significant anti-inflammatory effects in a mouse model of chronic neuroinflammation (GFAP-IL6 mice). The study reported a reduction in the number of microglia, key immune cells in the brain, and a decrease in the levels of the pro-inflammatory cytokine TNF-α in the cerebellum and hippocampus.[1]
Inhibition of Advanced Glycation Endproduct (AGE) Formation
This compound has also been shown to inhibit the Maillard reaction, a chemical process that leads to the formation of AGEs.[2][3][4] These products contribute to protein crosslinking and cellular damage. In vitro studies have shown that this compound can inhibit the glucose- and fructose-induced polymerization of proteins and restore the enzymatic digestibility of collagen that has been compromised by glycation.[3] Furthermore, in a diabetic rat model, this compound suppressed the accumulation of AGEs in the renal cortex and aorta.
Comparative Data Analysis
To contextualize this compound's preclinical findings, it is essential to compare them with other therapeutic agents targeting similar pathways. The following tables summarize key quantitative data from preclinical and clinical studies of this compound and relevant comparators.
Table 1: Preclinical Efficacy of this compound in Neuroinflammation
| Model/Assay | Parameter Measured | This compound Effect | Comparator(s) | Comparator Effect | Reference |
| GFAP-IL6 Mice | Number of Iba-1+ microglia (cerebellum & hippocampus) | Decreased | Ibuprofen (in APP transgenic mice) | Decreased glial activation and plaque density | |
| GFAP-IL6 Mice | TNF-α levels (cerebellum) | Decreased | Rofecoxib (in mild cognitive impairment) | No significant effect on cognitive decline |
Table 2: Preclinical Efficacy of this compound in AGE Inhibition
| Model/Assay | Parameter Measured | This compound Effect | Comparator(s) | Comparator Effect | Reference |
| In vitro lysozyme polymerization | Glucose/fructose-induced polymerization | Inhibited in a concentration-dependent manner | Aminoguanidine | Inhibits Maillard reaction | |
| In vitro collagen digestibility | Glucose-reduced enzymatic digestibility | Restored to control levels | N/A | N/A | |
| Streptozotocin-induced diabetic rats | AGE-derived fluorescence and pyrraline levels (renal cortex & aorta) | Suppressed | N/A | N/A |
The Challenge of Clinical Translation: Lessons from Other Agents
Despite promising preclinical data, the translation of neuroinflammatory and anti-glycation strategies into effective clinical therapies for Alzheimer's disease has been largely unsuccessful.
-
Anti-Inflammatory Agents: Numerous non-steroidal anti-inflammatory drugs (NSAIDs) have failed to demonstrate efficacy in clinical trials for Alzheimer's disease. This suggests that the inflammatory processes in the human brain may be more complex than those modeled in preclinical studies, or that the timing and specific targets of anti-inflammatory intervention are critical.
-
AGE Inhibitors: The development of drugs that inhibit AGE formation has also faced significant hurdles, with few candidates progressing to late-stage clinical trials for dementia.
The lack of publicly available clinical trial data for this compound makes a direct assessment of its clinical translatability impossible. An older publication from 1994 anecdotally mentions its successful use in Alzheimer's patients, but provides no supporting data or references to formal clinical trials. Without this crucial information, the evaluation of this compound's clinical potential remains speculative and must be interpreted with caution.
Experimental Protocols
Neuroinflammation Study in GFAP-IL6 Mice
-
Animal Model: GFAP-IL6 transgenic mice, which overexpress the pro-inflammatory cytokine Interleukin-6 in the brain, leading to chronic neuroinflammation.
-
Drug Administration: this compound was administered orally via enriched food pellets.
-
Key Measurements:
-
Immunohistochemistry: Brain sections were stained for Iba-1, a marker for microglia, to quantify their number and assess morphology.
-
ELISA: Brain homogenates were analyzed using an enzyme-linked immunosorbent assay (ELISA) to measure the concentration of TNF-α.
-
-
Statistical Analysis: Appropriate statistical tests were used to compare the this compound-treated group with a control group.
In Vitro Protein Glycation Assay
-
Model System: Bovine serum albumin (BSA) or lysozyme was incubated with a reducing sugar (glucose or fructose) to induce glycation.
-
Intervention: this compound was added to the incubation mixture at various concentrations.
-
Outcome Measures:
-
SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis was used to visualize the extent of protein polymerization (crosslinking) as a result of glycation.
-
Enzymatic Digestion: The susceptibility of glycated collagen to enzymatic digestion was measured to assess the functional consequences of glycation.
-
-
Analysis: The inhibitory effect of this compound was determined by comparing the degree of glycation in its presence to a control without the drug.
Visualizing the Pathways and Processes
To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.
References
- 1. Investigation Into the Effects of this compound on Markers of Neuroinflammation in GFAP-IL6 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The cognition-enhancing drug this compound is an inhibitor of protein crosslinking by advanced glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatories in Alzheimer’s disease—potential therapy or spurious correlate? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New study shows anti-inflammatory drugs as a promising target for Alzheimer’s disease | UK Research [research.uky.edu]
Safety Operating Guide
Proper Disposal of Tenilsetam: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the proper disposal procedures for Tenilsetam, a nootropic agent investigated for its cognitive-enhancing effects. Due to the limited availability of specific disposal information for this compound, a conservative approach is recommended, treating it as a potentially hazardous chemical.
Immediate Safety and Handling
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat. Handle this compound in a well-ventilated area to avoid inhalation of any dust or fumes.
Hazard Profile of this compound
| Hazard Classification | Description |
| Acute Toxicity, Oral | Harmful if swallowed. |
| Skin Irritation | Causes skin irritation. |
| Eye Irritation | Causes serious eye irritation. |
| Respiratory Irritation | May cause respiratory irritation. |
Given these hazards, this compound should be handled with care and its release to the environment should be avoided.
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following procedure provides a general framework; however, it is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
-
Waste Identification and Classification:
-
Treat all unused, expired, or contaminated this compound as chemical waste.
-
Due to the lack of specific data, it is prudent to manage this compound as a potentially hazardous waste. Do not mix it with non-hazardous waste.
-
-
Containerization and Labeling:
-
Place solid this compound waste in a designated, leak-proof, and sealable container.
-
For solutions containing this compound, use a compatible, sealed container. Avoid using containers that may react with the compound.
-
Clearly label the waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity.
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure, away from incompatible materials, and has secondary containment to prevent spills.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department to schedule a pickup for the chemical waste.
-
Provide them with all necessary information about the waste, including the chemical name and quantity.
-
Do not attempt to dispose of this compound down the drain or in regular trash.
-
Experimental Protocols
Currently, there are no established and validated experimental protocols for the in-lab neutralization or degradation of this compound for disposal purposes. Therefore, treatment of this compound waste should be left to certified hazardous waste disposal facilities.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
By adhering to these procedures and consulting with institutional safety experts, researchers can ensure the safe and environmentally responsible disposal of this compound. This commitment to proper chemical handling is integral to maintaining a safe laboratory environment and protecting our ecosystem.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
